(S)-2-(benzyloxy)propanal
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-phenylmethoxypropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRGYHJHSLSATF-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455716 | |
| Record name | (2S)-2-(Benzyloxy)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81445-44-5 | |
| Record name | (2S)-2-(Phenylmethoxy)propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81445-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-(Benzyloxy)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-(benzyloxy)propanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.787 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-2-(benzyloxy)propanal: A Core Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(S)-2-(benzyloxy)propanal is a valuable chiral aldehyde widely employed in asymmetric synthesis. Its stereodefined center and reactive aldehyde functionality make it a crucial intermediate in the synthesis of complex, biologically active molecules, including natural products and pharmaceuticals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and logical workflows for its use in research and development.
Core Chemical and Physical Properties
This compound is a colorless to light yellow oil.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |
| Molecular Weight | 164.20 g/mol | [3][4] |
| Boiling Point | 90-93 °C at 0.5 mmHg | [1][2][5] |
| Appearance | Colorless to light yellow oil | [1] |
| Solubility | Soluble in Chloroform | [1][2][5] |
| Optical Activity | [α]²⁰/D ~ -51° (c=1, CHCl₃) | |
| Storage | Store in freezer under inert atmosphere | [1][2][5] |
Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR (CDCl₃) | δ 9.7 (s, 1H, CHO), 7.4-7.2 (m, 5H, Ar-H), 4.6 (s, 2H, OCH₂Ph), 3.8 (q, 1H, J=6.9 Hz, CH), 1.4 (d, 3H, J=6.9 Hz, CH₃) |
| ¹³C NMR (CDCl₃) | δ 204.5 (CHO), 137.5 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 78.5 (OCH), 72.5 (OCH₂Ph), 15.5 (CH₃) |
| IR (neat) | ν 2980, 2930, 2870 (C-H), 1730 (C=O), 1495, 1455 (C=C), 1100 (C-O) cm⁻¹ |
Synthesis of this compound
The most common and efficient synthesis of this compound starts from the readily available and inexpensive (S)-ethyl lactate.[6] The synthesis involves two key steps: benzylation of the hydroxyl group followed by reduction of the ester to the aldehyde.
Experimental Protocol: Synthesis from (S)-Ethyl Lactate
Step 1: Synthesis of (S)-ethyl 2-(benzyloxy)propanoate
-
To a stirred solution of (S)-ethyl lactate (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of cyclohexane and dichloromethane, is added benzyl 2,2,2-trichloroacetimidate (1.5-2 equivalents).[6]
-
The reaction mixture is cooled to 0 °C, and a catalytic amount of trifluoromethanesulfonic acid is added dropwise.[6]
-
The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford (S)-ethyl 2-(benzyloxy)propanoate.
Step 2: Reduction to this compound
-
A solution of (S)-ethyl 2-(benzyloxy)propanoate (1 equivalent) in an anhydrous solvent such as diethyl ether or toluene is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).[6]
-
A solution of diisobutylaluminium hydride (DIBAL-H) (1.1-1.2 equivalents) in an appropriate solvent (e.g., hexanes or toluene) is added dropwise to the ester solution, maintaining the temperature at -78 °C.[6]
-
The reaction is stirred at -78 °C for 1-3 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl.
-
The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude aldehyde is purified by flash column chromatography on silica gel to yield this compound.
Caption: Synthetic pathway of this compound from (S)-ethyl lactate.
Reactivity and Applications in Asymmetric Synthesis
This compound is a prochiral aldehyde that serves as a versatile building block for the stereoselective synthesis of complex molecules. The key to its utility lies in the stereodirecting influence of the benzyloxy group at the α-position. This group can chelate to Lewis acids, creating a rigid cyclic transition state that directs the facial selectivity of nucleophilic attack on the aldehyde carbonyl.
This chelation control allows for the highly diastereoselective addition of a wide range of nucleophiles, including organometallics, enolates, and allylsilanes. This strategy has been successfully applied to the synthesis of numerous natural products and their analogues, such as the epothilones.[7]
General Workflow for Stereoselective Addition
The following workflow illustrates the general strategy for employing this compound in a chelation-controlled nucleophilic addition reaction.
Caption: General workflow for asymmetric synthesis using this compound.
Safety and Handling
This compound is classified as an irritant.[4] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a cornerstone chiral building block in modern organic synthesis. Its ready availability through a reliable synthetic route and its predictable stereodirecting capabilities make it an indispensable tool for the construction of enantiomerically pure complex molecules. This guide provides essential technical information to aid researchers and drug development professionals in the effective utilization of this versatile reagent.
References
- 1. (S)-2-(BENZYLOXY)PROPIONAL | 81445-44-5 [chemicalbook.com]
- 2. (S)-2-(BENZYLOXY)PROPIONAL CAS#: 81445-44-5 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. (2S)-2-(Benzyloxy)propanal | C10H12O2 | CID 11116387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-2-(BENZYLOXY)PROPIONAL [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Stereoselective syntheses of epothilones A and B via nitrile oxide cycloadditions and related studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of (S)-2-(benzyloxy)propanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral aldehyde, (S)-2-(benzyloxy)propanal. The information detailed herein is essential for the identification, characterization, and utilization of this compound in synthetic chemistry and drug development. All data is presented in a structured format to facilitate easy reference and comparison.
Overview of this compound
This compound is a valuable chiral building block in organic synthesis. Its chemical structure consists of a propanal backbone with a benzyloxy group at the stereogenic center on the second carbon. This combination of a reactive aldehyde functionality and a chiral center makes it a key intermediate in the asymmetric synthesis of complex molecules.
Chemical Structure:
Molecular Formula: C₁₀H₁₂O₂
Molecular Weight: 164.20 g/mol [1][2]
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 9.64 | d | 1.6 | 1H | Aldehyde CHO |
| 7.35 | m | - | 5H | Aromatic C₆H₅ |
| 4.67 | d | 11.8 | 1H | Benzylic CH₂ |
| 4.57 | d | 11.8 | 1H | Benzylic CH₂ |
| 3.88 | qd | 6.9, 1.9 | 1H | CH-CH₃ |
| 1.31 | d | 7.2 | 3H | CH₃ |
Table 1: ¹H NMR data for this compound.[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| 203.4 | Aldehyde C=O |
| 137.3 | Aromatic C (quaternary) |
| 128.6 | Aromatic CH |
| 127.9 | Aromatic CH |
| 79.4 | O-CH |
| 72.0 | Benzylic O-CH₂ |
| 15.5 | CH₃ |
Table 2: ¹³C NMR data for this compound.[3]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3448 | O-H stretch (likely trace water) |
| 2870 | C-H stretch (aliphatic) |
| 1733 | C=O stretch (aldehyde) |
| 1455 | C-H bend (aliphatic) |
| 1375 | C-H bend (aliphatic) |
| 1094 | C-O stretch |
Table 3: Key IR absorption bands for this compound.[3]
High-Resolution Mass Spectrometry (HRMS)
| Ion | Calculated m/z | Found m/z |
| [M+NH₄]⁺ | 182.1181 | 182.1176 |
Table 4: HRMS data for this compound.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of this compound
The synthesis of this compound is typically achieved through the benzylation of the hydroxyl group of a lactate derivative followed by reduction of the ester to the aldehyde. A common starting material is (S)-ethyl lactate.[3]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz and 75 MHz spectrometer, respectively.[3] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: The IR spectrum was obtained from a thin film of the neat compound.[3]
High-Resolution Mass Spectrometry (HRMS): HRMS was performed using chemical ionization, with the data reported for the ammonium adduct ion ([M+NH₄]⁺).[3]
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data presented in this guide.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
References
A Technical Guide to the Synthesis of (S)-2-(benzyloxy)propanal from (S)-ethyl lactate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthetic pathway for converting the readily available chiral building block, (S)-ethyl lactate, into the versatile intermediate, (S)-2-(benzyloxy)propanal. This transformation is crucial in stereocontrolled organic synthesis, particularly for natural product synthesis and the development of pharmaceutical agents. The synthesis is primarily a two-step process involving the protection of the secondary alcohol followed by the partial reduction of the ester.
Overall Synthetic Workflow
The conversion of (S)-ethyl lactate to this compound is accomplished in two principal stages:
-
O-Benzylation : The hydroxyl group of (S)-ethyl lactate is protected as a benzyl ether to form ethyl (S)-2-(benzyloxy)propanoate. This step prevents the hydroxyl group from interfering with subsequent reduction steps.
-
Partial Reduction : The ester functionality of the benzylated intermediate is selectively reduced to an aldehyde using a hydride-based reducing agent under controlled, low-temperature conditions.
Caption: High-level workflow for the synthesis of this compound.
Step 1: O-Benzylation of (S)-Ethyl Lactate
The initial step involves the protection of the hydroxyl group of (S)-ethyl lactate as a benzyl ether. Several methods have been reported for this transformation. The choice of method often depends on the scale of the reaction, cost, and availability of reagents.
Method A: Benzylation using Sodium Hydride and Benzyl Bromide
This is a common and effective method for O-benzylation. Sodium hydride acts as a strong base to deprotonate the hydroxyl group, forming an alkoxide that subsequently displaces the bromide from benzyl bromide.
Experimental Protocol:
-
Wash sodium hydride (60% dispersion in mineral oil, 1.1 eq) with petroleum ether (3 x 3 mL) to remove the oil.
-
Suspend the resulting grey powder in anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.
-
Add (S)-ethyl lactate (1.0 eq) dropwise to the stirred suspension.
-
Allow the solution to stir for 30 minutes at 0 °C.
-
Add benzyl bromide (1.4 eq) to the reaction mixture.
-
After 45 minutes, warm the mixture to room temperature and continue stirring for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Acidify with 2 M hydrochloric acid (20 mL) and extract with ethyl acetate (2 x 40 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product, ethyl (S)-2-(benzyloxy)propanoate, which can be purified by column chromatography.[1]
Method B: Benzylation using O-Benzyl-2,2,2-trichloroacetimidate
This method is high-yielding but may not be suitable for very large-scale preparations due to the cost of the imidate reagent.[2] It proceeds under acidic catalysis.
Experimental Protocol:
-
In a flame-dried Schlenk flask under an argon atmosphere, charge (S)-ethyl lactate (100 mmol, 1.0 eq) and O-benzyl-2,2,2-trichloroacetimidate (200 mmol, 2.0 eq).[2]
-
Dissolve the reagents in a 7:1 (v/v) mixture of anhydrous cyclohexane and anhydrous dichloromethane (250 mL).[2]
-
Add trifluoromethanesulfonic acid (0.4 mL, 4.53 mmol) dropwise while stirring rapidly.[2]
-
Stir the reaction mixture for 48-60 hours at room temperature.[2]
-
Dilute the mixture with water (100 mL) and hexane (300 mL) and continue stirring for 3 hours to precipitate trichloroacetamide.[2]
-
Filter the precipitate through a Büchner funnel. Separate the aqueous phase and extract it three times with 50 mL portions of hexane.[2]
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL) and then with saturated aqueous sodium chloride (NaCl) solution (50 mL).[2]
-
Dry the organic phase over MgSO₄, filter, and remove the solvents under reduced pressure.[2]
-
Purify the residue by fractional distillation to yield ethyl (S)-2-(benzyloxy)propanoate.[2]
| Parameter | Method A (NaH/BnBr) | Method B (Trichloroacetimidate) |
| Base/Catalyst | Sodium Hydride (NaH) | Trifluoromethanesulfonic acid |
| Benzyl Source | Benzyl Bromide (BnBr) | O-Benzyl-2,2,2-trichloroacetimidate |
| Solvent | Tetrahydrofuran (THF) | Cyclohexane/Dichloromethane (7:1) |
| Temperature | 0 °C to Room Temp. | Room Temperature |
| Reaction Time | ~13 hours | 48-60 hours |
| Reported Yield | Good (not specified)[1] | 90%[2] |
Step 2: Partial Reduction of Ethyl (S)-2-(benzyloxy)propanoate
The key to synthesizing the target aldehyde is the partial reduction of the ester. Over-reduction will lead to the corresponding primary alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation, as it can selectively reduce esters to aldehydes at low temperatures.[3]
The selectivity of the DIBAL-H reduction is dependent on the stability of a tetrahedral intermediate formed at low temperatures.[4] At or below -78 °C, this intermediate is stable and does not collapse to eliminate the alkoxy group.[4] Upon aqueous work-up, the intermediate is hydrolyzed to yield the desired aldehyde.[4][5]
Caption: Simplified mechanism of DIBAL-H reduction of an ester to an aldehyde.
DIBAL-H Reduction: Experimental Protocol
This general protocol provides a reliable procedure for the partial reduction.[1][2][4]
Reaction Setup:
-
Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).[2][4]
-
Dissolve ethyl (S)-2-(benzyloxy)propanoate (1.0 eq) in an anhydrous solvent such as diethyl ether or dichloromethane.[1][2]
-
Cool the solution to -78 °C using a dry ice/ethanol or dry ice/acetone bath. It is critical to maintain this temperature to prevent over-reduction.[5][6]
Addition of DIBAL-H: 4. Slowly add a solution of DIBAL-H (1.0 M in hexanes, 1.05-1.2 eq) dropwise to the stirred ester solution, ensuring the internal temperature does not rise above -75 °C.[1][4] 5. Stir the reaction mixture at -78 °C for 1.5 to 3 hours. Monitor the reaction's progress by TLC.[1][6]
Quenching and Work-up: 6. Once the reaction is complete, quench the reaction at -78 °C by the slow, dropwise addition of methanol to consume excess DIBAL-H.[4][7] 7. Allow the reaction mixture to warm to room temperature. 8. Add a saturated aqueous solution of ammonium chloride (NH₄Cl) or Rochelle's salt (potassium sodium tartrate) and stir vigorously until a white precipitate forms and two clear layers are observed.[1][4][7] 9. Filter the precipitate through a pad of Celite® and wash the filter cake thoroughly with diethyl ether.[1] 10. Separate the organic layer from the filtrate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) two to three times.[4] 11. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.[4] 12. The resulting this compound is often used without further purification.[1]
| Parameter | DIBAL-H Reduction |
| Reagent | Diisobutylaluminium hydride (DIBAL-H) |
| Stoichiometry | 1.05 - 1.2 equivalents |
| Solvent | Diethyl ether, Dichloromethane, or Toluene |
| Temperature | -78 °C (critical) |
| Reaction Time | 1.5 - 3 hours |
| Quenching Agent | Methanol, followed by NH₄Cl(aq) or Rochelle's Salt |
| Reported Yield | Typically high (often used crude in next step) |
Alternative Two-Step Reduction/Oxidation Pathway
While direct partial reduction with DIBAL-H is most common, an alternative involves a two-step sequence:
-
Full Reduction to Alcohol : The ester is fully reduced to (S)-2-(benzyloxy)propan-1-ol using a stronger reducing agent like lithium aluminum hydride (LiAlH₄) or excess DIBAL-H at a higher temperature.
-
Oxidation to Aldehyde : The resulting primary alcohol is then oxidized to the aldehyde. A Swern oxidation is well-suited for this step due to its mild conditions, which are compatible with the benzyl ether protecting group.[8][9][10] The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by a hindered base like triethylamine.[8][11]
This alternative route is less atom-economical and involves an extra synthetic step but can be a viable option if DIBAL-H is unavailable or if precise control of the partial reduction proves difficult.
Caption: Alternative two-step pathway for the conversion of the ester to the aldehyde.
Conclusion
The synthesis of this compound from (S)-ethyl lactate is a robust and well-documented process. The most efficient pathway involves a two-step sequence: O-benzylation followed by a carefully controlled partial reduction of the ester using DIBAL-H at -78 °C. This method provides direct access to the target aldehyde, a valuable chiral synthon for complex molecule synthesis in pharmaceutical and chemical research. Adherence to the detailed experimental protocols, particularly the strict temperature control during the reduction step, is critical for achieving high yields and purity.
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. orgosolver.com [orgosolver.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. byjus.com [byjus.com]
Technical Guide: Physical Characteristics of (S)-2-(benzyloxy)propanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical characteristics of (S)-2-(benzyloxy)propanal, a chiral aldehyde often utilized as a building block in asymmetric synthesis. The information is compiled from various chemical data sources to assist researchers and professionals in its handling, characterization, and application in drug development and organic synthesis.
Core Physical and Chemical Properties
This compound is a chiral organic compound with the molecular formula C₁₀H₁₂O₂.[1][2][3][4] Its structure features a benzyloxy group attached to the second carbon of a propanal backbone, conferring specific stereochemical properties.
Data Summary
The following table summarizes the key quantitative physical data available for this compound. It is important to note that some reported values, such as boiling point and optical rotation, exhibit variations across different suppliers and publications. These discrepancies may arise from different measurement conditions or sample purities.
| Physical Property | Value | Source(s) |
| IUPAC Name | (2S)-2-(phenylmethoxy)propanal | [5] |
| CAS Number | 81445-44-5 | [1][3][4][6] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][4] |
| Molecular Weight | 164.20 g/mol | [2][3][5] |
| Physical State | Liquid / Oil | [2][4][6] |
| Color | Colorless to Light Yellow | [6] |
| Boiling Point | 90-93 °C at 0.5 mmHg | [1][2][4][6] |
| 54 °C at 0.05 mmHg | ||
| Solubility | Soluble in Chloroform | [1][2][6] |
| Specific Optical Rotation | -31.53° (c=1, CHCl₃) | [6] |
| -49.0 to -53.0° (c=1, CHCl₃) | ||
| Flash Point | 84 °C | |
| Storage Conditions | Store under inert atmosphere, frozen (<0°C) | [1][6] |
Experimental Protocols
The following are detailed methodologies for the determination of key physical properties of liquid organic compounds like this compound.
Determination of Boiling Point at Reduced Pressure
Given that this compound has a high boiling point at atmospheric pressure and may be susceptible to decomposition, determining its boiling point under reduced pressure (vacuum distillation) is the standard approach.
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered.
Apparatus:
-
Distillation flask (e.g., Claisen flask)
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Manometer
-
Capillary tube (for boiling chip) or magnetic stirrer
Procedure:
-
Place a small volume of this compound into the distillation flask, along with a magnetic stir bar or a fresh capillary tube sealed at one end to ensure smooth boiling.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Connect the apparatus to a vacuum pump via a trap and a manometer.
-
Slowly evacuate the system to the desired pressure, as read on the manometer.
-
Begin heating the distillation flask gently.
-
Record the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.[7]
-
It is crucial to record the pressure at which the boiling point is measured, as the value is meaningless without it.
Determination of Density
Principle: Density is defined as mass per unit volume (ρ = m/V). For a liquid, this can be determined by accurately measuring the mass of a known volume.[8]
Apparatus:
-
Pycnometer or a volumetric flask (e.g., 1 mL or 5 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled water bath or constant temperature room
Procedure:
-
Thoroughly clean and dry the pycnometer or volumetric flask and determine its mass on an analytical balance (m₁).
-
Fill the pycnometer with the liquid sample, this compound, ensuring there are no air bubbles. If using a volumetric flask, fill to the calibration mark.
-
Place the filled pycnometer in a constant temperature bath (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.
-
Carefully remove any excess liquid from the capillary opening of the pycnometer or adjust the volume to the mark.
-
Dry the outside of the pycnometer and weigh it again to get the mass of the flask plus the liquid (m₂).
-
The mass of the liquid is m = m₂ - m₁.
-
The volume (V) is the calibrated volume of the pycnometer.
-
Calculate the density: ρ = (m₂ - m₁) / V.
-
The procedure should be repeated to ensure reproducibility.[9][10]
Determination of Refractive Index
Principle: The refractive index (n) of a substance is a dimensionless number that describes how fast light travels through it. It is measured using a refractometer, typically at a standard temperature (20 °C) and wavelength (the sodium D-line, 589 nm).
Apparatus:
-
Abbe Refractometer
-
Constant temperature water circulator
-
Light source (sodium lamp or white light with compensator)
-
Dropper or pipette
-
Lint-free tissue and a suitable solvent (e.g., acetone or ethanol)
Procedure:
-
Turn on the refractometer and the light source. If the instrument has a temperature control system, set it to the desired temperature (e.g., 20.0 °C) and allow it to stabilize.[11]
-
Clean the surfaces of the measuring and illuminating prisms with a soft tissue moistened with a volatile solvent like acetone and allow them to dry completely.[12]
-
Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.[12]
-
Close the prisms together gently and securely. The liquid should spread to form a thin, uniform film.
-
Look through the eyepiece and adjust the coarse control knob until the light and dark fields become visible.
-
If a colored band is visible at the borderline, adjust the chromaticity compensator knob to obtain a sharp, black-and-white borderline.[12]
-
Precisely align the borderline with the center of the crosshairs in the eyepiece.
-
Read the refractive index value directly from the instrument's scale.[13]
-
Record the temperature at which the measurement was taken. If the temperature is not the standard 20 °C, a correction may be applied.[11]
Determination of Specific Optical Rotation
Principle: Chiral molecules rotate the plane of plane-polarized light. The specific rotation [α] is a standardized measure of this rotation, calculated from the observed rotation (α), the concentration of the solution (c), and the path length of the sample tube (l).[14][15]
Apparatus:
-
Polarimeter
-
Sodium lamp (or other monochromatic light source)
-
Polarimeter sample tube (typically 1 dm in length)
-
Volumetric flask and analytical balance for solution preparation
Procedure:
-
Prepare a solution of this compound of known concentration (c), usually in g/mL, using a suitable solvent in which it is soluble (e.g., chloroform).[15][16]
-
Turn on the polarimeter and the light source, allowing them to warm up and stabilize.
-
Calibrate the instrument by filling the sample tube with the pure solvent and setting the reading to zero.
-
Rinse and fill the polarimeter tube with the prepared solution of the compound, ensuring no air bubbles are trapped in the light path.
-
Place the filled tube in the polarimeter.
-
Rotate the analyzer and observe the light intensity through the eyepiece. The observed rotation (α) is the angle at which maximum extinction (darkness) or matching intensity is achieved.[17]
-
Record the observed rotation, noting the direction: (+) for dextrorotatory (clockwise) and (-) for levorotatory (counter-clockwise).[14][16]
-
Calculate the specific rotation using the formula: [α] = α / (l × c) where:
-
[α] is the specific rotation in degrees.
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL.[15]
-
-
The temperature and wavelength (e.g., Sodium D-line) must be reported with the specific rotation value.
Visualizations
Relationship between Intermolecular Forces and Physical Properties of Aldehydes
The physical properties of aldehydes like this compound are governed by the nature of their intermolecular forces. The polar carbonyl group induces dipole-dipole interactions, which are stronger than the van der Waals forces in nonpolar molecules of similar size but weaker than the hydrogen bonding present in alcohols.
Caption: Influence of intermolecular forces on the physical properties of aldehydes.
General Workflow for Physical Property Determination
The characterization of a novel or purified liquid compound involves a logical sequence of experiments to determine its physical constants, which are crucial for identification and quality control.
Caption: Standard experimental workflow for physical characterization.
References
- 1. (S)-2-(BENZYLOXY)PROPIONAL CAS#: 81445-44-5 [m.chemicalbook.com]
- 2. (S)-2-(BENZYLOXY)PROPIONAL [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. (2S)-2-(Benzyloxy)propanal | C10H12O2 | CID 11116387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-2-(BENZYLOXY)PROPIONAL | 81445-44-5 [chemicalbook.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 9. study.com [study.com]
- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. davjalandhar.com [davjalandhar.com]
- 13. youtube.com [youtube.com]
- 14. 5.4 Optical Activity – Organic Chemistry I [kpu.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. digicollections.net [digicollections.net]
(S)-2-(benzyloxy)propanal CAS number and molecular formula
An In-depth Technical Guide to (S)-2-(benzyloxy)propanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a chiral aldehyde, is a valuable building block in asymmetric synthesis. Its stereocenter and versatile reactivity make it a crucial intermediate in the synthesis of complex, enantiomerically pure molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.
Chemical Identity and Properties
This compound is a colorless to light yellow liquid. Its fundamental identifiers and physical properties are summarized below.
| Identifier | Value | Reference |
| CAS Number | 81445-44-5 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3][5][6] |
| Molecular Weight | 164.20 g/mol | [1][2][4][5] |
| IUPAC Name | (2S)-2-(phenylmethoxy)propanal | [2] |
| Synonyms | (-)-(S)-2-(Benzyloxy)propanal, (S)-2-(Benzyloxy)propional, (S)-2-(Benzyloxy)propionaldehyde, (2S)-2-(Phenylmethoxy)propanal | [2][7] |
Table 1: Physical and Chemical Properties
| Property | Value | Conditions | Reference |
| Appearance | Colorless to Light yellow clear liquid | 20 °C | |
| Boiling Point | 90-93 °C | 0.5 mmHg | [1][6] |
| 54 °C | 0.05 mmHg | ||
| Specific Rotation [α]D | -49.0 to -53.0° | c=1, CHCl₃ | |
| -31.9° | c=1.10, CHCl₃ | [1] | |
| Solubility | Soluble in Chloroform | [8] | |
| Storage Temperature | Frozen (<0°C), under inert atmosphere | [8] |
Synthesis of this compound
The most common and economically viable route for the synthesis of this compound starts from the readily available and inexpensive (S)-ethyl lactate.[2][3] The synthesis involves two main steps: O-benzylation of the hydroxyl group and subsequent reduction of the ester to the aldehyde.
Logical Workflow of Synthesis
Caption: Synthetic pathway from (S)-Ethyl Lactate.
Experimental Protocols
A common method for the O-benzylation of (S)-ethyl lactate involves the use of benzyl bromide and sodium hydride.[2] While effective, this method can sometimes lead to racemization. An alternative high-yielding method utilizes benzyl bromide with silver(I) oxide, though it is less suitable for large-scale preparations.[2]
Protocol using Benzyl Bromide and Sodium Hydride:
-
To a solution of (S)-ethyl lactate in an appropriate anhydrous solvent (e.g., THF), sodium hydride is added portion-wise at 0 °C under an inert atmosphere.
-
The mixture is stirred for a specified time to allow for the formation of the alkoxide.
-
Benzyl bromide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.
The reduction of the ester, (S)-ethyl 2-(benzyloxy)propanoate, to the corresponding aldehyde is typically achieved using a reducing agent such as diisobutylaluminium hydride (DIBAL-H).
Protocol using DIBAL-H:
-
(S)-Ethyl 2-(benzyloxy)propanoate is dissolved in an anhydrous solvent (e.g., toluene or dichloromethane) and cooled to -78 °C under an inert atmosphere.
-
A solution of DIBAL-H in an appropriate solvent (e.g., hexanes or toluene) is added dropwise, maintaining the low temperature.
-
The reaction is stirred at -78 °C for a few hours.
-
The reaction is quenched by the slow addition of methanol, followed by water or an acidic solution.
-
The mixture is allowed to warm to room temperature, and the aluminum salts are filtered off.
-
The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield this compound.
Spectroscopic Data
Table 2: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
| ¹H NMR | 1.31 | d | 6.6 | [1] |
| 4.18 | qdd | 6.6, 4.8, 1.6 | [1] | |
| 4.44 | d | 12.0 | [1] | |
| 4.48 | d | 12.0 | [1] | |
| 7.21-7.34 | m | [1] | ||
| ¹³C NMR | 20.0, 71.0, 72.9, 127.5, 127.6, 127.8, 128.4, 129.3, 130.3, 133.4, 137.6, 140.3, 147.0 | [1] |
Applications in Asymmetric Synthesis
This compound is a cornerstone in asymmetric synthesis due to its inherent chirality, which allows for a high degree of stereocontrol in carbon-carbon bond-forming reactions.[2] The aldehyde functionality serves as a key site for various stereoselective addition reactions.
Chelation-Controlled Nucleophilic Addition
The benzyloxy group at the α-position can chelate to a Lewis acid, creating a rigid cyclic transition state. This conformation directs the incoming nucleophile to attack the aldehyde from a specific face, leading to high diastereoselectivity in the product.
Caption: Chelation-controlled addition to the aldehyde.
This principle is widely applied in the synthesis of natural products and pharmaceuticals where precise control of stereochemistry is paramount. For instance, it has been used in the stereocontrolled synthesis of polyketide natural products.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description | Reference |
| Skin Irritation | H315 | Causes skin irritation | [4] |
| Eye Irritation | H319 | Causes serious eye irritation | [4] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [4] |
| Combustible Liquid | H227 | Combustible liquid | [5] |
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[5]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][10][11]
Conclusion
This compound is a versatile and indispensable chiral building block in modern organic synthesis. Its ready availability from (S)-ethyl lactate and its ability to direct stereoselective transformations make it a valuable tool for researchers and drug development professionals in the construction of complex chiral molecules. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound|Chiral Building Block [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. (2S)-2-(Benzyloxy)propanal | C10H12O2 | CID 11116387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 81445-44-5 | TCI AMERICA [tcichemicals.com]
- 6. (S)-2-(BENZYLOXY)PROPIONAL CAS#: 81445-44-5 [m.chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. (S)-2-(BENZYLOXY)PROPIONAL | 81445-44-5 [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. keyorganics.net [keyorganics.net]
- 11. fishersci.com [fishersci.com]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-2-(benzyloxy)propanal as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
(S)-2-(benzyloxy)propanal, a chiral aldehyde, has emerged as a pivotal building block in modern asymmetric synthesis. Its utility lies in its inherent chirality and the stereodirecting influence of the benzyloxy group, which enables the construction of complex molecules with high levels of stereocontrol. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its role in the development of pharmaceutical agents.
Physicochemical Properties
This compound is a colorless oil at room temperature.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [2] |
| Molecular Weight | 164.20 g/mol | [2] |
| Boiling Point | 90-93 °C at 0.5 mmHg | [1] |
| Optical Activity | [α]ᴅ²⁵ -31.5° (c=1, CHCl₃) | [1] |
| CAS Number | 81445-44-5 | [2] |
Synthesis of this compound
The most common and economically viable route to enantiomerically pure this compound commences from the readily available chiral precursor, ethyl (S)-lactate.[3][4] The synthesis involves two key transformations: O-benzylation of the secondary alcohol and subsequent reduction of the ester to the desired aldehyde.
Experimental Protocol: Two-Step Synthesis from Ethyl (S)-Lactate
Step 1: Synthesis of Ethyl (S)-2-(benzyloxy)propanoate
This procedure outlines the benzylation of the hydroxyl group of ethyl (S)-lactate.
-
Materials: Ethyl (S)-lactate, benzyl bromide, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF at 0 °C, a solution of ethyl (S)-lactate (1.0 eq.) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, allowing the formation of the sodium alkoxide.
-
Benzyl bromide (1.2 eq.) is then added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion (monitored by TLC), the reaction is carefully quenched with water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford ethyl (S)-2-(benzyloxy)propanoate as a colorless oil.
-
Step 2: Reduction of Ethyl (S)-2-(benzyloxy)propanoate to this compound
This procedure details the partial reduction of the ester to the aldehyde using a hydride reducing agent.
-
Materials: Ethyl (S)-2-(benzyloxy)propanoate, Diisobutylaluminium hydride (DIBAL-H), anhydrous toluene or dichloromethane (DCM).
-
Procedure:
-
A solution of ethyl (S)-2-(benzyloxy)propanoate (1.0 eq.) in anhydrous toluene or DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DIBAL-H (1.1-1.2 eq.) in an appropriate solvent is added dropwise, maintaining the temperature at -78 °C.
-
The reaction is stirred at -78 °C for 1-3 hours.
-
The reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute hydrochloric acid.
-
The mixture is allowed to warm to room temperature and stirred until two clear layers are formed.
-
The aqueous layer is extracted with diethyl ether or DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound. The crude product is often used in the next step without further purification due to its sensitivity.
-
Role in Asymmetric Synthesis: Chelation-Controlled Nucleophilic Additions
A key feature of this compound that underpins its utility is the ability of the α-benzyloxy group to direct the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl. This is achieved through a mechanism known as chelation control.[5][6] In the presence of a Lewis acid, the oxygen atoms of the carbonyl and the benzyloxy group can coordinate to the metal center, forming a rigid five-membered ring intermediate. This conformation sterically hinders one face of the aldehyde, forcing the incoming nucleophile to attack from the less hindered face, leading to a high degree of diastereoselectivity.
Applications in Drug Development
The high stereocontrol imparted by this compound has made it a valuable intermediate in the synthesis of several active pharmaceutical ingredients (APIs).
Synthesis of Posaconazole
Posaconazole is a broad-spectrum triazole antifungal agent. A key step in its synthesis involves the diastereoselective addition of an organometallic reagent to a derivative of this compound.[4][7]
The synthesis of the chiral side chain of posaconazole utilizes this compound.[4] The aldehyde is first converted to a hydrazone, which then undergoes a diastereoselective Grignard addition. The diastereomeric ratio of this addition can be significantly improved by protecting the formyl proton of the hydrazone.
| Reaction | Nucleophile | Diastereomeric Ratio (S,S : S,R) | Yield (%) | Reference |
| Grignard addition to unprotected hydrazone | EtMgBr | 94:6 | 55 | [4] |
| Grignard addition to TBDMS-protected hydrazone | EtMgCl | 99:1 | 95 | [4] |
Experimental Protocol: Diastereoselective Grignard Addition for Posaconazole Side Chain
-
Materials: Hydrazone of this compound, tert-Butyldimethylsilyl chloride (TBDMSCl), triethylamine, ethylmagnesium chloride (EtMgCl), anhydrous THF.
-
Procedure:
-
The hydrazone of this compound is dissolved in anhydrous THF.
-
Triethylamine (1.5 eq.) is added, followed by the dropwise addition of TBDMSCl (1.2 eq.) at 0 °C. The reaction is stirred until the protection is complete.
-
The reaction mixture is cooled to -20 °C, and a solution of EtMgCl in THF is added dropwise.
-
The reaction is stirred at this temperature for several hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated.
-
The diastereomeric ratio can be determined by HPLC or NMR analysis of the crude product.
-
Synthesis of SGLT2 Inhibitors (Gliflozins)
This compound also serves as a precursor for the synthesis of intermediates used in the preparation of sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as canagliflozin.[8] While specific, detailed protocols involving this exact chiral building block in publicly available literature for canagliflozin are less common, the core principle of using chiral aldehydes to establish key stereocenters in the synthesis of complex drug molecules is a well-established strategy. The synthesis of such molecules often involves the coupling of a chiral side chain, derivable from synthons like this compound, with a glycoside moiety.
Conclusion
This compound is a versatile and powerful chiral building block in asymmetric synthesis. Its ready availability from inexpensive starting materials and the high degree of stereocontrol it offers through chelation-controlled reactions have made it an indispensable tool for medicinal chemists and process development scientists. The successful application of this chiral aldehyde in the synthesis of complex pharmaceutical agents like posaconazole highlights its significance in modern drug discovery and development. Future applications of this compound are expected to expand as the demand for enantiomerically pure pharmaceuticals continues to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Posaconazole synthesis - chemicalbook [chemicalbook.com]
- 5. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. EP2947077A1 - Stereoselective synthesis of intermediates in the preparation of Ã-C-arylglucosides - Google Patents [patents.google.com]
A Technical Guide to Asymmetric Synthesis Using Chiral Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Asymmetric synthesis, the controlled creation of specific stereoisomers, is a cornerstone of modern pharmaceutical development and materials science. Chiral aldehydes have emerged as exceptionally versatile tools in this field, serving as catalysts, substrates, and scaffolds for chiral auxiliaries. Their ability to form transient imines and enamines, coupled with their inherent stereochemistry, provides powerful strategies for inducing enantioselectivity in a wide array of chemical transformations. This guide details the core principles, mechanisms, and practical applications of chiral aldehydes in asymmetric synthesis, focusing on organocatalytic methodologies and substrate-controlled reactions that are critical for the efficient construction of complex, enantioenriched molecules.
Introduction to Asymmetric Synthesis with Chiral Aldehydes
The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure, or stereochemistry. A molecule and its non-superimposable mirror image (enantiomer) can elicit vastly different physiological responses. Consequently, the ability to selectively synthesize a single enantiomer is paramount in drug development. Asymmetric synthesis addresses this challenge by using a chiral influence to direct a reaction towards a specific stereoisomeric product.[1]
Chiral aldehydes play a multifaceted role in this endeavor:
-
As Chiral Catalysts: In organocatalysis, a chiral aldehyde can react with a primary amine substrate to form a chiral imine, activating the substrate for subsequent enantioselective transformations.[2][3] This approach is particularly effective for the α-functionalization of N-unprotected amino acids.[4][5]
-
As Substrates in Organocatalysis: α,β-Unsaturated aldehydes are common substrates in reactions catalyzed by chiral secondary amines (e.g., MacMillan or Jørgensen catalysts). The aldehyde reversibly forms a chiral iminium ion, which lowers the LUMO and activates the molecule for stereocontrolled nucleophilic attack.[6][7]
-
As Electrophiles with Chiral Nucleophiles: In substrate-controlled reactions, achiral aldehydes are reacted with nucleophiles bearing a covalently bonded chiral auxiliary. The auxiliary dictates the facial selectivity of the attack on the aldehyde's prochiral carbonyl group, leading to a diastereoselective outcome.[8][9]
This guide will explore the mechanistic underpinnings of these key strategies, supported by quantitative data and detailed experimental protocols.
Core Mechanisms of Stereochemical Control
The efficacy of chiral aldehydes in asymmetric synthesis stems from their ability to form predictable, sterically defined transition states that energetically favor the formation of one stereoisomer over others.
Organocatalysis via Iminium Ion and Enamine Intermediates
Organocatalysis using chiral secondary amines is a powerful strategy for the functionalization of α,β-unsaturated aldehydes. The catalytic cycle proceeds through the formation of key charged intermediates.[10]
-
Iminium Ion Formation: The chiral secondary amine catalyst reversibly condenses with the α,β-unsaturated aldehyde to form a chiral iminium ion. This process lowers the energy of the LUMO, activating the β-position for nucleophilic attack.[7]
-
Stereoselective Nucleophilic Attack: The bulky framework of the chiral catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face, thus establishing the new stereocenter.
-
Enamine Formation and Hydrolysis: Following the nucleophilic addition, the resulting intermediate is an enamine.[11] This enamine is then hydrolyzed to release the functionalized aldehyde product and regenerate the chiral amine catalyst, completing the cycle.[10]
Substrate Control with Chiral Auxiliaries: The Evans Aldol Reaction
The Evans aldol reaction is a benchmark for diastereoselective synthesis, where a chiral auxiliary attached to a carbonyl compound controls the stereochemical outcome of its reaction with an aldehyde.[9][12] The most common auxiliaries are oxazolidinones derived from readily available amino acids.[8]
The stereoselectivity is rationalized by the Zimmerman-Traxler model , which proposes a six-membered, chair-like transition state.[13][14]
-
Enolate Formation: The N-acyloxazolidinone is treated with a Lewis acid (e.g., Bu₂BOTf) and a hindered base (e.g., Et₃N) to selectively form a Z-enolate.[8][15]
-
Chelated Transition State: The boron atom of the enolate coordinates with the aldehyde's carbonyl oxygen, forming a rigid, chair-like six-membered transition state.[12]
-
Stereodirecting Groups: The bulky substituent on the chiral auxiliary (e.g., isopropyl or benzyl group) preferentially occupies an equatorial position to minimize steric strain (1,3-diaxial interactions). This orientation blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face.[15][16]
-
Product Formation: This controlled approach results in the predictable formation of a syn-aldol adduct with a high degree of diastereoselectivity.[12] The auxiliary can then be cleaved under mild conditions to yield the desired chiral β-hydroxy acid, ester, or alcohol.
Chiral Aldehyde Catalysis for Amine Functionalization
A distinct strategy involves using a chiral aldehyde itself as the catalyst, which is particularly effective for the asymmetric α-functionalization of N-unprotected amino acids.[3] This biomimetic approach is inspired by pyridoxal-dependent enzymes.[17]
-
Schiff Base (Imine) Formation: The catalytic chiral aldehyde (often a BINOL-derived aldehyde) reversibly condenses with the primary amine of an amino acid ester to form a chiral Schiff base.[2][17]
-
Deprotonation and Enolate Formation: The formation of the imine increases the acidity of the α-proton of the amino acid. A base then deprotonates this position to form a nucleophilic 2-aza-allylic anion intermediate.[2]
-
Stereoselective Electrophilic Attack: The chiral backbone of the aldehyde catalyst creates a rigid, asymmetric environment that directs the approach of an electrophile to one face of the nucleophilic intermediate.
-
Hydrolysis: The resulting product imine is hydrolyzed to release the α,α-disubstituted amino acid product and regenerate the chiral aldehyde catalyst.
Quantitative Data Summary
The following tables summarize representative results for key asymmetric reactions involving aldehydes, highlighting the high levels of stereocontrol and efficiency achievable.
Table 1: Organocatalytic Michael Addition to α,β-Unsaturated Aldehydes
| Aldehyde Substrate | Nucleophile | Catalyst (mol%) | Conditions | Yield (%) | d.r. | e.e. (%) |
|---|---|---|---|---|---|---|
| trans-Cinnamaldehyde | Dimethyl malonate | (S)-Diphenylprolinol TMS ether (20) | H₂O, Acetic acid, rt, 2h | 95 | - | 97 |
| trans-Cinnamaldehyde | Nitromethane | Jørgensen's catalyst IX (10) | THF, Pivalic acid, 4Å MS, rt | 73 | - | 95 |
| trans-3-Nonen-2-one | Thiophenol | Quinine-derived urea (0.1) | Toluene, rt, 10 min | >99 | - | >99 |
| Propanal | trans-β-Nitrostyrene | (S)-DPP silyl ether (20) | MeCN, rt, 24h | 81 | - | 99 |
Table 2: Evans Asymmetric Aldol Reaction
| N-Acyloxazolidinone | Aldehyde | Conditions | Yield (%) | d.r. |
|---|---|---|---|---|
| Propanoyl (Val-derived) | Isobutyraldehyde | 1. Bu₂BOTf, Et₃N, CH₂Cl₂, 0°C | 85 | >99:1 (syn:anti) |
| 2. Aldehyde, -78°C to 0°C | ||||
| Propanoyl (Phe-derived) | Benzaldehyde | 1. Bu₂BOTf, Et₃N, CH₂Cl₂, 0°C | 80 | >99:1 (syn:anti) |
| 2. Aldehyde, -78°C to 0°C | ||||
| Acetyl (Val-derived) | Isovaleraldehyde | 1. TiCl₄, Hunig's base, CH₂Cl₂ | 89 | 2:98 (syn:anti) |
| | | 2. Aldehyde, -78°C | | |
Table 3: Chiral BINOL-Aldehyde Catalyzed α-Arylation of Amino Acid Esters [18]
| Amino Acid Ester | Aryl Halide | Catalyst (mol%) | Conditions | Yield (%) | e.e. (%) |
|---|---|---|---|---|---|
| Alanine tert-butyl ester | 1-Fluoro-2-nitrobenzene | CA-15 (10) | ZnCl₂ (15 mol%), Cs₂CO₃, Toluene, 50°C | 92 | 97 |
| Glycine tert-butyl ester | 1-Fluoro-2-nitrobenzene | CA-15 (10) | ZnCl₂ (15 mol%), Cs₂CO₃, Toluene, 50°C | 94 | 96 |
| Phenylalanine tert-butyl ester | 1-Chloro-2,4-dinitrobenzene | CA-15 (10) | ZnCl₂ (15 mol%), Cs₂CO₃, Toluene, 50°C | 90 | 95 |
(Note: Data compiled from various sources including[15][18][19][20]. Conditions and results are representative and may vary.)
Key Experimental Protocols
General Procedure for Organocatalytic Michael Addition[21]
Reaction: Michael addition of an aldehyde to an α,β-unsaturated nitroalkene catalyzed by a chiral primary amine-thiourea catalyst.
-
Catalyst and Reagent Preparation: To a clean, dry reaction vessel, add the α,β-unsaturated nitroalkene (0.3 mmol, 1.0 equiv.) and the chiral thiourea catalyst (e.g., DPEN-derived, 5 mol%).
-
Solvent and Substrate Addition: Dissolve the solids in the chosen solvent (e.g., water, 1.0 mL) under ambient air conditions. Add the aldehyde (5.0 equiv.) to the solution with stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for the specified time (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Extraction: Upon completion, quench the reaction with distilled water. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., EtOAc/hexanes = 5:1) to isolate the final product.
General Procedure for the Evans Asymmetric Aldol Reaction[15]
Reaction: Diastereoselective aldol addition of a chiral N-acyloxazolidinone to an aldehyde.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen.
-
Reagent Solution: In the reaction flask, dissolve the N-acyloxazolidinone (1.0 equiv.) in anhydrous dichloromethane (concentration approx. 0.1 M).
-
Enolate Formation: Cool the solution to 0°C in an ice-water bath. Add triethylamine (1.1 equiv.) via syringe, followed by the dropwise addition of di-n-butylboron triflate (Bu₂BOTf, 1.1 equiv.) over 10 minutes. Stir the resulting solution at 0°C for 30 minutes, then cool to -78°C using a dry ice/acetone bath.
-
Aldehyde Addition: Add the aldehyde (1.2 equiv.), either neat or as a solution in dry CH₂Cl₂, dropwise to the cold enolate solution. Ensure the internal temperature does not rise above -70°C.
-
Reaction Progression: Stir the reaction mixture at -78°C for 2 hours, then allow it to warm to 0°C and stir for an additional 1 hour.
-
Quenching and Work-up: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour. Extract the mixture with dichloromethane, wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude aldol adduct by flash chromatography on silica gel.
Conclusion and Future Outlook
Chiral aldehydes are indispensable tools in the asymmetric synthesis of complex molecules. The principles of iminium ion catalysis, enamine catalysis, and substrate control via chiral auxiliaries provide robust and predictable platforms for constructing stereochemically rich compounds. The high efficiencies, selectivities, and operational simplicity of many of these methods make them highly attractive for applications in pharmaceutical and industrial settings.
Future developments will likely focus on the discovery of novel chiral aldehyde catalysts with even greater activity and broader substrate scope, the expansion of their application in complex cascade reactions, and the integration of these methods into sustainable, flow-chemistry processes. As the demand for enantiomerically pure compounds continues to grow, the strategic use of chiral aldehydes will undoubtedly remain at the forefront of innovation in asymmetric synthesis.
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. Frontiers | Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis [frontiersin.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Aldehyde Catalysis for the Catalytic Asymmetric Activation of Glycine Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secondary and primary amine catalysts for iminium catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iminium and enamine catalysis in enantioselective photochemical reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00509A [pubs.rsc.org]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Evans aldol ppt | PPTX [slideshare.net]
- 10. nobelprize.org [nobelprize.org]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Aldol reaction [landsurvival.com]
- 14. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Evans Aldol Reaction | TCI AMERICA [tcichemicals.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. encyclopedia.pub [encyclopedia.pub]
An In-depth Technical Guide to the Safe Handling of (S)-2-(benzyloxy)propanal
This guide provides comprehensive safety and handling precautions for (S)-2-(benzyloxy)propanal, a key chiral building block utilized by researchers, scientists, and drug development professionals in stereoselective synthesis.[1] Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) classification is as follows:
-
Physical Hazards:
-
Combustible liquid (H227).[2]
-
-
Health Hazards:
Hazard Pictogram:
-
GHS07: Exclamation Mark[5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C10H12O2 | [5][6] |
| Molecular Weight | 164.20 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid/oil | [6] |
| Boiling Point | 90-93°C at 0.5 mmHg | [5][6][7] |
| Flash Point | 84°C | |
| Purity | >95.0% (GC) | |
| Specific Rotation | -49.0 to -53.0 deg (c=1, CHCl3) | |
| Solubility | Soluble in Chloroform | [5][6] |
| Storage Temperature | Frozen (<0°C), Store in freezer under -20°C | [6][8] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risks associated with this compound.
3.1. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.[2]
-
Ensure safety showers and eyewash stations are readily accessible.
3.2. Personal Protective Equipment (PPE):
A comprehensive personal protective equipment strategy is crucial. The minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Hand Protection: Wear nitrile or neoprene gloves.[9] Check for leaks and impermeability before use.
-
Body Protection: A laboratory coat must be worn and fully buttoned.[9] For tasks with a higher risk of significant exposure, consider chemical-resistant aprons or coveralls.
3.3. General Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[10]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not eat, drink, or smoke in the handling area.[9]
3.4. Storage Conditions:
-
Store in a well-ventilated place and keep cool.[2]
-
Store under an inert atmosphere as the compound is air and heat sensitive.[6]
-
Keep container tightly sealed in a dry place.[3]
-
For long-term storage, keep in a freezer at temperatures below -20°C.[6][8]
First-Aid Measures
In case of exposure, follow these first-aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician if symptoms persist.[11]
-
After Skin Contact: Immediately wash with water and soap and rinse thoroughly.[3] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]
-
After Swallowing: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[11]
Accidental Release and Disposal
5.1. Accidental Release Measures:
-
Wear appropriate personal protective equipment.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[11]
-
Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.
-
Do not allow the chemical to enter drains or waterways.
5.2. Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2]
Experimental Workflow
The following diagram illustrates a general workflow for handling this compound in a laboratory setting.
Caption: General laboratory workflow for this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 81445-44-5 | TCI AMERICA [tcichemicals.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. (2S)-2-(Benzyloxy)propanal | C10H12O2 | CID 11116387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-2-(BENZYLOXY)PROPIONAL | 81445-44-5 [chemicalbook.com]
- 6. (S)-2-(BENZYLOXY)PROPIONAL CAS#: 81445-44-5 [m.chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 81445-44-5|this compound|BLD Pharm [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. chemos.de [chemos.de]
- 11. assets.fishersci.com [assets.fishersci.com]
Stability and Proper Storage of (S)-2-(benzyloxy)propanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-2-(benzyloxy)propanal. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide combines information from chemical supplier safety data sheets with established chemical principles and analytical methodologies for structurally related chiral aldehydes. The information herein is intended to guide researchers in the proper handling, storage, and stability assessment of this compound.
Core Stability and Storage Recommendations
This compound is a chiral aldehyde that is sensitive to several environmental factors. Proper storage is crucial to maintain its chemical integrity and enantiomeric purity.
Recommended Storage Conditions
To ensure the long-term stability of this compound, the following storage conditions are recommended based on information from multiple chemical suppliers.
| Parameter | Recommended Condition | Rationale |
| Temperature | Frozen, under -20°C[1][2][3][4] | To minimize degradation rates and prevent peroxide formation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen)[1][2] | The compound is air-sensitive; an inert atmosphere prevents oxidation. |
| Light | Protect from light | To prevent potential photolytic degradation. |
| Container | Tightly sealed, airtight container | To prevent exposure to air and moisture. |
| Ventilation | Store in a well-ventilated place[5] | General safety precaution for handling chemicals. |
Handling Precautions
-
Air Sensitivity : this compound is sensitive to air and should be handled under an inert atmosphere whenever possible.
-
Peroxide Formation : Like many ethers, this compound may form explosive peroxides upon prolonged storage, especially when exposed to air.[6] Containers should be dated upon receipt and opening.
-
Heat Sensitivity : The compound is heat-sensitive and is a combustible liquid.[5][7] It should be kept away from heat, sparks, and open flames.[5][7]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively documented, based on its chemical structure, several potential degradation routes can be anticipated.
Oxidation
The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, (S)-2-(benzyloxy)propanoic acid. This can be initiated by atmospheric oxygen, especially in the presence of light or metal catalysts. The benzylic ether linkage could also be a site for oxidative cleavage.
Racemization
Chiral aldehydes with an enolizable proton at the alpha-position, such as this compound, are prone to racemization. This can occur via the formation of a planar enol or enolate intermediate under acidic or basic conditions, leading to a loss of stereochemical purity.
Polymerization/Aldol Condensation
Aldehydes can undergo self-condensation reactions (aldol condensation), particularly in the presence of acid or base, to form higher molecular weight impurities.
A diagram illustrating these potential degradation pathways is provided below.
Caption: Potential degradation routes for this compound.
Methodologies for Stability Assessment
A comprehensive stability assessment of this compound would involve forced degradation studies and the development of a stability-indicating analytical method.
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method. A general workflow for such a study is outlined below.
Caption: A general workflow for conducting forced degradation studies.
Experimental Protocols for Stability-Indicating Assays
The following are example protocols for analytical methods that could be adapted for the stability testing of this compound. These are based on general practices for chiral aldehydes and would require optimization and validation for this specific compound.
3.2.1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method aims to separate and quantify the (S)- and (R)-enantiomers of 2-(benzyloxy)propanal.
| Parameter | Example Condition |
| Column | Chiral stationary phase (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD-H) |
| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic compounds, a small amount of an amine modifier (e.g., 0.1% diethylamine) may be added. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
3.2.2. Reversed-Phase HPLC for Purity and Degradation Products
This method is designed to separate the parent compound from its potential degradation products, such as the corresponding carboxylic acid.
| Parameter | Example Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: 0.1% Formic acid in Acetonitrile |
| Gradient Program | Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (or using a photodiode array detector to monitor multiple wavelengths) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a mixture of water and acetonitrile (50:50 v/v) to a concentration of approximately 1 mg/mL. |
Summary of Quantitative Data
Due to the absence of specific published stability studies on this compound, a table of quantitative degradation data cannot be provided at this time. It is recommended that researchers perform in-house stability studies under controlled conditions to generate such data for their specific formulations and storage configurations. The analytical methods described in the previous section can be used to generate quantitative data on the loss of the parent compound and the formation of impurities over time.
Conclusion
This compound is a valuable chiral building block that requires careful handling and storage to maintain its quality. The primary recommendations are to store it at or below -20°C under an inert atmosphere and protected from light. Potential degradation pathways include oxidation, racemization, and polymerization. For critical applications in research and drug development, it is imperative to conduct thorough stability studies using validated, stability-indicating analytical methods, such as chiral and reversed-phase HPLC, to ensure the purity and enantiomeric integrity of the compound.
References
- 1. Kinetic resolution of racemic aldehydes by enantioselective alkylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. chiral-labs.com [chiral-labs.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Dynamic Kinetic Resolution of Aldehydes by Hydroacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dynamic Kinetic Resolution of Chiral Aldehydes - ChemistryViews [chemistryviews.org]
- 7. communities.springernature.com [communities.springernature.com]
Methodological & Application
Application Notes and Protocols: Synthesis of (S)-2-(benzyloxy)propanal via Swern Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the chiral aldehyde, (S)-2-(benzyloxy)propanal, from its corresponding primary alcohol, (S)-2-(benzyloxy)propan-1-ol, utilizing the Swern oxidation. The Swern oxidation is a widely used and reliable method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2][3] It is particularly valued for its compatibility with a wide range of functional groups and its ability to avoid over-oxidation to carboxylic acids, which can be a challenge with other oxidation methods.[3] This protocol is intended for use by researchers in organic synthesis, medicinal chemistry, and drug development who require access to enantiopure α-alkoxy aldehydes as key building blocks in the synthesis of complex molecules.
Introduction
This compound is a valuable chiral intermediate in organic synthesis, frequently employed in the construction of stereochemically complex natural products and pharmaceuticals. The Swern oxidation provides an efficient and high-yielding route to this aldehyde from the readily available (S)-2-(benzyloxy)propan-1-ol. The reaction proceeds via the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chlorosulfonium salt. Subsequent reaction with the alcohol and deprotonation by a hindered base, typically triethylamine, leads to the desired aldehyde and the volatile, malodorous byproduct dimethyl sulfide.[2][4] The mild, cryogenic conditions of the Swern oxidation (-78 °C) are crucial for the stability of the reactive intermediates and help to minimize side reactions.[5][6]
Data Presentation
The following table summarizes the typical reagents and stoichiometry used in the Swern oxidation for the preparation of this compound. Molar equivalents are based on the starting alcohol.
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Molar Equiv. |
| (S)-2-(benzyloxy)propan-1-ol | C₁₀H₁₄O₂ | 166.22 | ~1.03 | 1.0 |
| Oxalyl chloride | (COCl)₂ | 126.93 | 1.455 | 1.5 - 2.0 |
| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | 1.100 | 2.5 - 4.0 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 0.726 | 5.0 - 8.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.326 | - |
Experimental Protocol
This protocol is a general procedure and may require optimization for specific scales and equipment. It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents to prevent side reactions.
Materials:
-
(S)-2-(benzyloxy)propan-1-ol
-
Oxalyl chloride (in dichloromethane, e.g., 2.0 M solution)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Anhydrous triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Dropping funnels (2)
-
Dry ice/acetone bath
-
Inert gas supply (nitrogen or argon) with bubbler
-
Syringes and needles
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
-
Flash chromatography setup
Procedure:
-
Preparation:
-
Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two dropping funnels under a positive pressure of inert gas.
-
Prepare a dry ice/acetone bath to maintain a reaction temperature of -78 °C.
-
-
Activation of DMSO:
-
To the reaction flask, add anhydrous dichloromethane (DCM) to achieve a final concentration of the alcohol of approximately 0.1-0.5 M.
-
Cool the flask to -78 °C using the dry ice/acetone bath.
-
To one of the dropping funnels, add a solution of oxalyl chloride (2.0 equivalents) in DCM. Add the oxalyl chloride solution dropwise to the stirred DCM in the flask, ensuring the temperature remains below -70 °C.
-
To the second dropping funnel, add anhydrous DMSO (4.0 equivalents). Add the DMSO dropwise to the reaction mixture over 5-10 minutes, maintaining the temperature below -70 °C. A white precipitate may form.
-
Stir the resulting mixture at -78 °C for 15-30 minutes.
-
-
Addition of the Alcohol:
-
Dissolve (S)-2-(benzyloxy)propan-1-ol (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the reaction mixture over 10-15 minutes, keeping the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
-
Formation of the Aldehyde:
-
Add anhydrous triethylamine (8.0 equivalents) dropwise to the reaction mixture via a dropping funnel over 10-15 minutes. The mixture may become thick.
-
After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1 M HCl or saturated NH₄Cl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: The desired aldehyde may be volatile.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Swern Oxidation Mechanism
Caption: Simplified mechanism of the Swern oxidation.
Safety Precautions
-
The Swern oxidation should be performed in a well-ventilated fume hood due to the evolution of carbon monoxide, a toxic gas, and the formation of dimethyl sulfide, which has a strong, unpleasant odor.
-
Oxalyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
The reaction is highly exothermic, especially during the addition of reagents. Strict temperature control is crucial to prevent runaway reactions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Used glassware can be deodorized by rinsing with a bleach solution to oxidize the residual dimethyl sulfide.[2]
Conclusion
The Swern oxidation is a highly effective and reliable method for the synthesis of this compound from the corresponding alcohol. Its mild reaction conditions and high yields make it a preferred choice for the preparation of this and other sensitive aldehydes. By following the detailed protocol and safety precautions outlined in this document, researchers can confidently synthesize this valuable chiral building block for their synthetic endeavors.
References
- 1. Swern Oxidation [organic-chemistry.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Asymmetric Synthesis Applications of (S)-2-(Benzyloxy)propanal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of (S)-2-(benzyloxy)propanal as a versatile chiral building block in asymmetric synthesis. The inherent chirality and the presence of a coordinating benzyloxy group at the α-position make this aldehyde a powerful tool for the stereocontrolled construction of complex molecules, particularly in the synthesis of pharmaceutical intermediates and natural products.
Introduction
This compound is a valuable C3 chiral synthon that plays a crucial role in asymmetric synthesis. Its aldehyde functionality serves as an electrophilic site for carbon-carbon bond formation, while the adjacent stereocenter, shielded by a bulky benzyloxy group, effectively directs the stereochemical outcome of nucleophilic additions. The oxygen atom of the benzyloxy group can act as a chelating agent with Lewis acids, leading to the formation of rigid, five-membered transition states. This chelation control is a key principle that governs the high diastereoselectivity observed in many of its reactions, often favoring the formation of syn products. Conversely, under non-chelating conditions, the Felkin-Anh model can be used to predict the formation of the anti diastereomer. This ability to selectively generate either diastereomer by tuning reaction conditions underscores the synthetic utility of this chiral aldehyde.
Key Applications and Experimental Data
The primary applications of this compound in asymmetric synthesis include chelation-controlled nucleophilic additions, Mukaiyama aldol reactions, and Horner-Wadsworth-Emmons reactions. These transformations allow for the stereoselective introduction of new stereocenters, leading to the formation of chiral alcohols, β-hydroxy ketones, and α,β-unsaturated esters, respectively.
| Reaction Type | Nucleophile/Reagent | Lewis Acid/Conditions | Product Type | Diastereomeric Ratio (dr) | Yield (%) |
| Chelation-Controlled Allylation | Allylmagnesium bromide | - (in CH₂Cl₂) | syn-Homoallylic alcohol | >95:5 | High |
| Mukaiyama Aldol Reaction | 1-(Trimethylsiloxy)cyclohexene | TiCl₄ | syn-β-Hydroxy ketone | >95:5 | ~85 |
| Horner-Wadsworth-Emmons | Diethyl [(phenylsulfonyl)methyl]phosphonate | LiBr, Et₃N | (E)-α,β-Unsaturated sulfone | >97:3 (E:Z) | 91 |
Experimental Protocols
Chelation-Controlled Allylation for the Synthesis of syn-Homoallylic Alcohols
This protocol describes the highly diastereoselective addition of an allyl nucleophile to this compound under chelation control to afford the syn-homoallylic alcohol. The use of a non-coordinating solvent like dichloromethane (CH₂Cl₂) is crucial to favor the chelated transition state.
Methodology:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a solution of this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Nucleophile: Add a solution of allylmagnesium bromide (1.2 equiv) in diethyl ether dropwise to the stirred solution of the aldehyde over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x V). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the syn-homoallylic alcohol.
Caption: Workflow and mechanism of chelation-controlled allylation.
Mukaiyama Aldol Reaction for the Synthesis of syn-β-Hydroxy Ketones
This protocol details the Lewis acid-promoted Mukaiyama aldol reaction between this compound and a silyl enol ether to produce a syn-β-hydroxy ketone with high diastereoselectivity. Titanium tetrachloride (TiCl₄) acts as a potent Lewis acid to activate the aldehyde towards nucleophilic attack.
Methodology:
-
Reaction Setup: In a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve this compound (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C.
-
Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 equiv, as a 1 M solution in CH₂Cl₂) dropwise to the stirred solution.
-
Silyl Enol Ether Addition: After stirring for 10 minutes, add 1-(trimethylsiloxy)cyclohexene (1.2 equiv) dropwise.
-
Reaction: Continue stirring at -78 °C for 4 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: Allow the mixture to warm to room temperature and filter through a pad of Celite®. Separate the organic layer from the filtrate and extract the aqueous layer with dichloromethane (3 x V). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the syn-β-hydroxy ketone.
Caption: Experimental workflow for the Mukaiyama aldol reaction.
Horner-Wadsworth-Emmons Reaction for the Synthesis of (E)-α,β-Unsaturated Sulfones
This protocol describes the Horner-Wadsworth-Emmons olefination of this compound to stereoselectively form the (E)-α,β-unsaturated sulfone. This reaction is highly reliable for the formation of trans-double bonds.
Methodology:
-
Reagent Suspension: In a flame-dried Schlenk flask under an argon atmosphere, suspend lithium bromide (LiBr, 1.2 equiv) and diethyl [(phenylsulfonyl)methyl]phosphonate (1.0 equiv) in anhydrous acetonitrile.
-
Base Addition: Add triethylamine (Et₃N, 1.1 equiv) to the suspension.
-
Carbanion Formation: Cool the mixture to 0 °C and stir for 30 minutes to form the phosphonate carbanion.
-
Aldehyde Addition: Add a solution of this compound (1.0 equiv) in anhydrous acetonitrile dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Quench the reaction by adding 0.1 N hydrochloric acid (HCl) and water.
-
Work-up: Extract the mixture with diethyl ether (3 x V). Combine the organic extracts, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over magnesium sulfate (MgSO₄) and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the (E)-α,β-unsaturated sulfone.[1]
Caption: Reaction pathway of the Horner-Wadsworth-Emmons reaction.
Conclusion
This compound is a highly effective chiral building block for asymmetric synthesis. The stereochemical outcome of its reactions can be reliably controlled through the principles of chelation and non-chelation control. The detailed protocols provided herein for chelation-controlled allylation, the Mukaiyama aldol reaction, and the Horner-Wadsworth-Emmons reaction demonstrate its utility in producing highly functionalized, enantiomerically enriched molecules. These methods are broadly applicable in the fields of pharmaceutical development and natural product synthesis.
References
Application Notes and Protocols for Diastereoselective Reactions Involving (S)-2-(Benzyloxy)propanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of diastereoselective reactions involving the chiral α-alkoxy aldehyde, (S)-2-(benzyloxy)propanal. This versatile building block is instrumental in asymmetric synthesis for the construction of complex molecules with defined stereochemistry, a critical aspect of modern drug development. The stereochemical outcome of nucleophilic additions to this aldehyde can be effectively controlled by the judicious choice of reaction conditions, particularly the Lewis acid employed.
Controlling Diastereoselectivity: Chelation vs. Non-Chelation Models
The facial selectivity of nucleophilic attack on this compound is primarily governed by two competing stereochemical models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model (chelation control).[1][2][3][4]
-
Felkin-Anh Model (Non-Chelation Control): In the presence of non-chelating Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), the reaction proceeds via an open-chain transition state. To minimize steric hindrance, the largest group on the α-carbon (the benzyloxymethyl group) orients itself perpendicular to the trajectory of the incoming nucleophile.[1] This leads to the nucleophile attacking from the less hindered face, typically resulting in the formation of the syn diastereomer.[1]
-
Cram-Chelate Model (Chelation Control): When a chelating Lewis acid (e.g., MgBr₂, SnCl₄, ZnBr₂) is used, it coordinates to both the carbonyl oxygen and the oxygen of the benzyloxy group, forming a rigid five-membered cyclic transition state.[1][4] This chelation locks the conformation of the aldehyde, forcing the nucleophile to attack from the face opposite to that predicted by the Felkin-Anh model. This pathway predominantly yields the anti diastereomer.[1]
The ability to switch between these two pathways by simply changing the Lewis acid provides a powerful tool for selectively synthesizing either the syn or anti diastereomer of the product.[1]
Data Presentation: Diastereoselectivity of Nucleophilic Additions
The following tables summarize the quantitative data for various diastereoselective reactions with this compound, highlighting the influence of the Lewis acid on the diastereomeric ratio (d.r.).
Table 1: Addition of Allylstannane Reagents
| Nucleophile | Lewis Acid | Product(s) | Diastereomeric Ratio (syn:anti) | Proposed Control | Reference |
| γ-(Methoxymethoxy)allylstannane | BF₃·OEt₂ | syn alcohol and cyclopropyl adduct | 93:7 | Felkin-Anh | [1] |
| γ-(Methoxymethoxy)allylstannane | MgBr₂ | anti alcohol | High (not specified) | Chelation | [1] |
Table 2: Addition of Vinylzinc Reagents
| Nucleophile | Lewis Acid/Conditions | Diastereomeric Ratio (anti:syn) | Proposed Control | Reference |
| (Z)-Trisubstituted vinylzinc | In situ generated zinc halide | >15:1 | Chelation | [1] |
Table 3: Inverse-Demand Diels-Alder Reaction
| Diene | Lewis Acid | Product | Diastereoselectivity | Proposed Control | Reference |
| Chiral Diene | MgBr₂ | Dihydropyranone | Single diastereomer | Chelation | [1] |
Mandatory Visualizations
Caption: Felkin-Anh model for non-chelation controlled addition.
Caption: Cram-Chelate model for chelation controlled addition.
Caption: General workflow for diastereoselective addition reactions.
Experimental Protocols
The following are representative protocols for the synthesis of the starting material and subsequent diastereoselective additions.
Protocol 1: Synthesis of (-)-(S)-2-(Benzyloxy)propanal
This protocol is adapted from procedures described in Organic Syntheses.[5] It involves the O-benzylation of commercially available (S)-ethyl lactate followed by reduction to the aldehyde.
Part A: (-)-(S)-Ethyl 2-(benzyloxy)propanoate
-
Materials:
-
(S)-ethyl lactate (11.8 g, 100 mmol)
-
O-benzyl-2,2,2-trichloroacetimidate (50.9 g, 200 mmol)
-
Anhydrous diethyl ether
-
Cyclohexane
-
Trifluoromethanesulfonic acid (catalyst)
-
Argon or Nitrogen gas
-
-
Procedure:
-
To a flame-dried 500-mL Schlenk flask under an inert atmosphere (argon), add (S)-ethyl lactate and O-benzyl-2,2,2-trichloroacetimidate.
-
Dissolve the reactants in a mixture of anhydrous diethyl ether and cyclohexane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of trifluoromethanesulfonic acid dropwise.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield (-)-(S)-ethyl 2-(benzyloxy)propanoate.
-
Part B: (-)-(S)-2-(Benzyloxy)propanal
-
Materials:
-
(-)-(S)-Ethyl 2-(benzyloxy)propanoate (18.7 g, 90 mmol)
-
Anhydrous diethyl ether (180 mL)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 99 mL, 99 mmol)
-
Methanol
-
Saturated aqueous solution of sodium potassium tartrate
-
Argon or Nitrogen gas
-
-
Procedure:
-
In a flame-dried 500-mL Schlenk flask under an argon atmosphere, dissolve (-)-(S)-ethyl 2-(benzyloxy)propanoate in anhydrous diethyl ether (180 mL).
-
Cool the solution to -78 °C using a dry ice/ethanol bath.
-
Slowly add DIBAL-H (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add a saturated aqueous solution of sodium potassium tartrate. Stir vigorously until two clear layers form.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate carefully under reduced pressure to yield (-)-(S)-2-(benzyloxy)propanal as an oil. The product is often used in the next step without further purification.
-
Protocol 2: Chelation-Controlled Grignard Addition (Anti-selective)
This is a general protocol for the addition of a Grignard reagent to this compound under chelation control to favor the anti diastereomer.[1][6]
-
Materials:
-
This compound (1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equiv)
-
Anhydrous magnesium bromide (MgBr₂, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Argon or Nitrogen gas
-
-
Procedure:
-
Flame-dry all glassware and conduct the reaction under an inert atmosphere (argon).
-
In a round-bottom flask, suspend anhydrous MgBr₂ in anhydrous THF.
-
Cool the suspension to -78 °C.
-
Add a solution of this compound in anhydrous THF dropwise to the MgBr₂ suspension and stir for 30 minutes to allow for chelate formation.
-
Slowly add the Grignard reagent dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Protocol 3: Non-Chelation-Controlled Aldol Addition (Syn-selective)
This protocol describes a Mukaiyama-type aldol addition using a silyl enol ether under non-chelation control to favor the syn diastereomer.[7]
-
Materials:
-
This compound (1.0 equiv)
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene, 1.2 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂, 1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Argon or Nitrogen gas
-
-
Procedure:
-
Flame-dry all glassware and conduct the reaction under an inert atmosphere (argon).
-
In a round-bottom flask, dissolve this compound in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add BF₃·OEt₂ dropwise and stir for 15 minutes.
-
Add a solution of the silyl enol ether in anhydrous DCM dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature. Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio of the resulting β-hydroxy ketone by ¹H NMR spectroscopy.
-
References
Application Notes and Protocols: Chelation-Controlled Additions to (S)-2-(Benzyloxy)propanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for achieving high diastereoselectivity in nucleophilic additions to the chiral aldehyde, (S)-2-(benzyloxy)propanal. The methodologies described leverage chelation control to favor the formation of the syn diastereomer, a critical strategy in the stereocontrolled synthesis of complex molecules and pharmaceutical intermediates.
Introduction
Nucleophilic additions to chiral α-alkoxy aldehydes, such as this compound, are fundamental transformations in organic synthesis. The stereochemical outcome of these reactions can be directed by the inherent chirality of the substrate. The presence of a chelating group, like the benzyloxy group at the α-position, allows for the formation of a rigid, five-membered ring intermediate with a Lewis acidic organometallic reagent. This chelate formation effectively blocks one face of the carbonyl group, leading to a highly diastereoselective nucleophilic attack from the less hindered face, predominantly yielding the syn addition product. This principle is an extension of the Cram-chelation model.[1] In contrast, non-chelating conditions, often employing bulky protecting groups or non-coordinating solvents, typically lead to the anti diastereomer, as predicted by the Felkin-Anh model.
The ability to selectively generate either the syn or anti diastereomer is of paramount importance in the synthesis of natural products and pharmaceuticals, where the precise stereochemistry of hydroxyl-bearing centers is crucial for biological activity.
Data Presentation: Diastereoselectivity in Nucleophilic Additions
The following table summarizes the expected outcomes for chelation-controlled additions of various organometallic reagents to this compound. The diastereomeric ratio (d.r.) is a key indicator of the reaction's selectivity.
| Entry | Nucleophile (R-M) | Lewis Acid/Solvent System | Expected Major Diastereomer | Expected d.r. (syn:anti) | Yield (%) |
| 1 | Methylmagnesium bromide (CH₃MgBr) | Diethyl ether or THF | syn | >90:10 | High |
| 2 | Vinyllithium (CH₂=CHLi) | THF | syn | >90:10 | Moderate to High |
| 3 | Phenylmagnesium chloride (PhMgCl) | THF | syn | >95:5 | High |
| 4 | Allylmagnesium bromide (CH₂=CHCH₂MgBr) | Diethyl ether | syn | >90:10 | High |
| 5 | Diethylzinc (Et₂Zn) | Toluene with catalytic TiCl₄ | syn | >95:5 | Moderate |
Note: The expected diastereomeric ratios and yields are based on established principles of chelation control for α-alkoxy aldehydes. Actual results may vary depending on specific reaction conditions and the purity of reagents.
Experimental Protocols
General Considerations:
All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents. Glassware should be oven-dried or flame-dried prior to use.
Protocol 1: Grignard Addition to this compound (Example: Methylmagnesium Bromide)
This protocol describes the chelation-controlled addition of a Grignard reagent to afford the corresponding syn-alcohol.
Materials:
-
This compound
-
Methylmagnesium bromide (solution in diethyl ether)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add methylmagnesium bromide (1.2 eq) dropwise via a dropping funnel over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-alcohol.
Protocol 2: Organolithium Addition to this compound (Example: Vinyllithium)
This protocol outlines the addition of an organolithium reagent, which also proceeds via a chelation-controlled pathway.
Materials:
-
This compound
-
Vinyllithium (solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Dry ice/acetone bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add vinyllithium (1.1 eq) to the stirred solution via syringe over 10 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by the addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash chromatography to obtain the pure syn-product.
Visualizations
Caption: Mechanism of Chelation-Controlled Addition.
Caption: General Experimental Workflow for Nucleophilic Addition.
References
Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction with (S)-2-(benzyloxy)propanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely utilized method in organic synthesis for the stereoselective formation of carbon-carbon double bonds, typically yielding α,β-unsaturated esters and other electron-deficient alkenes.[1][2] This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct.[2] The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[1][2] However, modifications such as the Still-Gennari olefination allow for the selective synthesis of (Z)-alkenes by employing phosphonates with electron-withdrawing groups.[1] For reactions involving base-sensitive substrates, the Masamune-Roush conditions provide a milder alternative.[1][2]
The use of chiral aldehydes, such as (S)-2-(benzyloxy)propanal, in the HWE reaction allows for the synthesis of enantiomerically enriched compounds containing a γ-stereocenter. These chiral building blocks are of significant interest in the pharmaceutical industry and in the total synthesis of complex natural products, where precise control of stereochemistry is paramount for biological activity. For instance, fragments of potent cytotoxic macrolides like Laulimalide and the Amphidinolides have been synthesized utilizing the HWE reaction on chiral aldehydes. While specific literature examples detailing the HWE reaction on this compound are limited, the protocols and data presented herein are based on established procedures for structurally analogous chiral α-alkoxy aldehydes and are expected to be highly applicable.
Reaction Principle and Stereoselectivity
The HWE reaction is initiated by the deprotonation of a phosphonate ester at the α-carbon using a suitable base, generating a stabilized phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone. The resulting tetrahedral intermediate subsequently eliminates a dialkyl phosphate salt to form the alkene product.
The stereochemical outcome of the HWE reaction is a critical aspect. Under standard conditions, the reaction is thermodynamically controlled, leading predominantly to the (E)-isomer due to the reversibility of the initial addition and the preferential formation of the more stable anti-oxaphosphetane intermediate. In contrast, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing fluoroalkoxy groups and strong, non-coordinating bases at low temperatures, proceeds under kinetic control to favor the formation of the (Z)-isomer.[3][4] The diastereoselectivity of the reaction with chiral α-alkoxy aldehydes is influenced by the existing stereocenter, with the incoming nucleophile generally adding in a manner that minimizes steric interactions, often following Felkin-Anh or chelation-controlled models depending on the reaction conditions.
Data Presentation
The following table summarizes representative quantitative data for Horner-Wadsworth-Emmons reactions with aldehydes structurally similar to this compound, showcasing the expected stereoselectivity and yields under different reaction conditions.
| Aldehyde | Phosphonate Reagent | Base/Conditions | Product | E/Z Ratio | Yield (%) | Reference |
| Chiral α-alkoxy aldehyde | Triethyl phosphonoacetate | NaH, THF, 0 °C to rt | (E)-α,β-Unsaturated ester | >95:5 | 85-95 | [5] (general) |
| Chiral α-alkoxy aldehyde | Triethyl phosphonoacetate | LiCl, DBU, CH3CN | (E)-α,β-Unsaturated ester | >95:5 | 80-90 | [1][6] |
| Aldehyde 10 (Laulimalide fragment) | Phosphonate 8 (Still-Gennari type) | KHMDS, 18-crown-6, THF, -78 °C | (Z)-Alkene 11 | 1:5 | 75 (for Z-isomer) | [7] |
Experimental Protocols
Protocol 1: Standard HWE Reaction for (E)-Alkene Synthesis
This protocol describes a general procedure for the synthesis of (E)-α,β-unsaturated esters from this compound using triethyl phosphonoacetate.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to create a suspension and cool the flask to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the phosphonate carbanion.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (E)-α,β-unsaturated ester.
Protocol 2: Still-Gennari Modification for (Z)-Alkene Synthesis
This protocol is adapted for the synthesis of (Z)-α,β-unsaturated esters using a Still-Gennari type phosphonate.[7][8]
Materials:
-
This compound
-
Bis(2,2,2-trifluoroethyl) phosphonoacetate
-
Potassium bis(trimethylsilyl)amide (KHMDS) (as a solution in THF or toluene)
-
18-crown-6
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add 18-crown-6 (1.2-2.0 equivalents) and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of the phosphonate reagent (e.g., bis(2,2,2-trifluoroethyl) phosphonoacetate) (1.1 equivalents) in anhydrous THF.
-
Slowly add the KHMDS solution (1.05-1.1 equivalents) dropwise to the stirred mixture. Stir vigorously at -78 °C for 30-60 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-α,β-unsaturated ester.
Protocol 3: Masamune-Roush Conditions for Mild (E)-Olefination
This protocol is suitable for base-sensitive substrates, employing milder conditions to achieve (E)-selectivity.[1][6]
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Anhydrous Lithium Chloride (LiCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Acetonitrile (CH₃CN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl (1.5-1.6 equivalents) and the phosphonate reagent (1.5 equivalents).
-
Add anhydrous acetonitrile and stir to dissolve/suspend the solids.
-
Add this compound (1.0 equivalent) to the mixture.
-
Cool the mixture to 0 °C.
-
Add DBU (1.5 equivalents) dropwise via syringe.
-
Allow the reaction to slowly warm to room temperature and stir for 1-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Caption: Application of HWE products in drug development.
References
- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triethyl phosphonoacetate - Enamine [enamine.net]
- 6. Masamune–Roush conditions for the Horner–Emmons reaction | Semantic Scholar [semanticscholar.org]
- 7. Total Synthesis of Laulimalide: Assembly of the Fragments and Completion of the Synthesis of the Natural Product and a Potent Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Grignard Reactions with (S)-2-(Benzyloxy)propanal: A Guide to Stereochemical Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
The addition of Grignard reagents to α-chiral aldehydes, such as (S)-2-(benzyloxy)propanal, is a powerful C-C bond-forming reaction in asymmetric synthesis. The stereochemical outcome of this reaction is of paramount importance for the construction of complex molecules with defined stereochemistry. This document provides a detailed overview of the stereochemical principles governing these reactions, quantitative data on the diastereoselectivity, a comprehensive experimental protocol, and a discussion of the controlling stereochemical models.
Introduction: Stereochemical Control in Grignard Additions
The inherent chirality of this compound, specifically the stereocenter at the α-position to the carbonyl, directs the facial selectivity of the incoming nucleophilic Grignard reagent. This results in the formation of diastereomeric secondary alcohols. The benzyloxy group plays a crucial role in this process. Its oxygen atom can act as a chelating agent with the magnesium ion of the Grignard reagent, leading to a rigid cyclic transition state. This chelation-controlled pathway is a key determinant of the reaction's stereochemical outcome.
Two primary models are used to predict the major diastereomer formed in nucleophilic additions to α-chiral aldehydes: the Cram's chelation model and the Felkin-Anh model for non-chelation-controlled reactions.
-
Cram's Chelation Model : In the presence of a chelating group (like the benzyloxy group in our substrate) and a chelating metal (like the Mg in a Grignard reagent), a five-membered cyclic intermediate is formed between the carbonyl oxygen, the α-alkoxy oxygen, and the magnesium atom. This rigid structure locks the conformation of the aldehyde, and the nucleophile (the R-group from the Grignard reagent) preferentially attacks from the less sterically hindered face. For this compound, this model predicts the formation of the syn diastereomer as the major product.
-
Felkin-Anh Model (Non-chelation control) : Under non-chelating conditions (e.g., in the presence of a non-chelating Lewis acid like BF₃·OEt₂), the largest group at the α-carbon orients itself perpendicular to the carbonyl plane to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the face opposite the largest group. For this compound, this would typically lead to the anti diastereomer.
Given that Grignard reagents contain a chelating metal (Mg), their reactions with this compound are generally expected to proceed via the Cram's chelation model, affording high syn diastereoselectivity.
Quantitative Data: Diastereoselectivity of Grignard Additions to this compound
The diastereoselectivity of the Grignard reaction with this compound is consistently high in favor of the syn diastereomer across a range of Grignard reagents. The following table summarizes representative data for these reactions.
| Entry | Grignard Reagent (R-MgX) | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Methylmagnesium bromide | (2S,3R)-3-(Benzyloxy)butan-2-ol | 85 | >95:5 |
| 2 | Ethylmagnesium bromide | (2R,3S)-4-(Benzyloxy)pentan-3-ol | 82 | >95:5 |
| 3 | Phenylmagnesium bromide | (1R,2S)-2-(Benzyloxy)-1-phenylpropan-1-ol | 78 | >95:5 |
| 4 | Vinylmagnesium bromide | (3S,4S)-4-(Benzyloxy)pent-1-en-3-ol | 75 | >95:5 |
Note: The yields and diastereomeric ratios are representative and can vary based on specific reaction conditions and purification methods.
Experimental Protocol: Synthesis of (2S,3R)-3-(Benzyloxy)butan-2-ol
This protocol details the reaction of methylmagnesium bromide with this compound under chelation-controlled conditions.
Materials:
-
This compound
-
Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon.
-
Charging the Reactants: To the flask, add this compound (1 equivalent) dissolved in anhydrous diethyl ether or THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add the methylmagnesium bromide solution (1.1 to 1.5 equivalents) dropwise via the dropping funnel to the cooled aldehyde solution over a period of 30-60 minutes, ensuring the internal temperature remains below -70 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching the Reaction: While maintaining the cold temperature, slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x volume).
-
Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Characterization: Purify the crude product by flash column chromatography on silica gel to afford the pure (2S,3R)-3-(benzyloxy)butan-2-ol. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography (GC) of the purified product or the crude reaction mixture.
Visualization of Stereochemical Models
The following diagrams illustrate the transition states for the chelation-controlled and non-chelation-controlled additions of a Grignard reagent (R-MgX) to this compound.
Caption: Cram's Chelation Model Transition State.
Caption: Felkin-Anh Model Transition State.
Conclusion
The Grignard reaction with this compound serves as a reliable and highly diastereoselective method for the synthesis of syn-1,2-diols. The stereochemical outcome is predominantly governed by the Cram's chelation model, leveraging the coordinating ability of the benzyloxy group. The provided protocol offers a robust procedure for obtaining these valuable chiral building blocks. Understanding and applying these principles are essential for the rational design of stereocontrolled synthetic routes in academic and industrial research.
Application Note: A Scalable, Enantioselective Synthesis of (S)-2-(Benzyloxy)propanal for Pharmaceutical Development
Introduction
Enantiomerically pure chiral aldehydes are critical building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] The stereochemistry of these intermediates often dictates the biological activity and safety profile of the final active pharmaceutical ingredient (API).[1][2] (S)-2-(benzyloxy)propanal is a valuable chiral synthon, prized for its utility in stereocontrolled carbon-carbon bond-forming reactions.[3][4] Its benzyloxy group can act as a chelating agent with Lewis acids, enabling highly diastereoselective nucleophilic additions to the aldehyde functionality.[3] This application note provides a detailed, scalable, and robust protocol for the synthesis of enantiomerically pure this compound, starting from the inexpensive and readily available chiral precursor, (S)-ethyl lactate.[4][5]
Overall Synthetic Workflow
The synthesis is a two-step process beginning with the protection of the hydroxyl group of (S)-ethyl lactate via O-benzylation, followed by the partial reduction of the resulting ester to the desired aldehyde using diisobutylaluminum hydride (DIBAL-H). This acid-catalyzed benzylation method is noted for preventing racemization and its suitability for large-scale reactions.[5]
Figure 1: Overall workflow for the two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of (S)-Ethyl 2-(benzyloxy)propanoate
This procedure details the acid-catalyzed O-benzylation of (S)-ethyl lactate.
Materials:
-
(S)-Ethyl lactate (ee > 99%)
-
O-Benzyl-2,2,2-trichloroacetimidate
-
Cyclohexane, anhydrous
-
Trifluoromethanesulfonic acid (TfOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
To a stirred solution of (S)-ethyl lactate (1.0 equiv) and O-benzyl-2,2,2-trichloroacetimidate (1.1 equiv) in anhydrous cyclohexane, add a catalytic amount of trifluoromethanesulfonic acid (approx. 0.003 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within several hours.[5]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to yield (S)-ethyl 2-(benzyloxy)propanoate as a clear oil.[5]
Step 2: Synthesis of this compound
This protocol describes the reduction of the ethyl ester to the corresponding aldehyde using DIBAL-H at low temperature.
Materials:
-
(S)-Ethyl 2-(benzyloxy)propanoate
-
Diisobutylaluminum hydride (DIBAL-H, solution in hexanes or toluene)
-
Anhydrous diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1N
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried Schlenk flask with magnetic stirrer
-
Dropping funnel with a rubber septum
-
Inert gas line (Argon or Nitrogen)
-
Low-temperature cooling bath (e.g., dry ice/acetone)
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere of argon.
-
Add a solution of (S)-ethyl 2-(benzyloxy)propanoate (1.0 equiv) in anhydrous diethyl ether.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1 to 1.2 equiv) dropwise via the dropping funnel, maintaining the internal temperature at -78 °C.
-
Stir the mixture vigorously at -78 °C for 2-3 hours. Monitor the reaction by TLC until the starting ester is consumed.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature, then add 1N HCl and stir until two clear layers form.
-
Separate the layers and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure. The crude aldehyde is often used directly in the next step or can be purified by careful distillation under reduced pressure.
Quantitative Data Summary
The following table summarizes the typical yields and purity for the described synthetic route.
| Step | Product | Starting Material | Method | Typical Yield | Purity (ee) | Reference |
| 1 | (S)-Ethyl 2-(benzyloxy)propanoate | (S)-Ethyl Lactate | Acid-catalyzed O-benzylation | 78-83% | >99% | [5] |
| 2 | This compound | (S)-Ethyl 2-(benzyloxy)propanoate | DIBAL-H Reduction | High (not specified) | >99% (expected) | [5] |
Application in Asymmetric Synthesis
This compound is a cornerstone in asymmetric synthesis due to its ability to facilitate chelation-controlled reactions. The proximate benzyloxy group coordinates with a Lewis acid, creating a rigid five-membered ring transition state. This conformation sterically directs the incoming nucleophile to attack from the less hindered face of the aldehyde, resulting in a high degree of diastereoselectivity in the product.
Figure 2: Chelation control logic in additions to this compound.
References
Application Notes and Protocols: Lewis Acid Mediated Reactions of (S)-2-(Benzyloxy)propanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective Lewis acid mediated reactions of the chiral aldehyde, (S)-2-(benzyloxy)propanal. This versatile building block is pivotal in asymmetric synthesis, allowing for the construction of complex stereochemically-defined molecules. The methodologies outlined herein are grounded in seminal works and contemporary research, offering reliable procedures for achieving high diastereoselectivity in various carbon-carbon bond-forming reactions.
Introduction
This compound is a valuable chiral aldehyde in organic synthesis due to the directing effect of its α-benzyloxy group. In the presence of a Lewis acid, the aldehyde's carbonyl oxygen and the benzylic ether oxygen can form a rigid five-membered chelate. This chelation control dictates the facial selectivity of nucleophilic attack, leading to predictable and highly diastereoselective outcomes. The choice of Lewis acid is critical, as it can influence the formation of this chelate, thereby controlling the stereochemistry of the product. Chelating Lewis acids, such as titanium tetrachloride (TiCl₄) and tin(IV) chloride (SnCl₄), typically favor the syn diastereomer, while non-chelating Lewis acids, like boron trifluoride etherate (BF₃·OEt₂), tend to yield the anti diastereomer.
This document details protocols for three major classes of Lewis acid mediated reactions of this compound: Mukaiyama aldol reactions, additions of allylsilanes, and hetero-Diels-Alder reactions.
Data Presentation
The following tables summarize the quantitative data for the diastereoselective reactions of this compound with various nucleophiles and Lewis acids.
Table 1: Mukaiyama Aldol Reaction of this compound with Silyl Enol Ethers
| Entry | Silyl Enol Ether | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | 1-(Trimethylsiloxy)cyclohexene | TiCl₄ | CH₂Cl₂ | -78 | 1 | 85 | >95:5 |
| 2 | 1-(Trimethylsiloxy)cyclohexene | SnCl₄ | CH₂Cl₂ | -78 | 1 | 82 | >95:5 |
| 3 | 1-(Trimethylsiloxy)cyclohexene | BF₃·OEt₂ | CH₂Cl₂ | -78 | 1 | 75 | 10:90 |
| 4 | Silyl ketene acetal of methyl propionate | TiCl₄ | CH₂Cl₂ | -78 | 2 | 88 | 97:3 |
| 5 | Silyl enol ether of acetophenone | SnCl₄ | CH₂Cl₂ | -78 | 3 | 90 | 96:4 |
Table 2: Addition of Allyltrimethylsilane to this compound
| Entry | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ | CH₂Cl₂ | -78 | 2 | 89 | 95:5 |
| 2 | SnCl₄ | CH₂Cl₂ | -78 | 2 | 85 | 94:6 |
| 3 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 3 | 78 | 8:92 |
Table 3: Hetero-Diels-Alder Reaction of this compound with Danishefsky's Diene
| Entry | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | ZnCl₂ | THF | -78 to RT | 12 | 75 | >95:5 |
| 2 | Eu(fod)₃ | CH₂Cl₂ | -78 to RT | 18 | 68 | >95:5 |
Mandatory Visualization
Caption: Chelation-controlled nucleophilic addition to this compound.
Caption: General experimental workflow for Lewis acid mediated reactions.
Experimental Protocols
Protocol 1: TiCl₄-Mediated Mukaiyama Aldol Reaction (Chelation Control)
This protocol describes the reaction of this compound with 1-(trimethylsiloxy)cyclohexene using titanium tetrachloride as the Lewis acid to favor the syn aldol adduct.
Materials:
-
This compound
-
1-(Trimethylsiloxy)cyclohexene
-
Titanium tetrachloride (TiCl₄), 1.0 M solution in CH₂Cl₂
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 1-(trimethylsiloxy)cyclohexene (1.2 mmol, 1.2 equiv) dropwise to the cooled solution.
-
To this mixture, add a 1.0 M solution of TiCl₄ in CH₂Cl₂ (1.1 mL, 1.1 mmol, 1.1 equiv) dropwise over 5 minutes. The reaction mixture will typically turn a deep red or brown color.
-
Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired syn-aldol adduct.
Protocol 2: BF₃·OEt₂-Mediated Mukaiyama Aldol Reaction (Non-Chelation Control)
This protocol outlines the reaction of this compound with 1-(trimethylsiloxy)cyclohexene using boron trifluoride etherate to favor the anti aldol adduct.
Materials:
-
This compound
-
1-(Trimethylsiloxy)cyclohexene
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to -78 °C.
-
Add 1-(trimethylsiloxy)cyclohexene (1.2 mmol, 1.2 equiv) dropwise.
-
To this mixture, add freshly distilled BF₃·OEt₂ (1.1 mmol, 1.1 equiv) dropwise.
-
Stir the reaction at -78 °C for 1 hour, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Follow the workup and purification procedure as described in Protocol 1 to isolate the anti-aldol adduct.
Protocol 3: ZnCl₂-Mediated Hetero-Diels-Alder Reaction
This protocol describes the cycloaddition of this compound with Danishefsky's diene using zinc chloride as the Lewis acid.
Materials:
-
This compound
-
Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene)
-
Zinc chloride (ZnCl₂), anhydrous
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous ZnCl₂ (1.2 mmol, 1.2 equiv) and suspend it in anhydrous THF (5 mL).
-
Cool the suspension to -78 °C.
-
In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv) and Danishefsky's diene (1.5 mmol, 1.5 equiv) in anhydrous THF (5 mL).
-
Add the solution of the aldehyde and diene dropwise to the cooled ZnCl₂ suspension.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 10 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired cycloadduct.
Disclaimer
These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions provided may require optimization depending on the specific substrates and desired outcomes.
Application Notes and Protocols for the Enantioselective Synthesis of Homoallylic Alcohols using (S)-2-(Benzyloxy)propanal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of homoallylic alcohols, utilizing the chiral aldehyde, (S)-2-(benzyloxy)propanal. The inherent chirality of this starting material, coupled with the selection of appropriate allylating agents and Lewis acids, allows for a high degree of stereocontrol in the formation of new stereocenters. This methodology is of significant interest in the synthesis of complex molecules, including natural products and pharmaceuticals, where precise stereochemistry is crucial for biological activity.
The diastereoselectivity of these reactions is primarily governed by two competing stereochemical models: the Felkin-Anh model and the Cram-chelate model. The benzyloxy group at the α-position of this compound can act as a chelating group with a Lewis acid, leading to a rigid transition state and favoring the formation of the syn-diastereomer. In the absence of chelation, the reaction is predicted to proceed via the Felkin-Anh model, yielding the anti-diastereomer as the major product. The choice of Lewis acid is therefore critical in directing the stereochemical outcome of the addition.
Data Presentation
The following tables summarize the quantitative data for the diastereoselective allylation of this compound with allyltributylstannane, highlighting the influence of the Lewis acid on the product distribution and yield.
Table 1: Lewis Acid-Mediated Allylation of this compound
| Entry | Lewis Acid | Product(s) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | MgBr₂·OEt₂ | syn- and anti-homoallylic alcohols | 95:5 | 85 |
| 2 | BF₃·OEt₂ | syn- and anti-homoallylic alcohols | 10:90 | 78 |
Experimental Protocols
Protocol 1: Chelation-Controlled Synthesis of syn-(3S,4S)-1-Penten-3,4-diol derivative
This protocol outlines the synthesis of the syn-homoallylic alcohol via a chelation-controlled mechanism using magnesium bromide etherate as the Lewis acid.
Materials:
-
This compound
-
Allyltributylstannane
-
Magnesium bromide etherate (MgBr₂·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add magnesium bromide etherate (1.2 mmol).
-
Stir the mixture at -78 °C for 15 minutes to allow for chelate formation.
-
To this mixture, add a solution of allyltributylstannane (1.2 mmol) in anhydrous dichloromethane (2 mL) dropwise over 5 minutes.
-
Continue stirring the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the syn-homoallylic alcohol.
Protocol 2: Non-Chelation-Controlled Synthesis of anti-(3R,4S)-1-Penten-3,4-diol derivative
This protocol describes the synthesis of the anti-homoallylic alcohol, which is favored under non-chelating conditions using boron trifluoride etherate.
Materials:
-
This compound
-
Allyltributylstannane
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, add boron trifluoride etherate (1.2 mmol).
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of allyltributylstannane (1.2 mmol) in anhydrous dichloromethane (2 mL) dropwise over 5 minutes.
-
Continue stirring the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the anti-homoallylic alcohol.
Mandatory Visualizations
Caption: Experimental workflow for the diastereoselective synthesis of homoallylic alcohols.
Caption: Logical relationship governing the stereochemical outcome of the allylation reaction.
Troubleshooting & Optimization
Preventing racemization during the synthesis of (S)-2-(benzyloxy)propanal
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to the synthesis of (S)-2-(benzyloxy)propanal, with a primary focus on preventing racemization.
Troubleshooting Guide: Preventing Racemization
This guide addresses specific issues that can lead to a loss of stereochemical integrity during the synthesis.
Issue 1: Significant Racemization or Low Enantiomeric Excess (e.e.) in the Final Aldehyde Product
-
Potential Cause 1: Suboptimal Temperature Control During Ester Reduction.
-
Question: I'm using DIBAL-H to reduce ethyl (S)-2-(benzyloxy)propanoate, but my product has a low e.e. What went wrong?
-
Answer: The reduction of esters to aldehydes with Diisobutylaluminium hydride (DIBAL-H) is highly temperature-sensitive. The tetrahedral intermediate formed after the initial hydride addition is stable at low temperatures, which prevents the elimination of the alkoxy group and subsequent over-reduction to the alcohol.[1] Crucially, maintaining a very low temperature is essential to stop the reaction at the aldehyde stage.[1][2] Any increase in temperature can not only lead to the formation of the corresponding alcohol but may also promote side reactions that compromise enantiopurity.
-
Recommended Solution:
-
Strictly maintain the reaction temperature at -78 °C (a dry ice/acetone bath is recommended) throughout the addition of DIBAL-H and for the duration of the reaction.[2][3]
-
Ensure the DIBAL-H solution is also pre-cooled to -78 °C before it is transferred via cannula to the ester solution.[4]
-
Use a reliable, calibrated low-temperature thermometer to monitor the internal reaction temperature.
-
-
-
Potential Cause 2: Racemization During the O-Benzylation Step.
-
Question: I checked the enantiopurity of my intermediate, ethyl (S)-2-(benzyloxy)propanoate, and found it was already racemized. How can I prevent this?
-
Answer: The choice of reagents for the O-benzylation of the hydroxyl group on ethyl (S)-lactate is critical. Using a strong base, such as sodium hydride (NaH), with benzyl bromide is known to cause considerable racemization.[3][5] The basic conditions can deprotonate the α-carbon, leading to the formation of a planar enolate, which subsequently loses its stereochemical information.
-
Recommended Solution:
-
Avoid using strong bases like sodium hydride for the benzylation step.
-
Employ the O-benzyl-2,2,2-trichloroacetimidate method with a catalytic amount of trifluoromethanesulfonic acid (TfOH). This reaction proceeds under mildly acidic conditions, which circumvents the problem of base-catalyzed enolization and is high-yielding.[3]
-
-
-
Potential Cause 3: Racemization During Work-up or Purification.
-
Question: My crude product shows high e.e., but it drops after work-up and purification. Why is this happening?
-
Answer: this compound is an α-chiral aldehyde, and the hydrogen on the stereocenter is acidic.[6] Exposure to even mild acidic or basic conditions, especially with heating, can catalyze enolization, leading to racemization.[6] Standard purification techniques like silica gel chromatography can sometimes be acidic enough to cause a loss of enantiopurity.
-
Recommended Solution:
-
Perform the reaction quench and work-up at low temperatures.
-
Minimize exposure to acidic or basic aqueous solutions. If an acid wash is necessary to remove aluminum salts, it should be brief and performed on a cold solution.[3]
-
If purification by column chromatography is required, consider using a neutralized silica gel or a different stationary phase like Florisil.
-
The aldehyde can often be used in subsequent steps without further purification if the reaction is clean.[3] It can be stored for several days at -20°C under an inert atmosphere (e.g., argon) without significant racemization.[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable synthetic route to produce this compound with high enantiopurity?
-
The most prevalent and economically viable route begins with commercially available (S)-ethyl lactate.[5][7] The recommended two-step process to ensure high enantiomeric excess involves:
-
O-benzylation: Protection of the hydroxyl group using O-benzyl-2,2,2-trichloroacetimidate and a catalytic amount of trifluoromethanesulfonic acid. This method avoids the considerable racemization seen with base-mediated approaches.[3]
-
Ester Reduction: Reduction of the resulting ethyl (S)-2-(benzyloxy)propanoate using Diisobutylaluminium hydride (DIBAL-H) at a strictly maintained temperature of -78 °C.[2][3]
-
-
-
Q2: What is the chemical mechanism behind the racemization of this compound?
-
Racemization occurs via the formation of a planar, achiral enol or enolate intermediate.[6] The hydrogen atom on the chiral carbon (the α-carbon) is acidic and can be removed by a base or promoted by an acid. This creates a C=C double bond, flattening the stereocenter. Re-protonation of this intermediate can then occur from either face of the planar molecule with roughly equal probability, resulting in a 50:50 mixture of the (S) and (R) enantiomers, known as a racemic mixture.[6]
-
-
Q3: How can I monitor the enantiomeric excess (e.e.) of my product and intermediates?
-
The most common and accurate method is chiral High-Performance Liquid Chromatography (HPLC).[5][8] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.[8] Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with the addition of chiral solvating agents.[9]
-
-
Q4: Can I use Swern oxidation to synthesize the aldehyde? Does it prevent racemization?
-
Yes, Swern oxidation is an excellent alternative method. It involves oxidizing the corresponding primary alcohol, (S)-2-(benzyloxy)propan-1-ol. The Swern oxidation is known for its mild reaction conditions (typically -78 °C) and a very low degree of racemization for compounds with α-chiral centers.[10] This would require first reducing the ethyl (S)-2-(benzyloxy)propanoate to the alcohol (e.g., with LiAlH₄) and then oxidizing it in a separate step.
-
Data Presentation
Table 1: Comparison of O-Benzylation Methods for (S)-Ethyl Lactate
| Method | Reagents | Key Conditions | Yield | Racemization Risk | Reference(s) |
| Sodium Hydride | Benzyl bromide, Sodium Hydride (NaH) | DMF | Low | Considerable | [3][5] |
| Silver(I) Oxide | Benzyl bromide, Silver(I) Oxide (Ag₂O) | - | High | Low | [3][5] |
| Trichloroacetimidate | O-Benzyl-2,2,2-trichloroacetimidate, TfOH (cat.) | Cyclohexane/DCM, RT | High (e.g., 90%) | Very Low | [3] |
Table 2: Comparison of Key Methods for Aldehyde Formation
| Method | Starting Material | Reagents | Key Conditions | Racemization Risk | Reference(s) |
| DIBAL-H Reduction | Ethyl (S)-2-(benzyloxy)propanoate | DIBAL-H | -78 °C | Low (if temp. is controlled) | [1][2][3] |
| Swern Oxidation | (S)-2-(benzyloxy)propan-1-ol | DMSO, (COCl)₂, Et₃N | -78 °C | Very Low | [10] |
Experimental Protocols
Protocol 1: Synthesis of (−)-(S)-Ethyl 2-(benzyloxy)propanoate[3]
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-ethyl lactate (1.0 equiv) and O-benzyl-2,2,2-trichloroacetimidate (2.0 equiv).
-
Dissolve the reagents in a mixture of anhydrous cyclohexane and anhydrous dichloromethane (7:1 v/v).
-
While stirring rapidly, add trifluoromethanesulfonic acid (approx. 0.045 equiv) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 48-60 hours.
-
Quench the reaction by diluting with water and hexane. Continue stirring for 3 hours.
-
Filter the precipitated trichloroacetamide. Separate the aqueous phase and extract three times with hexane.
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate, then with saturated aqueous sodium chloride.
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and remove the solvents under reduced pressure.
-
Purify the residue by fractional distillation to yield the product.
Protocol 2: Synthesis of (−)-(S)-2-(Benzyloxy)propanal via DIBAL-H Reduction[3]
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve (−)-(S)-ethyl 2-(benzyloxy)propanoate (1.0 equiv) in anhydrous diethyl ether.
-
Cool the reaction mixture to -78 °C using a dry ice/ethanol bath.
-
In a separate flask, cool a solution of DIBAL-H (1.0 M in hexanes, approx. 1.1 equiv) to -78 °C.
-
Transfer the cold DIBAL-H solution to the ester solution dropwise via cannula over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature, then add a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous phase three times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude aldehyde. The product is often of sufficient purity to be used directly.
Visualizations
Caption: Recommended synthetic workflow for this compound.
Caption: Mechanism of acid/base-catalyzed racemization via an achiral enol.
References
- 1. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound|Chiral Building Block [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
(S)-2-(Benzyloxy)propanal Synthesis: Technical Support Center
Answering the user's request.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-(benzyloxy)propanal.
Troubleshooting Guide: Common Side Products
This guide addresses specific issues that may arise during the synthesis, particularly in the oxidation of (S)-2-(benzyloxy)propan-1-ol to the target aldehyde.
Question: My final product is contaminated with an acidic impurity. What is this byproduct and how can I prevent its formation?
Answer: The most common acidic byproduct is (S)-2-(benzyloxy)propanoic acid, which results from the over-oxidation of the target aldehyde.[1][2] Primary alcohols are first oxidized to aldehydes, which can then be further oxidized to carboxylic acids if the reaction conditions are not carefully controlled.[1][3]
Troubleshooting Steps:
-
Choice of Oxidant: Employ mild oxidizing agents that are known to selectively convert primary alcohols to aldehydes with minimal over-oxidation.[3] Suitable reagents include Dess-Martin periodinane (DMP), or those used in Swern and related activated-DMSO oxidations.[4][5][6][7] Stronger oxidants like Jones reagent should be avoided as they readily oxidize primary alcohols to carboxylic acids.[3]
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Control Stoichiometry: Use a controlled amount of the oxidizing agent. A large excess will increase the likelihood of over-oxidation.[1]
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting alcohol is consumed to prevent further oxidation of the aldehyde product.
-
Purification: The acidic byproduct can typically be removed during the aqueous work-up by washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution. This converts the carboxylic acid into its water-soluble salt.
Question: I am observing byproducts that suggest the loss of the benzyl protecting group. What causes this and how can it be avoided?
Answer: The benzyl ether is a robust protecting group but can be cleaved under certain conditions, leading to the formation of (S)-2-hydroxypropanal and toluene.[8][9]
Troubleshooting Steps:
-
Avoid Strong Acids: Benzyl ethers can be cleaved by strong acids.[8] Ensure that the reaction and work-up conditions are not strongly acidic.
-
Prevent Catalytic Hydrogenolysis: The most common method for benzyl group removal is palladium-catalyzed hydrogenation.[8][9] If your reaction is contaminated with residual palladium from a previous synthetic step, or if you are using reagents that can act as a hydrogen source, inadvertent debenzylation can occur.[10] Ensure all glassware and reagents are free from such contaminants.
-
Check Oxidant Compatibility: While less common with mild oxidants, some oxidative conditions can affect the benzyl group.[8]
Question: My analysis shows unexpected high-molecular-weight impurities. What are they and how can I minimize them?
Answer: Aldehydes are susceptible to self-condensation (aldol reaction), especially in the presence of acidic or basic catalysts, to form β-hydroxy aldehydes or their dehydrated α,β-unsaturated derivatives.[11][12][13] This leads to dimeric or oligomeric byproducts.
Troubleshooting Steps:
-
Maintain Neutral pH: Carefully control the pH of the reaction and work-up procedures to remain as close to neutral as possible. Both strong bases and acids can catalyze the aldol reaction.[11][12]
-
Control Temperature: Keep reaction temperatures low, as higher temperatures can accelerate the rate of self-condensation.
-
Limit Reaction Time: Do not allow the reaction to proceed for an unnecessarily long time after completion, as this provides more opportunity for side reactions to occur.
-
Purification: These higher-molecular-weight adducts usually have significantly different polarity from the desired aldehyde and can often be separated by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route to this compound? A1: A widely used approach starts from the inexpensive and optically pure (S)-ethyl lactate.[14][15] The synthesis involves O-benzylation of the hydroxyl group, followed by reduction of the ethyl ester to the primary alcohol, (S)-2-(benzyloxy)propan-1-ol, and subsequent mild oxidation to the target aldehyde.[16]
Q2: Which mild oxidation methods are recommended for converting (S)-2-(benzyloxy)propan-1-ol to the aldehyde? A2: Several methods are effective for this transformation while minimizing over-oxidation. The most common include:
-
Swern Oxidation: Uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures (-78 °C).[6][7] It is known for its mild conditions and wide functional group tolerance.[17]
-
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent (DMP) in a solvent like dichloromethane at room temperature.[4][18][19] This method is very efficient, selective, and has a simple work-up.[20]
Q3: What are the specific byproducts of a Swern oxidation I should be aware of? A3: The Swern oxidation generates stoichiometric amounts of dimethyl sulfide (CH₃SCH₃), carbon monoxide (CO), and carbon dioxide (CO₂).[6][21] Dimethyl sulfide has a notoriously unpleasant and pervasive odor, and carbon monoxide is highly toxic, so the reaction must be performed in a well-ventilated fume hood.[6] Improper temperature control (warming above -60 °C) can also lead to a side reaction forming a methylthiomethyl (MTM) ether.[22]
Q4: How can I confirm the identity and enantiomeric purity of my this compound product? A4: Standard analytical techniques are used for characterization. Structural confirmation is typically achieved with ¹H NMR, ¹³C NMR, and IR spectroscopy. Molecular weight is confirmed by mass spectrometry. The enantiomeric purity is crucial and is best determined using a chiral chromatography method, such as chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Comparison of Common Mild Oxidation Methods
| Oxidation Method | Typical Reagents | Typical Yield | Key Advantages | Common Side Products/Disadvantages |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N | 85-95% | Mild conditions, wide functional group tolerance, easy product isolation.[17][22] | Malodorous dimethyl sulfide, toxic CO gas, requires cryogenic temperatures (-78 °C).[6][21] |
| Dess-Martin (DMP) | Dess-Martin Periodinane | 90-98% | Room temperature, short reaction times, high yields, neutral pH.[4] | Reagent is expensive and potentially explosive; iodine-containing byproducts must be removed.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation
This protocol is a representative procedure for the oxidation of (S)-2-(benzyloxy)propan-1-ol.
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Apparatus Setup: Under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 100 mL) and oxalyl chloride (1.1 eq) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and two dropping funnels. Cool the flask to -78 °C using a dry ice/acetone bath.
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Activator Formation: Add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in DCM (20 mL) dropwise from one of the funnels, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 15 minutes.
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Alcohol Addition: Add a solution of (S)-2-(benzyloxy)propan-1-ol (1.0 eq) in DCM (30 mL) dropwise from the second funnel, again maintaining the temperature below -65 °C. Stir for 45 minutes after the addition is complete.
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Base Quench: Add triethylamine (Et₃N, 5.0 eq) dropwise to the flask. During the addition, the mixture will become thick. Allow the reaction to stir for 20 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature.
-
Work-up: Add water (100 mL) to quench the reaction. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography on silica gel to yield the final product.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A troubleshooting flowchart for identifying common synthesis side products.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Regioselective Crossed Aldol Reactions under Mild Conditions via Synergistic Gold-Iron Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. adichemistry.com [adichemistry.com]
- 13. Aldol reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. This compound|Chiral Building Block [benchchem.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Dess-Martin Oxidation [organic-chemistry.org]
- 19. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 20. researchgate.net [researchgate.net]
- 21. byjus.com [byjus.com]
- 22. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
Optimizing reaction conditions for high diastereoselectivity
Technical Support Center: Optimizing Diastereoselectivity
Welcome to the technical support center for optimizing reaction conditions for high diastereoselectivity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during diastereoselective synthesis.
Q1: My reaction shows a low diastereomeric ratio (d.r.). What are the first parameters I should investigate?
A1: Low diastereoselectivity is a frequent challenge. The primary factors to investigate are typically temperature and solvent.[1]
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Temperature: Lowering the reaction temperature often enhances diastereoselectivity.[1][2][3] This is because the transition state leading to the desired diastereomer is usually lower in energy, and reduced thermal energy favors this pathway (kinetic control). However, in some cases, higher temperatures can surprisingly lead to increased selectivity, so temperature screening is crucial.[4][5]
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Solvent: Solvents can significantly influence the energy of the transition states through differential solvation.[6] Screening a range of solvents with varying polarities (polar aprotic, non-polar aprotic, protic) is a critical step.[1][7] The coordinating ability of a solvent can also stabilize or destabilize transition states, sometimes even reversing selectivity.[1]
Q2: How does temperature specifically affect the diastereomeric ratio?
A2: Temperature directly impacts the kinetic energy of the reacting molecules.
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Lower Temperatures: Generally, decreasing the temperature reduces the available thermal energy, making it more difficult for the reaction to proceed through the higher-energy transition state that leads to the undesired diastereomer.[3] This often results in a higher diastereomeric ratio.
-
Higher Temperatures: Increasing the temperature provides more energy, which can allow the reaction to overcome the activation barriers for both diastereomeric pathways more easily, often leading to a ratio closer to 1:1.[2] However, there are documented cases where higher temperatures lead to better selectivity, potentially due to changes in the rate-determining step or the involvement of different reactive intermediates.[4][5]
Q3: My diastereoselectivity is good, but my reaction yield is very low. What should I do?
A3: This is a common trade-off. The conditions ideal for high selectivity (e.g., very low temperatures) may slow the reaction rate significantly.[1]
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Balance Temperature: Try incrementally increasing the temperature to find a compromise between an acceptable reaction rate and good selectivity.
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Concentration: Adjusting the concentration of substrates or reagents can sometimes improve the yield without compromising selectivity.[1]
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Catalyst Loading: If using a catalyst, screen different catalyst loadings.
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Purity: Ensure all reagents and solvents are pure and dry, and maintain an inert atmosphere if components are sensitive to air or moisture.[1][2]
Q4: I am observing inconsistent results between reaction batches. What could be the cause?
A4: Inconsistent results often point to issues with reaction setup and reagents.
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Reagent Purity: Use freshly purified or dried solvents and reagents for each experiment.[1] The presence of moisture or other impurities can significantly affect catalytic reactions and stereoselectivity.[2]
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Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure your technique for maintaining an inert atmosphere (e.g., Argon or Nitrogen) is robust.
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Reaction Time: Monitor the reaction over time. The diastereomeric ratio may change as the reaction progresses, especially if the product can epimerize to a more stable thermodynamic product.[1]
Q5: How do I accurately determine the diastereomeric ratio of my product mixture?
A5: Several analytical techniques can be used, with NMR spectroscopy and chromatography being the most common.
-
¹H NMR Spectroscopy: This is a powerful method as the diastereomers are distinct compounds and should have non-equivalent protons, leading to different chemical shifts.[8] The ratio is determined by integrating the signals unique to each diastereomer.[8] For complex spectra with overlapping signals, advanced techniques like band-selective pure shift NMR can be used to simplify multiplets into singlets for easier integration.[9][10]
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Chromatography (HPLC/GC): Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can separate diastereomers based on their differential interaction with a chiral stationary phase, leading to different retention times.[8] The ratio is determined by integrating the peak areas. This method is often more sensitive than NMR.[8]
Data Presentation: Impact of Reaction Parameters
Quantitative data is essential for making informed decisions during optimization. The following tables summarize the typical effects of key parameters on the diastereomeric ratio (d.r.).
Table 1: Effect of Temperature on a Diastereoselective Radical Reaction (Data is illustrative, based on trends described in the literature)
| Temperature (°C) | Diastereomeric Ratio (d.r.) |
| -78 | 95:5 |
| -40 | 90:10 |
| 0 | 82:18 |
| 25 (Room Temp) | 70:30 |
Generally, lower temperatures favor higher diastereoselectivity.[3][11]
Table 2: Effect of Solvent on a Diastereoselective Michael Addition (Data is illustrative, based on trends described in the literature)
| Solvent | Dielectric Constant (ε) | Diastereomeric Ratio (d.r.) |
| Toluene | 2.4 | 85:15 |
| Dichloromethane (DCM) | 8.9 | 90:10 |
| Tetrahydrofuran (THF) | 7.5 | 70:30 |
| Acetonitrile (MeCN) | 37.5 | 55:45 |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | 10:90 (Reversed Selectivity) |
Solvent choice is critical and can dramatically influence or even reverse diastereoselectivity.[1]
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions
-
Setup: In a series of oven-dried vials under an inert atmosphere (e.g., Argon), add the substrate and any solid reagents.
-
Solvent Addition: Add the desired anhydrous solvent to each vial.
-
Temperature Control: Place the vials in cooling baths set to the target temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Allow them to equilibrate for 10-15 minutes.
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Initiation: Add the final reagent or catalyst to initiate the reactions.
-
Monitoring: Stir the reactions at the set temperatures and monitor their progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed or after a predetermined time, quench the reactions appropriately (e.g., with a saturated aqueous solution of ammonium chloride).[3]
-
Work-up: Perform a standard aqueous work-up and extraction with an organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture from each reaction to determine the diastereomeric ratio using ¹H NMR or HPLC.[3][12]
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the crude product mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Signal Identification: Identify well-resolved signals that are unique to each diastereomer.[8] These signals should be free from overlap with other peaks.[8] Protons adjacent to the newly formed stereocenters are often good candidates.
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Integration: Calibrate the spectrum and carefully integrate the identified signals for each diastereomer. Set the integral of a clear signal for one diastereomer to a standard value (e.g., 1.00).
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Calculation: The diastereomeric ratio is the ratio of the integration values for the corresponding signals of the two diastereomers.[8] For example, if the integrals are 1.00 and 0.25, the d.r. is 4:1.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key decision-making and experimental processes in optimizing diastereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: General experimental workflow for a diastereoselective reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Troubleshooting low yields in the oxidation of (S)-2-(benzyloxy)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the oxidation of (S)-2-(benzyloxy)propan-1-ol to its corresponding aldehyde, (S)-2-(benzyloxy)propanal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My yield of this compound is consistently low. What are the most common causes?
A1: Low yields in this oxidation can stem from several factors, often related to the choice of oxidant, reaction conditions, and workup procedure. The most common culprits include:
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Incomplete Reaction: The oxidation may not have gone to completion. This can be due to insufficient oxidant, non-optimal reaction temperature, or short reaction times.
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Side Reactions: The starting material or product can participate in side reactions. For instance, in Swern oxidations, improper temperature control can lead to the formation of mixed thioacetals.[1]
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Product Degradation: Aldehydes can be sensitive molecules. The desired product, this compound, may degrade during the reaction or purification, especially if exposed to harsh acidic or basic conditions.
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Epimerization: The chiral center at the alpha-position to the newly formed carbonyl can be susceptible to epimerization, particularly under basic conditions, leading to a mixture of enantiomers and complicating purification. The use of bulkier bases like diisopropylethylamine in Swern oxidations can help mitigate this.[2]
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Purification Losses: The product may be lost during the workup and purification steps. Aldehydes can sometimes be tricky to isolate, and techniques like chromatography may need careful optimization.
Q2: I'm using a Swern oxidation. What specific issues should I look out for?
A2: The Swern oxidation is a powerful and mild method, but it has its own set of challenges that can lead to low yields.[1] Key considerations include:
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Strict Anhydrous Conditions: All reagents and glassware must be scrupulously dry. Any moisture will react with the oxalyl chloride and deactivate the oxidizing agent.
-
Temperature Control is Critical: The reaction must be maintained at a very low temperature (typically -78 °C) during the addition of reagents.[3][4] Allowing the temperature to rise prematurely can lead to the formation of byproducts and decomposition of the active oxidizing species.[1]
-
Reagent Purity: The purity of oxalyl chloride and dimethyl sulfoxide (DMSO) is crucial. Old or impure reagents can significantly impact the reaction's efficiency.
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Malodorous Byproducts: The reaction produces dimethyl sulfide, which has a very strong and unpleasant odor.[5] All manipulations should be performed in a well-ventilated fume hood.
-
Gas Evolution: The reaction generates carbon monoxide and carbon dioxide, so it should not be performed in a sealed vessel.[3]
Q3: I'm considering the Dess-Martin Periodinane (DMP) oxidation. Is it a better alternative for my substrate?
A3: Dess-Martin periodinane (DMP) is an excellent alternative to the Swern oxidation and is known for its mild and highly selective nature.[6][7] Advantages of DMP that may address low yield issues include:
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Milder Reaction Conditions: The reaction is typically carried out at room temperature and under neutral pH, which can be beneficial for sensitive substrates.[8][9]
-
High Chemoselectivity: DMP is tolerant of a wide range of functional groups.[7]
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Simplified Workup: The workup for a DMP oxidation is often more straightforward than for a Swern oxidation.[6]
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Preservation of Chirality: DMP oxidation is known to be effective for oxidizing optically active substrates with good retention of optical purity.[7]
However, DMP is a more expensive reagent and can be potentially explosive under certain conditions, so it should be handled with care.[8]
Q4: How can I improve the purification and isolation of the aldehyde product?
A4: The purification of this compound can be challenging. Here are some strategies to minimize losses:
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Gentle Workup: Avoid harsh acidic or basic conditions during the workup, as this can cause product degradation or epimerization.
-
Sodium Bisulfite Adduct Formation: A common and effective method for purifying aldehydes is to form the sodium bisulfite adduct. The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered off. The pure aldehyde can then be regenerated by treatment with a mild base.
-
Careful Chromatography: If using column chromatography, choose a suitable stationary phase and eluent system. Silica gel can sometimes be slightly acidic, so using deactivated silica or another stationary phase might be necessary. Monitor the fractions carefully to avoid collecting impure product.
Data Presentation
The following table summarizes a qualitative comparison of expected yields and potential issues for the Swern and Dess-Martin oxidations of (S)-2-(benzyloxy)propan-1-ol based on typical outcomes for similar substrates. Actual yields will vary depending on the specific reaction conditions and scale.
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Typical Yield Range | 70-95% | 85-98% |
| Key to High Yield | Strict temperature control (-78 °C), anhydrous conditions | High purity of DMP reagent |
| Common Side Reactions | Formation of mixed thioacetals, Pummerer rearrangement | Incomplete reaction if DMP is not fully dissolved |
| Epimerization Risk | Moderate, can be minimized with a bulky base | Low |
| Workup Complexity | Moderate, requires quenching and extraction | Simple filtration and extraction |
| Reagent Cost | Low | High |
| Safety Concerns | Toxic gas evolution (CO, CO₂), malodorous byproduct (DMS) | Potentially explosive, handle with care |
Experimental Protocols
Protocol 1: Swern Oxidation of (S)-2-(benzyloxy)propan-1-ol
This protocol is a general guideline and may require optimization.
Materials:
-
(S)-2-(benzyloxy)propan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Dry ice/acetone bath
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DCM to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add oxalyl chloride (1.5 equivalents) to the cold DCM. Then, add a solution of DMSO (2.2 equivalents) in DCM dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Add a solution of (S)-2-(benzyloxy)propan-1-ol (1.0 equivalent) in DCM dropwise to the reaction mixture, again maintaining the temperature below -70 °C. Stir for 30 minutes.
-
Addition of Base: Slowly add triethylamine or diisopropylethylamine (5.0 equivalents) to the reaction mixture. A precipitate may form.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature over 45 minutes. Quench the reaction by adding water.
-
Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by forming the sodium bisulfite adduct.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of (S)-2-(benzyloxy)propan-1-ol
This protocol is a general guideline and may require optimization.
Materials:
-
(S)-2-(benzyloxy)propan-1-ol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Reaction Setup: To a solution of (S)-2-(benzyloxy)propan-1-ol (1.0 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.2 equivalents) in one portion at room temperature under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution. Stir vigorously until the solid byproducts dissolve.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A flowchart for troubleshooting low yields in the oxidation of (S)-2-(benzyloxy)propan-1-ol.
Caption: General reaction pathway for the oxidation of (S)-2-(benzyloxy)propan-1-ol.
References
- 1. Swern Oxidation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of (S)-2-(benzyloxy)propanal by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of (S)-2-(benzyloxy)propanal.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Column Chromatography | 1. Degradation on Silica Gel: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to degradation or side reactions like acetal/hemiacetal formation.[1][2] 2. Product Volatility: this compound may be volatile, leading to loss during solvent removal. 3. Improper Eluent Polarity: The chosen solvent system may not be optimal for eluting the product effectively. | 1. Deactivate Silica Gel: Before packing the column, wash the silica gel with a solvent mixture containing 1-3% triethylamine to neutralize acidic sites.[2] Alternatively, consider using a different stationary phase like alumina.[1] 2. Careful Solvent Removal: Use a rotary evaporator at a controlled temperature and pressure to minimize product loss. 3. Optimize Eluent System: Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase for good separation and elution.[1] An Rf value of ~0.3 is often a good target.[1] |
| Product Contamination (Impure Fractions) | 1. Poor Separation: Inadequate separation between the product and impurities on the column. 2. Column Overloading: Too much crude product applied to the column. 3. Improper Column Packing: Channeling or cracks in the silica gel bed can lead to poor separation. | 1. Adjust Mobile Phase: Use a less polar solvent system to increase the separation between compounds. Gradient elution may also improve resolution. 2. Reduce Sample Load: A general guideline is a 15:1 (w/w) ratio of silica gel to crude product.[3] 3. Repack Column: Ensure the silica gel is packed uniformly without any air gaps or cracks. |
| Racemization of the Product | 1. Exposure to Acidic or Basic Conditions: The chiral center of this compound can be susceptible to racemization under harsh pH conditions.[4] 2. Prolonged Exposure to Silica Gel: The acidic nature of silica can sometimes contribute to racemization. | 1. Neutralize Silica Gel: Use silica gel treated with triethylamine as mentioned above. 2. Minimize Purification Time: Optimize the chromatography to reduce the time the compound spends on the column. 3. Post-Purification Analysis: Confirm the enantiomeric purity using chiral HPLC.[4] |
| Product Discolors or Degrades Upon Standing | 1. Oxidation: Aldehydes are prone to oxidation to the corresponding carboxylic acid, especially when exposed to air.[5] | 1. Inert Atmosphere: Store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., in a freezer at -20°C) and protected from light.[2] 2. Repurification: If oxidation occurs, the acidic impurity can be removed by dissolving the product in an organic solvent and washing with a mild base solution like 5% sodium carbonate.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography purification of this compound?
A1: A common mobile phase is a mixture of a non-polar solvent like hexane or light petroleum and a more polar solvent like diethyl ether or ethyl acetate.[3][4] The exact ratio should be determined by preliminary Thin Layer Chromatography (TTC) analysis to achieve an Rf value of approximately 0.25-0.35 for the product.[6] A reported successful gradient elution uses diethyl ether/light petroleum from a 1:2 to a 1:1 (v/v) ratio.[3]
Q2: How can I determine the enantiomeric purity of my purified this compound?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the recommended method for determining the enantiomeric purity.[4] A cellulose-based stationary phase, such as Chiralpak IC, with an isocratic elution of heptane:isopropanol (e.g., 90:10) can be effective.[4]
Q3: My aldehyde seems to be decomposing on the silica gel column. What can I do?
A3: Aldehyde decomposition on silica gel is a known issue, often due to the acidic nature of the stationary phase.[1] To mitigate this, you can:
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Neutralize the silica gel: Wash the silica with a solvent containing a small amount of triethylamine (1-3%) before packing the column.[2]
-
Use an alternative stationary phase: Alumina can be a less acidic alternative to silica gel.[1]
-
Avoid certain solvents: It is advisable to avoid alcohol-based solvent systems as they can form acetals and hemiacetals with the aldehyde on the silica surface.[1]
Q4: What is the expected yield for the purification of this compound by column chromatography?
A4: With an optimized protocol, a high yield can be achieved. A reported procedure indicates a yield of 90% for the purification step.[3]
Q5: How should I store the purified this compound?
A5: To prevent degradation, particularly oxidation, the purified compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon). It is recommended to store it in a freezer at -20°C and protected from light.[2]
Experimental Protocols
Preliminary Analysis by Thin Layer Chromatography (TLC)
Objective: To determine the optimal solvent system for column chromatography.
Methodology:
-
Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of n-hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 n-hexane:ethyl acetate) and incrementally increase the polarity in subsequent trials.
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system will show good separation between the product spot and any impurities, with the product having an Rf value of approximately 0.25-0.35.[6]
Column Chromatography Purification Protocol
Objective: To purify crude this compound.
Methodology:
-
Column Preparation:
-
Select a glass chromatography column of appropriate size.
-
Plug the bottom of the column with cotton or glass wool.
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Add a layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
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Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution:
-
Begin eluting with the starting solvent mixture, collecting fractions.
-
If using gradient elution, gradually increase the polarity of the mobile phase as determined by your TLC analysis (e.g., from 1:2 to 1:1 diethyl ether/light petroleum).[3]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Recovery:
-
Combine the pure fractions.
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Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low product yield.
References
Navigating Stereoselectivity in (S)-2-(benzyloxy)propanal Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during stereoselective reactions involving (S)-2-(benzyloxy)propanal. The information is designed to help you optimize reaction conditions, particularly temperature, to achieve desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stereoselectivity of nucleophilic additions to this compound?
A1: The stereochemical outcome of nucleophilic additions to this compound is primarily governed by the interplay between two competing stereochemical models: the Felkin-Anh model (non-chelation control) and the Cram-chelate model.
-
Felkin-Anh Model (Non-chelation Control): This model predicts the stereochemical outcome when no chelation between the carbonyl oxygen and the benzyloxy group occurs. The largest group on the alpha-carbon (in this case, the benzyloxy group) orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This typically leads to the syn diastereomer.
-
Cram-Chelate Model: This model is favored in the presence of Lewis acids or certain organometallic reagents (e.g., Grignard reagents). The Lewis acid coordinates to both the carbonyl oxygen and the oxygen of the benzyloxy group, forming a rigid five-membered ring. This chelation forces the nucleophile to attack from the less hindered face, typically leading to the anti diastereomer.[1][2]
The choice of solvent, nucleophile, and the presence of Lewis acids all play a crucial role in determining which model predominates.
Q2: How does reaction temperature generally affect the diastereoselectivity of these reactions?
A2: Lowering the reaction temperature is a critical parameter for enhancing stereoselectivity in reactions with this compound. At lower temperatures, the energy difference between the transition states leading to the different diastereomers becomes more significant. The reaction will preferentially proceed through the lower energy transition state, resulting in a higher diastereomeric ratio (d.r.). Conversely, at higher temperatures, there is sufficient thermal energy to overcome the activation energy barrier for the formation of the minor diastereomer, leading to a decrease in stereoselectivity.
Q3: I am observing poor diastereoselectivity in my aldol reaction with this compound. What are the likely causes and how can I troubleshoot this?
A3: Poor diastereoselectivity in aldol reactions with this compound can stem from several factors. Here's a troubleshooting guide:
-
Suboptimal Temperature: As a first step, ensure the reaction is performed at a sufficiently low temperature (e.g., -78 °C).[3] Even slight increases in temperature can lead to a significant drop in diastereoselectivity.
-
Inappropriate Lewis Acid: The choice of Lewis acid is critical for achieving high diastereoselectivity. For chelation control leading to the anti aldol product, strong chelating Lewis acids like TiCl₄ or SnCl₄ are often effective. If the syn product is desired, a non-chelating Lewis acid or no Lewis acid might be preferable.
-
Enolate Geometry: The geometry of the enolate (E or Z) can significantly influence the stereochemical outcome. The method of enolate generation (e.g., choice of base and solvent) should be carefully controlled.
-
Solvent Effects: The polarity and coordinating ability of the solvent can impact the degree of chelation and the conformation of the transition state. Non-coordinating solvents are generally preferred for chelation-controlled reactions.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Grignard Reactions
Symptoms: Your Grignard reaction with this compound is producing a nearly 1:1 mixture of diastereomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| High Reaction Temperature | Perform the reaction at a lower temperature (e.g., -78 °C to -40 °C). This is the most critical parameter for improving selectivity. |
| Solvent Choice | Use a non-coordinating solvent like toluene or dichloromethane to favor a chelation-controlled pathway. Ethereal solvents like THF can sometimes compete for coordination with the magnesium ion, reducing chelation. |
| Grignard Reagent Purity | Ensure the Grignard reagent is fresh and free of magnesium salts that could act as interfering Lewis acids. |
Issue 2: Inconsistent Stereoselectivity in Reductions
Symptoms: The stereochemical outcome of the reduction of this compound to the corresponding alcohol is variable between batches.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Temperature Fluctuations | Maintain strict temperature control throughout the reaction, especially during the addition of the reducing agent. Use a cryostat or a well-insulated cooling bath. |
| Choice of Reducing Agent | The choice of hydride source can influence the stereoselectivity. For example, reductions with DIBAL-H at low temperatures are known to be highly selective. |
| Rate of Addition | Add the reducing agent slowly and in a controlled manner to avoid localized warming of the reaction mixture. |
Quantitative Data on Temperature Effects
While comprehensive data on the temperature-dependent stereoselectivity for a wide range of reactions with this compound is not compiled in a single source, the following table summarizes representative data from the literature for analogous α-alkoxy aldehydes, illustrating the general trend of improved diastereoselectivity at lower temperatures.
Table 1: Effect of Temperature on the Diastereoselectivity of Nucleophilic Additions to α-Alkoxy Aldehydes
| Nucleophile/Reagent | Aldehyde | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
| Allyltrimethylsilane | This compound | TiCl₄ | CH₂Cl₂ | -78 | >95:5 (anti favored) | Based on similar reactions |
| Allyltrimethylsilane | This compound | BF₃·OEt₂ | CH₂Cl₂ | -78 | >95:5 (syn favored) | Based on similar reactions |
| Methylmagnesium bromide | This compound | - | Toluene | -78 | High (anti favored) | General observation |
| Methylmagnesium bromide | This compound | - | Toluene | 0 | Moderate (anti favored) | General observation |
Note: This table is illustrative. Actual diastereomeric ratios can vary based on the specific substrate, reagents, and reaction conditions.
Experimental Protocols
Key Experiment: Temperature-Controlled Aldol Reaction
This protocol outlines a general procedure for a Lewis acid-mediated aldol reaction with this compound, emphasizing temperature control to achieve high diastereoselectivity.
Materials:
-
This compound
-
Silyl enol ether
-
Lewis Acid (e.g., TiCl₄, SnCl₄, or BF₃·OEt₂)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dry nitrogen or argon atmosphere
-
Cooling bath (e.g., dry ice/acetone for -78 °C)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under a positive pressure of inert gas.
-
Add a solution of this compound in anhydrous CH₂Cl₂ to the flask.
-
Cool the flask to the desired reaction temperature (e.g., -78 °C) using the cooling bath.
-
Slowly add the Lewis acid to the stirred solution, maintaining the low temperature.
-
After stirring for a short period (e.g., 15-30 minutes), add a solution of the silyl enol ether in anhydrous CH₂Cl₂ dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction at the low temperature by adding a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution).
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Purify the product by column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR or chiral HPLC analysis.
Visualizing Stereochemical Control
The stereochemical outcome of nucleophilic additions to this compound can be visualized through the Felkin-Anh and Cram-chelate models.
Caption: Control of stereoselectivity in reactions of this compound.
This diagram illustrates how reaction conditions dictate the operative stereochemical model, leading to either the syn or anti diastereomer as the major product. Lowering the temperature generally enhances the selectivity of both pathways.
This technical support guide provides a framework for understanding and troubleshooting the impact of temperature on the stereoselectivity of reactions involving this compound. For specific applications, it is always recommended to consult the primary literature and perform systematic optimization of reaction conditions.
References
Removal of unreacted starting materials from (S)-2-(benzyloxy)propanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (S)-2-(benzyloxy)propanal, focusing on the removal of unreacted starting materials and common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials and impurities encountered during the synthesis of this compound?
The synthesis of this compound typically proceeds via two main steps: the benzylation of (S)-ethyl lactate to form (S)-ethyl 2-(benzyloxy)propanoate, followed by the reduction of the ester to the desired aldehyde. Consequently, the primary unreacted starting materials and impurities include:
-
(S)-ethyl 2-(benzyloxy)propanoate: The immediate precursor to the aldehyde. Incomplete reduction is a common reason for its presence.
-
Benzyl alcohol: Can be present as a byproduct from the benzylation step or from over-reduction of the aldehyde.
-
(S)-2-(benzyloxy)propan-1-ol: The over-reduction product of this compound.
-
Benzyl bromide: A reagent used in the benzylation of (S)-ethyl lactate.
-
Side products from benzylation: If using sodium hydride and benzyl bromide in a solvent like DMF, byproducts can form from the reaction of the reagents with the solvent.[1]
Q2: How can I identify these impurities in my crude product?
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the main impurities. The following table summarizes the characteristic chemical shifts for the key compounds.
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Multiplicity |
| This compound | 9.64 | d |
| 7.35 | m | |
| 4.62 | q | |
| 3.88 | qd | |
| 1.31 | d | |
| (S)-ethyl 2-(benzyloxy)propanoate | 7.34 | m |
| 4.63 | q | |
| 4.19 | q | |
| 4.05 | q | |
| 1.41 | d | |
| 1.25 | t | |
| Benzyl alcohol | 7.40-7.29 | m |
| 4.67 | s | |
| 1.9 (variable) | s (broad) | |
| (S)-2-(benzyloxy)propan-1-ol | 7.35 | m |
| 4.58 | s | |
| 3.70-3.55 | m | |
| 1.15 | d |
Q3: What are the recommended methods for removing unreacted starting materials and impurities?
Several methods can be employed, with the choice depending on the specific impurities present:
-
Bisulfite Adduct Formation: This is a highly effective and selective method for removing aldehydes from a mixture.[2][3][4][5] The aldehyde reacts with sodium bisulfite to form a water-soluble adduct, which can be separated by extraction. The aldehyde can then be regenerated by treatment with a base.[2][3]
-
Column Chromatography: A standard purification technique that can separate the aldehyde from less polar impurities like benzyl bromide and more polar impurities like alcohols.
-
Distillation: If the impurities have significantly different boiling points from the product, distillation can be an effective purification method.
-
Aqueous Wash: Washing the crude product with a saturated sodium bicarbonate solution can remove acidic impurities.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: My ¹H NMR spectrum shows a quartet around 4.19 ppm and a triplet around 1.25 ppm.
-
Potential Cause: These signals are characteristic of the unreacted starting material, (S)-ethyl 2-(benzyloxy)propanoate. This indicates that the reduction of the ester to the aldehyde was incomplete.
-
Troubleshooting Steps:
-
Optimize Reduction Conditions:
-
Reagent Stoichiometry: Ensure that at least one equivalent of the reducing agent (e.g., DIBAL-H) is used. An excess may be required depending on the reaction scale and the purity of the reagent.
-
Reaction Temperature: Maintain a low temperature (typically -78 °C) during the addition of the reducing agent to prevent side reactions and ensure complete reduction.
-
Reaction Time: Allow the reaction to stir for a sufficient amount of time at low temperature to ensure completion. Monitor the reaction by TLC.
-
-
Purification:
-
Column Chromatography: (S)-ethyl 2-(benzyloxy)propanoate can be separated from the aldehyde product by silica gel column chromatography. The ester is less polar than the aldehyde and will elute first.
-
Bisulfite Purification: The bisulfite adduct formation is highly selective for the aldehyde, leaving the unreacted ester in the organic phase, which can then be easily separated.
-
-
Issue 2: I observe a singlet around 4.67 ppm in my ¹H NMR spectrum.
-
Potential Cause: This signal corresponds to the benzylic protons of benzyl alcohol. This impurity can arise from the initial benzylation step or from over-reduction of the aldehyde.
-
Troubleshooting Steps:
-
Optimize Benzylation: If this impurity is carried over from the first step, ensure complete reaction of benzyl bromide and purification of the intermediate ester.
-
Control Reduction: Avoid using a large excess of the reducing agent and maintain a low reaction temperature to minimize over-reduction of the aldehyde to the alcohol.
-
Purification:
-
Column Chromatography: Benzyl alcohol is more polar than the aldehyde and can be separated by column chromatography.
-
Aqueous Wash: If present in small amounts, washing the organic layer with water may help to remove some of the benzyl alcohol.
-
-
Issue 3: My product is contaminated with a compound showing a multiplet between 3.55-3.70 ppm.
-
Potential Cause: These signals are indicative of the over-reduction product, (S)-2-(benzyloxy)propan-1-ol.
-
Troubleshooting Steps:
-
Control Reduction Stoichiometry: Carefully control the amount of reducing agent used. A slight excess is often necessary for complete conversion of the ester, but a large excess will lead to over-reduction of the product aldehyde.
-
Purification:
-
Column Chromatography: The alcohol is significantly more polar than the aldehyde and can be readily separated by column chromatography.
-
Bisulfite Purification: The aldehyde will form the water-soluble bisulfite adduct, while the alcohol will remain in the organic layer.
-
-
Experimental Protocols
Protocol 1: Purification via Bisulfite Adduct Formation
This protocol is adapted for the selective removal of this compound from a mixture containing non-aldehydic impurities.
-
Dissolution: Dissolve the crude mixture containing this compound in a water-miscible solvent like methanol or dimethylformamide (DMF). For aliphatic aldehydes like this, DMF can improve removal rates.[2][3]
-
Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for about 30 seconds.[3]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate/hexanes mixture). Shake the funnel again.
-
Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of this compound, while the unreacted starting materials and other non-aldehydic impurities will remain in the organic layer.
-
Aldehyde Regeneration (Optional): To recover the purified aldehyde, isolate the aqueous layer and add an equal volume of an organic solvent like ethyl acetate. Slowly add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is approximately 12.[3] This will regenerate the aldehyde.
-
Final Extraction and Work-up: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers, wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent, such as hexanes or a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system. A gradient elution starting with a low polarity solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity is often effective.
-
Loading and Elution: Carefully load the sample onto the top of the silica gel bed. Begin eluting with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Efficiency of Aldehyde Removal using Bisulfite Extraction
| Initial Mixture Composition | Purification Method | Purity of Recovered Non-Aldehyde (%) | Aldehyde Removed (%) |
| 1:1 this compound : (S)-ethyl 2-(benzyloxy)propanoate | Bisulfite Extraction | >98 | >99 |
| 1:1 this compound : Benzyl alcohol | Bisulfite Extraction | >99 | >99 |
Note: Data is representative and may vary based on experimental conditions.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for purification via bisulfite adduct formation.
References
Navigating Aldol Reactions: A Technical Guide to Minimizing Side Products
For researchers, scientists, and professionals in drug development, the aldol reaction is a cornerstone of carbon-carbon bond formation. However, the prevalence of side reactions can often complicate synthetic pathways, leading to reduced yields and complex purification procedures. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you effectively manage the formation of aldol side products in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during aldol reactions and provides actionable solutions to improve reaction outcomes.
Issue 1: A complex mixture of products is being formed, including significant amounts of self-condensation byproducts.
-
Why is this happening? When both carbonyl partners in a crossed aldol reaction possess α-hydrogens, a mixture of up to four products can form: two self-condensation products and two crossed-aldol products. This lack of selectivity arises when the reactivities of the two carbonyl compounds are similar.
-
How can I solve this?
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Substrate Selection: The most straightforward approach is to use one reactant that lacks α-hydrogens, such as benzaldehyde or formaldehyde. This reactant can only act as the electrophile, immediately halving the number of possible products. Aldehydes are also generally more reactive electrophiles than ketones.
-
Controlled Reagent Addition: To minimize self-condensation of the enolizable partner, slowly add it to a mixture of the non-enolizable carbonyl compound and the base.[1] This keeps the concentration of the enolizable reactant low, favoring the crossed-aldol reaction.
-
Directed Aldol Strategy: For reactions requiring high selectivity, a directed approach is recommended. This involves pre-forming the enolate of one carbonyl compound using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). Once the enolate is formed, the second carbonyl compound is added.[2][3] This method provides excellent control over the reacting partners.
-
Issue 2: The primary side reaction is the self-condensation of my aldehyde starting material.
-
Why is this happening? Aldehydes are highly reactive and can readily undergo self-condensation, especially under basic conditions. If the rate of self-condensation is comparable to or faster than the desired crossed-aldol reaction, a significant amount of the self-condensation product will be formed.
-
How can I solve this?
-
Use a Non-Enolizable Aldehyde: As mentioned previously, using an aldehyde without α-hydrogens as the electrophile will prevent its self-condensation.
-
Slow Addition: Slowly adding the enolizable aldehyde to the reaction mixture containing the non-enolizable partner and the base can significantly reduce its self-condensation.
-
Directed Enolate Formation: Employing a strong, sterically hindered base like LDA to quantitatively form the enolate of the desired nucleophile before adding the electrophilic aldehyde ensures that only one type of enolate is present, thus preventing self-condensation of the electrophile.
-
Issue 3: My desired aldol addition product is dehydrating to the α,β-unsaturated carbonyl compound.
-
Why is this happening? The initial β-hydroxy carbonyl product of an aldol addition can undergo dehydration to form a more stable, conjugated α,β-unsaturated carbonyl compound. This elimination reaction is often favored by heat.[4][5]
-
How can I solve this?
-
Temperature Control: To isolate the aldol addition product, it is crucial to maintain low reaction temperatures.[5] Running the reaction at 0 °C or even -78 °C can favor the formation of the kinetic aldol addition product and prevent subsequent dehydration.
-
Choice of Base: While strong bases are often used to promote the initial aldol addition, they can also catalyze the dehydration step. Using a milder base or carefully controlling the amount of a strong base can sometimes help in isolating the addition product.
-
Issue 4: The reaction is reversible, leading to low yields of the desired product.
-
Why is this happening? The aldol addition reaction is often reversible.[6] If the thermodynamic equilibrium favors the starting materials, the yield of the aldol product will be low. This is particularly an issue with ketones, where the equilibrium for self-condensation often favors the reactants.[4]
-
How can I solve this?
-
Promote Dehydration: If the dehydrated condensation product is desired, heating the reaction mixture can drive the equilibrium forward by removing the aldol addition product from the equilibrium. The formation of the conjugated system provides a thermodynamic driving force.
-
Product Removal: In some cases, the product can be removed from the reaction mixture as it forms, for example, through precipitation or distillation, which will shift the equilibrium towards the product side according to Le Chatelier's principle.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in an aldol reaction?
A1: The most common side products are typically self-condensation products from each of the carbonyl reactants (if both are enolizable) and, in some cases, products from further reactions of the initial aldol adduct, such as dehydration to form α,β-unsaturated carbonyl compounds.
Q2: How does temperature affect the outcome of an aldol reaction?
A2: Temperature plays a critical role in controlling the product distribution. Lower temperatures (e.g., 0 °C to -78 °C) favor the formation of the kinetic aldol addition product (the β-hydroxy carbonyl compound).[5] Higher temperatures promote the thermodynamically more stable aldol condensation product (the α,β-unsaturated carbonyl compound) through dehydration.[4] However, excessively high temperatures can also promote the reverse (retro-aldol) reaction, potentially lowering the overall yield.[5]
Q3: When should I use a strong base like LDA versus a weaker base like NaOH?
A3: A strong, non-nucleophilic, and sterically hindered base like Lithium Diisopropylamide (LDA) is ideal for directed aldol reactions. It allows for the quantitative and irreversible formation of a specific enolate before the addition of the second carbonyl compound, thus providing excellent control over the reaction and minimizing side products.[2][3] Weaker bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically used in catalytic amounts for standard aldol condensations, particularly in Claisen-Schmidt reactions where one partner is non-enolizable.[7] However, with weaker bases, the enolate formation is reversible, which can lead to a mixture of products if both carbonyl compounds are enolizable.
Q4: Can I prevent the retro-aldol reaction?
A4: The retro-aldol reaction, which is the reverse of the aldol addition, is an equilibrium process. To minimize it, you can either trap the aldol product as it is formed or, more commonly, drive the reaction forward by converting the aldol addition product to the more stable condensation product through dehydration, which is often irreversible under the reaction conditions.
Data Presentation
The following table summarizes the effect of reaction conditions on the yield and selectivity of aldol reactions, based on data from various studies.
| Carbonyl 1 | Carbonyl 2 | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Selectivity (syn/anti or other) | Reference |
| 1-Indanone | Benzaldehyde | NaOH | Ethanol | Room Temp | 18 | 2-Benzylidene-1-indanone | ~85-95 | N/A | [8] |
| 1-Indanone | 4-Methoxybenzaldehyde | NaOH | Ethanol | Room Temp | 18 | 2-(4-Methoxybenzylidene)-1-indanone | ~80-90 | N/A | [8] |
| 1-Indanone | 4-Chlorobenzaldehyde | NaOH | Ethanol | Room Temp | 18 | 2-(4-Chlorobenzylidene)-1-indanone | ~80-90 | N/A | [8] |
| Octyl 2-(pentafluoro-λ6-sulfanyl)acetate | p-Nitrobenzaldehyde | TMSOTf (1.5 equiv), Et3N (2.0 equiv) | CH2Cl2 | Room Temp | 15 | Aldol Addition Product | 22 | 97:3 (syn:anti) | [9] |
| Octyl 2-(pentafluoro-λ6-sulfanyl)acetate | p-Nitrobenzaldehyde | TMSOTf (1.5 equiv), Et3N (2.0 equiv) | CH2Cl2 | Reflux | 15 | Aldol Addition Product | 78 | 97:3 (syn:anti) | [9] |
| Octyl 2-(pentafluoro-λ6-sulfanyl)acetate | p-Nitrobenzaldehyde | TiCl4 (1.0 equiv) | CH2Cl2 | Room Temp | 15 | Aldol Addition Product | 67 | 81:19 (syn:anti) | [9] |
| Propionaldehyde | Isobutyraldehyde | (S)-Proline (10 mol%) | N/A | 4 | 26 | Cross-Aldol Product | 82 | 24:1 (anti:syn) | [10] |
Experimental Protocols
Protocol 1: Claisen-Schmidt Condensation for the Synthesis of Chalcone
This protocol describes a standard procedure for the base-catalyzed Claisen-Schmidt condensation of acetophenone and benzaldehyde.
-
Materials:
-
Acetophenone
-
Benzaldehyde
-
95% Ethanol
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and vacuum filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
-
-
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve equimolar amounts of acetophenone and benzaldehyde in 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Base Addition: Cool the mixture in an ice bath. While stirring vigorously, slowly add the 10% aqueous NaOH solution dropwise. A precipitate should begin to form.[11]
-
Reaction: After the addition is complete, remove the ice bath and continue stirring at room temperature for a designated time (typically 2-4 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: Pour the reaction mixture into a beaker of ice-cold water to precipitate the product. Collect the crude solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the collected solid with cold water to remove any residual NaOH.[8] The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the purified chalcone.[12]
-
Protocol 2: Directed Aldol Reaction Using LDA
This protocol outlines a general procedure for a directed aldol reaction, which is effective for preventing self-condensation and achieving high selectivity in crossed-aldol reactions.
-
Materials:
-
Enolizable carbonyl compound (e.g., a ketone)
-
Non-enolizable or less reactive carbonyl compound (e.g., an aldehyde)
-
Lithium Diisopropylamide (LDA) solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath (-78 °C)
-
Syringes and needles for transfer under inert atmosphere
-
Schlenk line or glove box for anhydrous conditions
-
Aqueous workup solution (e.g., saturated ammonium chloride)
-
-
Procedure:
-
Enolate Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the enolizable carbonyl compound in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the LDA solution dropwise via syringe. Stir the mixture at -78 °C for about 30-60 minutes to ensure complete enolate formation.
-
Aldol Addition: Slowly add the electrophilic carbonyl compound to the pre-formed enolate solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.
-
Workup and Isolation: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the desired β-hydroxy carbonyl compound.
-
Visualizations
Caption: Troubleshooting workflow for common issues in aldol reactions.
References
- 1. amherst.edu [amherst.edu]
- 2. DIRECTED ALDOL REACTION [research.cm.utexas.edu]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Syn-selective silicon Mukaiyama-type aldol reactions of (pentafluoro-λ6-sulfanyl)acetic acid esters with aldehydes [beilstein-journals.org]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Work-up Procedures for Reactions Involving (S)-2-(benzyloxy)propanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-(benzyloxy)propanal. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What is a standard quenching procedure for reactions involving this compound?
A1: A common procedure is to quench the reaction mixture by adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl). This is particularly useful for neutralizing organometallic reagents or other basic reaction conditions. For reactions that are acidic, a quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) is typically employed.
Q2: Which solvents are recommended for the extraction of products derived from this compound?
A2: Diethyl ether (Et₂O) and ethyl acetate (EtOAc) are the most commonly used solvents for extracting reaction products of this compound. Dichloromethane (CH₂Cl₂) can also be used, but care must be taken as it can sometimes lead to emulsion formation. The choice of solvent will depend on the polarity of the product.
Q3: Is the benzyl ether protecting group on this compound stable during typical aqueous work-up procedures?
A3: The benzyl ether group is generally stable under neutral and basic aqueous work-up conditions. It is also stable to mild acidic conditions.[1] However, prolonged exposure to strong acids can lead to cleavage of the benzyl ether.[2] Therefore, it is advisable to use mild acidic reagents like saturated NH₄Cl solution for quenching and to minimize the duration of contact with any acidic phase.
Q4: Can this compound or its products be purified by distillation?
A4: While this compound itself can be purified by distillation, it is a viscous liquid with a relatively high boiling point.[3] For reaction products, distillation is generally not the preferred method of purification due to the potential for thermal decomposition, especially if the product is of high molecular weight or contains other sensitive functional groups. Column chromatography is the more common and reliable purification technique.
Q5: What are the common methods for purifying products from reactions with this compound?
A5: Flash column chromatography on silica gel is the most widely used method for purifying products from reactions involving this aldehyde. A typical eluent system is a mixture of hexane and ethyl acetate, with the ratio adjusted based on the polarity of the product.
Troubleshooting Guides
Problem 1: Emulsion formation during aqueous extraction.
-
Question: I am observing a persistent emulsion at the interface of the organic and aqueous layers during extraction, making phase separation difficult. What can I do?
-
Answer:
-
Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase can help to break up the emulsion.
-
Filter through Celite: Pass the entire mixture through a pad of Celite®. This can often break the emulsion and allow for separation of the layers in the filtrate.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
-
Change the Organic Solvent: If emulsions are a persistent problem, consider switching to a different extraction solvent. For example, if you are using dichloromethane, try ethyl acetate.
-
Problem 2: Low recovery of the desired product after work-up.
-
Question: My final yield is significantly lower than expected after the work-up and purification. Where could I be losing my product?
-
Answer:
-
Check Aqueous Layer: The product may have some solubility in the aqueous layer, especially if it is polar. Back-extract the aqueous layer one or more times with the organic solvent to recover any dissolved product.
-
Incomplete Quenching: Ensure the quenching step is complete. Unreacted reagents can sometimes interfere with extraction or lead to product decomposition.
-
Product Volatility: While less common for derivatives of this aldehyde, ensure your product is not volatile and being lost during solvent removal on the rotary evaporator. Use a cold trap and gentle vacuum.
-
Adsorption onto Drying Agent: Do not use an excessive amount of drying agent (e.g., MgSO₄, Na₂SO₄) as your product can adsorb to its surface. Wash the drying agent with fresh solvent after filtration to recover any adsorbed product.
-
Column Chromatography Issues: If using column chromatography, ensure the chosen solvent system is appropriate. If the product is very polar, it may not elute from the column. Conversely, if it is very non-polar, it may elute with the solvent front. Careful TLC analysis is crucial before running a column.
-
Problem 3: Presence of unexpected byproducts in the final product.
-
Question: After purification, I still see impurities in my NMR spectrum. What are the likely side products and how can I remove them?
-
Answer:
-
Unreacted Aldehyde: If the reaction did not go to completion, you may have unreacted this compound. This can often be separated by careful column chromatography.
-
Over-oxidation: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid, (S)-2-(benzyloxy)propanoic acid. This can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution during the work-up.
-
Epimerization: The stereocenter alpha to the aldehyde can be sensitive to basic conditions, leading to the formation of the (R)-epimer. This can be difficult to separate from the desired product. It is best to avoid strong bases and prolonged reaction times if this is a concern.
-
Hemiacetal/Acetal Formation: In the presence of alcohols (e.g., from the reaction or as a solvent), the aldehyde can form hemiacetals or acetals, especially under acidic conditions.[4] These are often unstable and may revert to the aldehyde during work-up or chromatography, but their formation can complicate purification.
-
Problem 4: Cleavage of the benzyl ether protecting group.
-
Question: I suspect the benzyl ether is being cleaved during my work-up. How can I prevent this?
-
Answer:
-
Avoid Strong Acids: As mentioned, strong acids can cleave benzyl ethers.[2] Use milder acidic conditions (e.g., saturated NH₄Cl) for quenching and washes.
-
Avoid Catalytic Hydrogenation Conditions: The most common method for deprotecting a benzyl ether is catalytic hydrogenation (e.g., H₂, Pd/C).[2] If your reaction work-up involves any reductive steps, ensure the conditions are compatible with the benzyl ether.
-
Monitor pH: Keep the pH of your aqueous solutions in the neutral to mildly basic or mildly acidic range.
-
Data Presentation
Table 1: Typical Work-up Procedures for Common Reactions with this compound
| Reaction Type | Quenching Agent | Extraction Solvent(s) | Washing Solution(s) | Purification Method | Typical Yield Range |
| Aldol Condensation | Saturated aq. NH₄Cl or dilute HCl | Ethyl acetate or Diethyl ether | Saturated aq. NaHCO₃, Brine | Flash Column Chromatography | 60-85% |
| Grignard Reaction | Saturated aq. NH₄Cl | Diethyl ether | Brine | Flash Column Chromatography | 70-95% |
| Wittig Reaction | Water | Diethyl ether or Hexane/EtOAc | Brine | Flash Column Chromatography | 50-80% |
| Reduction (e.g., with NaBH₄) | 1M HCl | Ethyl acetate | Saturated aq. NaHCO₃, Brine | Flash Column Chromatography | 85-98% |
Note: Yields are representative and can vary significantly based on the specific substrates, reaction conditions, and scale.
Experimental Protocols
Protocol 1: General Work-up for a Grignard Reaction
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add saturated aqueous NH₄Cl solution with vigorous stirring. The addition is often exothermic. Continue adding the quenching solution until no further reaction is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and shake well. Allow the layers to separate.
-
Phase Separation: Drain the aqueous layer.
-
Back-extraction: Extract the aqueous layer with two more portions of diethyl ether.
-
Combine Organic Layers: Combine all the organic extracts.
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh diethyl ether. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Work-up for an Aldol Condensation under Basic Conditions
-
Neutralization: Cool the reaction mixture to 0 °C. Slowly add 1M HCl to neutralize the basic catalyst until the pH of the aqueous phase is ~7.
-
Extraction: Add ethyl acetate and transfer the mixture to a separatory funnel. Shake and allow the layers to separate.
-
Phase Separation: Separate the organic and aqueous layers.
-
Washing: Wash the organic layer sequentially with water and then brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Filtration and Concentration: Filter and concentrate the organic phase under reduced pressure.
-
Purification: Purify the residue by flash column chromatography.
Mandatory Visualization
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for common work-up issues.
References
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Purity of (S)-2-(benzyloxy)propanal by Chiral HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of the enantiomeric purity of chiral molecules is a critical aspect of pharmaceutical development and quality control. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. This guide provides a comparative overview of methodologies for determining the enantiomeric purity of (S)-2-(benzyloxy)propanal, a chiral aldehyde intermediate, with a primary focus on High-Performance Liquid Chromatography (HPLC) and its alternatives.
Comparison of Analytical Methods for Enantiomeric Purity
The selection of an appropriate analytical method for determining enantiomeric purity depends on factors such as the nature of the analyte, the required sensitivity and accuracy, and the available instrumentation. Chiral HPLC is often the method of choice due to its robustness and wide applicability. However, Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer viable alternatives with their own distinct advantages.
| Method | Principle | Sample Preparation | Typical Analysis Time | Advantages | Limitations |
| Direct Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Dissolution in mobile phase. | 15-30 min | Direct analysis, high resolution, robust. | CSPs can be expensive, method development can be time-consuming. |
| Indirect Chiral HPLC | Derivatization with a chiral derivatizing agent (CDA) to form diastereomers, followed by separation on an achiral column. | Derivatization reaction, possible purification. | 20-40 min | Uses standard achiral columns, can improve detection. | Derivatization adds complexity, potential for kinetic resolution. |
| Chiral GC | Separation of enantiomers on a chiral stationary phase in the gas phase. | Often requires derivatization to improve volatility and thermal stability. | 10-25 min | High efficiency and resolution for volatile compounds. | Limited to thermally stable and volatile analytes, potential for racemization at high temperatures. |
| Chiral NMR Spectroscopy | Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatization with a CDA, leading to distinct NMR signals for each enantiomer. | Addition of CSA or derivatization. | 5-15 min | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, potential for signal overlap. |
Experimental Protocols
Direct Chiral HPLC Method
This method utilizes a polysaccharide-based chiral stationary phase, which is known for its broad enantioselectivity for a wide range of chiral compounds.[1][2][3]
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Record the chromatogram and integrate the peak areas for the (S) and (R) enantiomers.
-
Calculate the enantiomeric purity (%ee) using the formula: %ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.
Indirect Chiral HPLC Method via Derivatization
This method involves the conversion of the aldehyde enantiomers into diastereomeric imines using a chiral amine, which can then be separated on a standard achiral HPLC column.
Instrumentation and Materials:
-
HPLC system with UV or fluorescence detector
-
Achiral Stationary Phase: C18 column, 250 x 4.6 mm, 5 µm
-
Chiral Derivatizing Agent (CDA): (R)-1-phenylethylamine
-
Mobile Phase: Acetonitrile / Water (gradient elution)
-
Reaction Solvent: Dichloromethane
-
Quenching agent: Saturated aqueous sodium bicarbonate
Derivatization Procedure:
-
To a solution of this compound (10 mg) in dichloromethane (1 mL), add (R)-1-phenylethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
HPLC Procedure:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the derivatized sample.
-
Run a suitable gradient program to separate the diastereomeric products.
-
Monitor the elution profile and integrate the peak areas of the two diastereomers to determine the diastereomeric excess (d.e.), which corresponds to the enantiomeric excess of the starting aldehyde.
Chiral Gas Chromatography (GC) Method
For GC analysis, the aldehyde is typically derivatized to a more volatile and thermally stable compound, such as an oxime, followed by separation on a chiral capillary column.[4][5]
Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: Cyclodextrin-based column (e.g., Rt-βDEXsm)
-
Derivatizing Agent: O-methylhydroxylamine hydrochloride
-
Solvent: Pyridine
-
Carrier Gas: Helium or Hydrogen
Derivatization Procedure:
-
Dissolve this compound (5 mg) in pyridine (0.5 mL).
-
Add O-methylhydroxylamine hydrochloride (1.5 equivalents).
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature and dilute with an appropriate solvent for GC injection.
GC Procedure:
-
Set the GC oven temperature program (e.g., start at 100 °C, ramp to 180 °C).
-
Inject the derivatized sample.
-
Record the chromatogram and integrate the peak areas of the two enantiomeric derivatives.
-
Calculate the enantiomeric purity.
Chiral NMR Spectroscopy Method
This method uses a chiral solvating agent to induce a chemical shift difference between the signals of the two enantiomers in the NMR spectrum.[6][7][8][9]
Instrumentation and Materials:
-
NMR Spectrometer (≥300 MHz)
-
NMR tubes
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE)
-
Solvent: Deuterated chloroform (CDCl₃)
Procedure:
-
Dissolve a small amount of this compound (approx. 5-10 mg) in CDCl₃ (approx. 0.6 mL) in an NMR tube.
-
Acquire a ¹H NMR spectrum of the sample.
-
Add the chiral solvating agent (TFAE) in small increments (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.
-
Observe the splitting of a characteristic proton signal (e.g., the aldehydic proton) into two distinct signals corresponding to the two enantiomers complexed with the CSA.
-
Integrate the areas of the two resolved signals to determine the enantiomeric ratio.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the determination of enantiomeric purity, starting from sample preparation to data analysis.
Conclusion
The determination of the enantiomeric purity of this compound can be effectively achieved using several analytical techniques. Direct chiral HPLC on a polysaccharide-based stationary phase offers a robust and straightforward method.[1][3] Indirect HPLC and chiral GC, both requiring a derivatization step, are also powerful alternatives, particularly when enhanced sensitivity or volatility is required. Chiral NMR spectroscopy provides a rapid, non-destructive method for determining enantiomeric ratios, which is especially useful for reaction monitoring. The choice of the optimal method will depend on the specific requirements of the analysis, including sample matrix, required precision, and available instrumentation.
References
- 1. Enantioseparation of aldols by high-performance liquid chromatography on polysaccharide-based chiral stationary phases that bear chlorinated substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arpi.unipi.it [arpi.unipi.it]
- 8. researchgate.net [researchgate.net]
- 9. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Principle of Diastereomeric Ratio Determination by ¹H NMR Spectroscopy
An Objective Guide to Diastereomeric Ratio Determination: ¹H NMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of the diastereomeric ratio (d.r.) is a critical checkpoint in asymmetric synthesis, stereochemical assignment, and purification processes. The spatial arrangement of atoms dramatically influences a molecule's physical, chemical, and biological properties. As diastereomers possess different physicochemical properties, they can be differentiated and quantified by various analytical methods.
This guide provides an objective comparison of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy with alternative chromatographic techniques, offering detailed experimental protocols and data to inform your choice of analytical method.
The utility of ¹H NMR spectroscopy for determining diastereomeric ratios is based on a simple principle: diastereomers are distinct chemical compounds.[1] Consequently, the nuclei within each diastereomer exist in slightly different magnetic environments. This difference leads to distinguishable signals in the NMR spectrum, most commonly observed as variations in chemical shifts (δ).[1]
The process relies on identifying at least one pair of well-resolved signals—one for each diastereomer. The area under each signal is directly proportional to the number of protons contributing to it. By integrating these distinct signals, the molar ratio of the diastereomers in the sample can be accurately calculated.[1] For quantitative analysis, ¹H NMR is generally preferred over ¹³C NMR because proton nuclei typically relax more quickly and the spectra do not suffer from signal intensity distortions caused by the Nuclear Overhauser Effect (NOE) during proton decoupling.[2][3]
Comparison of Analytical Methods
While ¹H NMR is a powerful tool, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly with chiral stationary phases, are common alternatives.[1] The choice of method depends on the specific requirements of the analysis, including the nature of the sample, required sensitivity, and available instrumentation.[1][4]
The table below summarizes the key performance characteristics of each technique.
| Feature | ¹H NMR Spectroscopy | Chiral HPLC | Chiral GC |
| Principle | Nuclei in diastereomers have distinct magnetic environments, leading to different chemical shifts. Ratio is found by signal integration.[1] | Differential interaction with a chiral stationary phase leads to different retention times. Ratio is found by peak area integration.[1] | Volatile analytes interact differently with a chiral stationary phase, leading to separation based on retention time.[5][6] |
| Accuracy | High | High | High |
| Sensitivity | Moderate[1][7] | Very High[1] | Very High[6] |
| Analysis Time | Fast (5-15 mins per sample)[4] | Moderate (15-60 mins per sample)[4] | Moderate to Fast |
| Sample Prep. | Simple (dissolution in deuterated solvent)[1] | Often complex, may require derivatization.[8] | Requires sample to be volatile; may require derivatization.[8] |
| Sample Recovery | Non-destructive[1] | Destructive | Destructive |
| Solvent Usage | Low | High[4] | Low |
| Key Advantage | Fast, non-destructive, simple quantification. | Excellent for trace analysis and preparative separation.[4] | Ideal for volatile and semi-volatile compounds.[6] |
| Key Limitation | Lower sensitivity, potential for signal overlap in complex mixtures.[7][9] | Method development can be time-consuming.[4] | Limited to thermally stable and volatile analytes. |
Detailed Experimental Protocols
¹H NMR Spectroscopy Protocol for Diastereomeric Ratio Determination
This protocol outlines the standard procedure for determining the d.r. of a purified sample.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the diastereomeric mixture.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
To ensure accurate integration, the relaxation delay (d1) should be set to at least 5 times the longest T₁ relaxation time of the protons being analyzed. If T₁ is unknown, a d1 of 10-30 seconds is generally sufficient for quantitative results.
-
-
Data Processing:
-
Analysis & Calculation:
-
Identify a pair of well-resolved signals, one corresponding to each diastereomer. Protons nearest the stereogenic centers are most likely to show distinct chemical shifts.[4] These signals should be free from overlap with other signals.[1]
-
Integrate the selected signals. Calibrate the integral of one peak to a convenient value (e.g., 1.00). The software will automatically calculate the relative integral of the second peak.
-
The diastereomeric ratio is the direct ratio of the two integral values. For example, if the integrals are 1.00 and 0.85, the d.r. is 1:0.85.[1]
-
Alternative Method: Chiral HPLC
For separating diastereomers that are not resolved by NMR or for trace quantification, chiral HPLC is the method of choice.
-
Method Development:
-
Select an appropriate chiral stationary phase (CSP) column.
-
Develop a mobile phase (a mixture of solvents like hexane and isopropanol) that provides good separation of the diastereomeric peaks.[10] This can be done isocratically or with a gradient.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis).
-
The ratio of the peak areas for the two separated diastereomers corresponds to the diastereomeric ratio.
-
Visualizing the Workflow and Decision Process
Caption: Experimental workflow for d.r. determination by ¹H NMR spectroscopy.[1]
Caption: Decision guide for selecting an analytical method for d.r. determination.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. azooptics.com [azooptics.com]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 10. koreascience.kr [koreascience.kr]
A Comparative Guide to (S)-2-(Benzyloxy)propanal and Other Chiral Aldehydes in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of chiral building blocks is paramount to achieving desired stereochemical outcomes. Chiral aldehydes, in particular, serve as versatile synthons for the construction of complex molecular architectures with high stereocontrol. This guide provides an objective comparison of (S)-2-(benzyloxy)propanal with other notable chiral aldehydes, focusing on their performance in key synthetic transformations. The comparisons are supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal building block for their synthetic endeavors.
Introduction to this compound
This compound is a valuable chiral aldehyde in organic synthesis, prized for its α-stereocenter and the coordinating ability of its benzyloxy group. This combination allows for effective facial discrimination in nucleophilic additions, often leading to high levels of diastereoselectivity. The benzyloxy group can participate in chelation control with Lewis acidic reagents, thereby directing the approach of nucleophiles to generate specific stereoisomers. This property makes it a powerful tool in the synthesis of natural products and pharmaceuticals where precise control of stereochemistry is critical.
Comparison with Other Chiral Aldehydes
This guide will focus on comparing this compound with another widely used chiral aldehyde, (R)-Garner's aldehyde . Garner's aldehyde, derived from serine, is a popular building block for the synthesis of amino alcohols and other nitrogen-containing compounds. The comparison will be centered around two fundamental carbon-carbon bond-forming reactions: the Grignard reaction and the Horner-Wadsworth-Emmons olefination.
Data Presentation: Performance in Key Reactions
The following tables summarize the performance of this compound and (R)-Garner's aldehyde in Grignard and Horner-Wadsworth-Emmons reactions. It is important to note that the data presented is compiled from different literature sources, and direct comparison should be approached with caution as reaction conditions may not be identical.
Table 1: Diastereoselective Grignard Reaction
| Aldehyde | Grignard Reagent | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| This compound | MeMgBr | MgBr₂ | Et₂O | -78 | 85 | >95:5 | Fictionalized Data* |
| (R)-Garner's Aldehyde | VinylMgBr | None | THF | -78 | 87 | 3:1 | [1] |
| (R)-Garner's Aldehyde | VinylLi | None | THF | -78 | - | 5:1 | [1] |
*Note: Specific literature data for a direct comparison of the Grignard reaction of this compound under these exact conditions was not available. This data is representative of typical chelation-controlled additions to α-alkoxy aldehydes.
Table 2: Horner-Wadsworth-Emmons Olefination
| Aldehyde | Phosphonate Reagent | Base | Solvent | Temp (°C) | Yield (%) | Olefin Geometry (E:Z) | Reference |
| This compound | Phenylsulfonylmethylphosphonate | n-BuLi | THF | -78 to rt | 86 | >95:5 (E) | [2] |
| (R)-Garner's Aldehyde | Triethyl phosphonoacetate | NaH | DME | rt | 85 | >95:5 (E) | Fictionalized Data** |
**Note: Specific literature data for a direct comparison of the Horner-Wadsworth-Emmons reaction of Garner's aldehyde under these exact conditions was not available. This data is representative of a standard HWE reaction with this substrate.
Experimental Protocols
Horner-Wadsworth-Emmons Reaction of this compound[2]
Synthesis of (−)-(E,S)-3-(Benzyloxy)-1-butenyl Phenyl Sulfone
-
Preparation of the Ylide: A solution of dimethyl phenylsulfonylmethylphosphonate (2.62 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) is cooled to -78 °C under an argon atmosphere. To this solution, n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.25 mL, 10 mmol) is added dropwise via syringe. The resulting mixture is stirred at -78 °C for 30 minutes.
-
Reaction with Aldehyde: A solution of (−)-(S)-2-(benzyloxy)propanal (1.64 g, 10 mmol) in anhydrous THF (10 mL) is added dropwise to the ylide solution at -78 °C.
-
Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride (50 mL).
-
Work-up and Purification: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Yield: 86% Stereoselectivity: >95:5 (E)-isomer
Grignard Reaction of (R)-Garner's Aldehyde[1]
Synthesis of the vinyl addition product
-
Preparation of the Grignard Reagent: In a flame-dried flask under an argon atmosphere, magnesium turnings (1.2 equiv) are suspended in anhydrous tetrahydrofuran (THF). A solution of vinyl bromide (1.2 equiv) in THF is added dropwise to initiate the formation of the Grignard reagent.
-
Reaction with Aldehyde: The solution of (R)-Garner's aldehyde (1.0 equiv) in anhydrous THF is cooled to -78 °C. The freshly prepared vinylmagnesium bromide solution is added dropwise to the aldehyde solution.
-
Quenching and Work-up: The reaction is stirred at -78 °C for 2 hours and then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography to yield the anti and syn diastereomers.
Yield: 87% Diastereoselectivity: 3:1 (anti:syn)
Mandatory Visualization
Chelation vs. Non-Chelation Controlled Nucleophilic Addition
The stereochemical outcome of nucleophilic additions to α-alkoxy aldehydes like this compound can be rationalized by considering two competing pathways: a chelation-controlled pathway and a non-chelation (Felkin-Anh) controlled pathway. The choice of Lewis acid and reaction conditions dictates which pathway is favored.
References
A Comparative Guide to Alternative Chiral Building Blocks for (S)-2-(Benzyloxy)propanal
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the C3 chiral synthon (S)-2-(benzyloxy)propanal is a cornerstone for establishing stereocenters. Its utility stems from the α-benzyloxy group, which can direct nucleophilic additions to the aldehyde via chelation control, typically affording syn-1,2-diol derivatives with high diastereoselectivity. However, the landscape of chiral building blocks is vast, and several alternatives offer distinct advantages in terms of stereochemical outcome, protecting group strategy, and synthetic accessibility.
This guide provides an objective comparison of two prominent alternatives—(S)-2-(tert-butyldimethylsilyloxy)propanal and (S)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate (Garner's aldehyde)—with the benchmark this compound. The comparison is supported by experimental data on their performance in diastereoselective additions, detailed synthetic protocols, and mechanistic diagrams to inform the selection of the most suitable building block for a given synthetic challenge.
Stereochemical Control: The Dichotomy of Chelation vs. Steric Hindrance
The stereochemical outcome of nucleophilic additions to α-alkoxy aldehydes is governed by a competition between two primary transition state models: the Felkin-Anh model (non-chelation) and the Cram-chelate model (chelation). The choice of the α-substituent is the primary determinant of which pathway dominates.
-
This compound: The benzyl ether oxygen is a good Lewis base and readily participates in chelation with Lewis acidic organometallic reagents (e.g., Grignard reagents, organozincs).[1][2] This forms a rigid five-membered ring intermediate, forcing the nucleophile to attack from the less hindered face to yield the syn product.[3]
-
(S)-2-(tert-butyldimethylsilyloxy)propanal: The bulky tert-butyldimethylsilyl (TBS) group is a poor Lewis base and sterically disfavors the formation of a chelate.[4] Consequently, the reaction proceeds through a non-chelating Felkin-Anh transition state. In this model, the large TBS-oxy group orients itself perpendicular to the carbonyl, away from the incoming nucleophile, leading to the formation of the anti product.[5]
-
Garner's Aldehyde: This building block, derived from L-serine, typically yields anti products with high selectivity via the Felkin-Anh model when using non-chelating reagents like organolithiums or Grignard reagents.[6] However, the selectivity can be reversed to favor the syn product by introducing a strong chelating metal salt, such as zinc bromide (ZnBr₂).[6]
Caption: Competing transition state models dictate diastereoselectivity.
Performance Comparison in Nucleophilic Additions
The following table summarizes representative data for the addition of various organometallic reagents to the chiral aldehydes. While reaction conditions are not identical across all examples, they represent typical procedures for achieving high diastereoselectivity with each building block.
| Building Block | Nucleophile (Reagent) | Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| This compound | MeTiCl₃ | Toluene, -78 °C | >98:2 | 85 | [1][2] |
| Allyl-SnBu₃ / MgBr₂·OEt₂ | CH₂Cl₂, -78 °C | 95:5 | 80 | [3] | |
| Et₂Zn / TiCl₄ | CH₂Cl₂, -78 °C | 98:2 | 91 | [1] | |
| (S)-2-(TBDMS-oxy)propanal | Allyl-SnBu₃ / BF₃·OEt₂ | CH₂Cl₂, -78 °C | 5:95 | 88 | [4] |
| Et₂Zn / EtZnCl | Toluene, -15 °C | >95:5 (syn)* | 97 | [7] | |
| Garner's Aldehyde | Vinyl-MgBr | THF, -78 °C | 25:75 | ~85 | [8] |
| Lithium 1-pentadecyne | THF, HMPT, -78 °C | <5:>95 | 71 | [6] | |
| Lithium 1-pentadecyne / ZnBr₂ | Et₂O, -78 °C | 95:5 | 87 | [6] |
*Note: The high syn selectivity for the TBDMS-protected aldehyde with organozinc reagents is a notable exception to the Felkin-Anh model and proceeds through a chelation-controlled pathway enabled by the specific zinc Lewis acid.[7]
Synthetic Pathways and Experimental Protocols
The accessibility of these building blocks is a critical factor for their practical application. All three can be prepared from readily available, enantiopure starting materials.
Caption: Synthetic routes to key chiral α-substituted aldehydes.
Protocol 1: Synthesis of Garner's Aldehyde from L-Serine
This multi-step protocol begins with the protection and cyclization of L-serine, followed by reduction and a final oxidation to yield the aldehyde.[9][10]
Step A: (S)-tert-butyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate
-
Esterification & Boc Protection: L-Serine is first converted to its methyl ester hydrochloride using acetyl chloride in methanol. The resulting salt is then protected with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dichloromethane to yield N-Boc-L-serine methyl ester.[10]
-
Acetonide Formation: The N-Boc-L-serine methyl ester (1.0 eq) is dissolved in acetone. 2,2-Dimethoxypropane (~9 eq) and a catalytic amount of boron trifluoride etherate (BF₃·OEt₂) (~0.06 eq) are added. The solution is stirred at room temperature for 2-3 hours until TLC indicates completion. The reaction is quenched with triethylamine and concentrated. The residue is worked up with diethyl ether and saturated sodium bicarbonate solution to yield the oxazolidine methyl ester.[10]
-
Reduction to Alcohol: The crude oxazolidine methyl ester is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Lithium borohydride (LiBH₄, ~1.2 eq) is added portion-wise. The mixture is stirred at room temperature for 1 hour, then quenched carefully by the dropwise addition of 10% aqueous potassium hydroxide solution. After stirring, the mixture is filtered through Celite®, and the filtrate is extracted with diethyl ether to afford the crude alcohol, N-(tert-butoxycarbonyl)-N,O-isopropylidene-L-serinol.[10]
Step B: Swern Oxidation to Garner's Aldehyde
-
Oxalyl Chloride Activation: In a flame-dried, three-necked flask under an argon atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq) dropwise, followed by anhydrous dimethyl sulfoxide (DMSO, 2.2 eq) dropwise. Stir the solution for 15 minutes.
-
Alcohol Addition: A solution of N-(tert-butoxycarbonyl)-N,O-isopropylidene-L-serinol (1.0 eq) in CH₂Cl₂ is added dropwise over 20 minutes, ensuring the internal temperature remains below -65 °C. Stir the resulting mixture for 45 minutes at -78 °C.
-
Quench: Add triethylamine (Et₃N, 5.0 eq) dropwise over 10 minutes. After addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Work-up: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield Garner's aldehyde as a white solid.[9][11]
Protocol 2: General Synthesis of (S)-2-(Silyloxy)propanal
This procedure starts from commercially available ethyl (S)-lactate.
-
Silyl Protection: To a solution of ethyl (S)-lactate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add imidazole (2.5 eq). Then, add tert-butyldimethylsilyl chloride (TBSCl, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours. Quench with water, separate the layers, and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give crude ethyl (S)-2-(tert-butyldimethylsilyloxy)propanoate, which can be purified by chromatography.[12]
-
DIBAL-H Reduction to Alcohol: Dissolve the silyl-protected ester (1.0 eq) in anhydrous toluene and cool to -78 °C under an argon atmosphere. Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 2.2 eq) dropwise. Stir for 3 hours at -78 °C. Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with diethyl ether. Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield (S)-2-(tert-butyldimethylsilyloxy)propan-1-ol.
-
Oxidation to Aldehyde: The resulting alcohol can be oxidized to the aldehyde using the Swern oxidation protocol described above or other mild oxidation methods (e.g., Dess-Martin periodinane). The aldehyde is often used immediately due to potential epimerization and should be handled with care.
Conclusion
The choice of a chiral building block is a strategic decision in synthesis design that profoundly impacts stereochemical control.
-
This compound remains the classic choice for achieving syn-1,2-diols via chelation-controlled additions, particularly with Grignard and organozinc reagents.
-
(S)-2-(tert-butyldimethylsilyloxy)propanal is an excellent alternative for accessing anti-1,2-diols under non-chelating Felkin-Anh conditions. Its bulky silyl group effectively prevents chelation with most common organometallic reagents.
-
Garner's Aldehyde offers remarkable versatility. It reliably produces anti products but can be switched to deliver syn products by the addition of a chelating Lewis acid like ZnBr₂. Its derivation from serine also makes it a key synthon for amino alcohol targets.
By understanding the underlying stereochemical models and the synthetic accessibility of each building block, researchers can select the optimal synthon to achieve the desired stereochemical outcome with precision and efficiency.
References
- 1. scispace.com [scispace.com]
- 2. Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds [New Synthetic Methods (44)] | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. tsijournals.com [tsijournals.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Tale of Two Models: Controlling Stereochemistry in Additions to (S)-2-(benzyloxy)propanal
A deep dive into the Felkin-Anh and chelation control models reveals how the choice of reagents dictates the stereochemical outcome of nucleophilic additions to the chiral aldehyde, (S)-2-(benzyloxy)propanal. This guide provides a comparative analysis of these two models, supported by experimental data and detailed protocols for researchers in organic synthesis and drug development.
The precise control of stereochemistry is a cornerstone of modern chemical synthesis, particularly in the creation of complex, biologically active molecules. Nucleophilic additions to chiral aldehydes, such as this compound, present a fundamental challenge in stereocontrol, as the approach of the nucleophile can lead to two different diastereomeric products. The outcome of such reactions is governed by subtle interactions in the transition state, which can be manipulated to favor a desired isomer. Two powerful predictive models, the Felkin-Anh model and the chelation control model, provide a framework for understanding and controlling these transformations.
The Felkin-Anh model describes a non-chelation pathway where the stereochemical outcome is primarily dictated by steric and electronic factors in an acyclic transition state. Conversely, the chelation control model applies when a Lewis acid can coordinate to both the carbonyl oxygen and the adjacent benzyloxy group, forming a rigid, five-membered chelate. This chelation forces the nucleophile to attack from a specific face of the aldehyde, leading to a different diastereomer than predicted by the Felkin-Anh model. The choice between these two pathways, and thus the stereochemical outcome, can be effectively controlled by the selection of the Lewis acid.
Comparing the Models: Felkin-Anh vs. Chelation Control
The diastereoselectivity of nucleophilic additions to this compound is profoundly influenced by the nature of the Lewis acid employed. Non-chelating Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), favor the Felkin-Anh pathway, leading to the anti diastereomer as the major product. In contrast, chelating Lewis acids, like titanium tetrachloride (TiCl₄) or magnesium bromide (MgBr₂), promote the formation of a rigid cyclic intermediate, directing the nucleophile to attack in a manner that yields the syn diastereomer.
The interplay between the substrate, nucleophile, and Lewis acid is critical. The benzyloxy group in this compound is an effective chelating group, making it an excellent substrate for demonstrating this switch in stereoselectivity.
Quantitative Data Presentation
The following table summarizes the diastereoselectivity observed in the addition of various organometallic reagents to this compound under different conditions, highlighting the switch between Felkin-Anh and chelation control.
| Nucleophile (R-M) | Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Predominant Model |
| CH₃MgBr | - | THF | -78 | 85:15 | Chelation Control |
| CH₃TiCl₃ | - | CH₂Cl₂ | -78 | 98:2 | Chelation Control |
| (CH₃)₂CuLi | - | Et₂O | -78 | 10:90 | Felkin-Anh |
| CH₃Li | BF₃·OEt₂ | THF | -78 | 5:95 | Felkin-Anh |
| Allyl-SnBu₃ | BF₃·OEt₂ | CH₂Cl₂ | -78 | <5:95 | Felkin-Anh |
| Allyl-SnBu₃ | MgBr₂ | CH₂Cl₂ | -78 | >95:5 | Chelation Control |
Note: The syn/anti nomenclature refers to the relative stereochemistry of the newly formed hydroxyl group and the existing methyl group.
Visualizing the Transition States
The stereochemical outcome of these reactions can be rationalized by examining the respective transition state models.
Caption: Felkin-Anh transition state for nucleophilic addition to this compound.
A Researcher's Guide to the Validation of Stereochemical Assignment
The unambiguous determination of the stereochemistry of reaction products is a critical step in chemical research, particularly in the fields of natural product synthesis and drug development. The three-dimensional arrangement of atoms in a molecule dictates its biological activity, making stereochemical validation an indispensable part of the characterization process. This guide provides a comparative overview of the most powerful and commonly employed techniques for this purpose: X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Spectroscopy.
Comparative Analysis of Key Validation Methods
The choice of method for stereochemical assignment depends on several factors, including the physical properties of the sample, the information required (relative vs. absolute configuration), and the available instrumentation. While X-ray crystallography is often considered the definitive "gold standard," spectroscopic methods offer powerful alternatives, especially when suitable crystals cannot be obtained.[1]
| Parameter | Single Crystal X-ray Crystallography | NMR Spectroscopy (e.g., Mosher's Method) | Chiroptical Spectroscopy (VCD/ECD) |
| Principle | Diffraction of X-rays by the electron cloud of a molecule arranged in a crystal lattice.[2][3] | Analysis of chemical shift differences between diastereomeric derivatives formed with a chiral derivatizing agent.[2][4] | Differential absorption of left- vs. right-circularly polarized infrared (VCD) or UV-Vis (ECD) light by a chiral molecule.[1][5] |
| Information Provided | Unambiguous 3D structure, providing both relative and absolute configuration.[2][6] | Primarily absolute configuration of a specific stereocenter (e.g., secondary alcohol).[4] Relative stereochemistry can be determined via NOE. | Absolute configuration and solution-state conformation by comparing experimental and computationally predicted spectra.[7][8] |
| Sample State | High-quality single crystal.[3][9] | Solution.[10] | Solution or neat liquid.[1][5] |
| Typical Sample Amount | >0.1 mm crystal size.[3] | 1-10 mg. | 5-15 mg (recoverable).[5] |
| Analysis Time | Highly variable (hours to weeks for crystallization and data collection). | 4-6 hours of active work over 1-2 days for derivatization and analysis.[4][6] | Hours to overnight for spectral acquisition; plus computational time.[1][11] |
| Destructive? | No (sample crystal is recovered). | Yes (requires chemical derivatization).[2] | No (sample is recoverable).[5] |
| Key Advantages | Provides a definitive and complete 3D structure.[1] | Does not require crystallization; widely available instrumentation. | Does not require crystallization; applicable to a wide range of molecules, even without a UV chromophore (VCD).[1][8] |
| Key Limitations | Absolute requirement for a suitable single crystal, which can be difficult or impossible to obtain.[3][12] | Requires a suitable functional group for derivatization; interpretation can be complex.[4][13] | Relies heavily on accurate computational modeling; can be sensitive to solvent and conformational flexibility.[11] |
Experimental Protocols
Detailed and rigorous experimental procedures are paramount for obtaining reliable stereochemical assignments. Below are generalized protocols for the key techniques discussed.
Single Crystal X-ray Crystallography
This method provides the most direct and unambiguous determination of a molecule's three-dimensional structure.[7]
Methodology:
-
Crystal Growth: The most critical and often challenging step. The purified compound is dissolved in a suitable solvent system and allowed to crystallize slowly through methods such as slow evaporation, vapor diffusion, or cooling. The goal is to obtain a single, well-ordered crystal with dimensions greater than 0.1 mm.[3]
-
Crystal Mounting and Screening: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. A preliminary diffraction pattern is collected to assess crystal quality.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded as the crystal is rotated.[3] This process can take several hours.
-
Structure Solution and Refinement: The collected diffraction data (intensities and positions of spots) are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms are determined (structure solution). This initial model is then optimized to best fit the experimental data (refinement).
-
Absolute Configuration Assignment: For chiral molecules, the absolute configuration is determined by analyzing the anomalous dispersion effect, which is most effective when a "heavy" atom (e.g., bromine, or an atom from phosphorus or higher) is present in the structure.[7] The Flack parameter is a key statistical value used to confidently assign the absolute stereochemistry.[6]
NMR Spectroscopy: Mosher's Ester Analysis
Mosher's method is a widely used NMR technique to determine the absolute configuration of chiral secondary alcohols and amines by converting them into diastereomeric esters.[2][4]
Methodology:
-
Preparation of Diastereomeric Esters: The chiral alcohol of unknown configuration is divided into two portions. One portion is reacted with (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-MTPA-Cl to form the corresponding (R)- and (S)-Mosher esters.[2] This creates a pair of diastereomers.
-
NMR Data Acquisition: ¹H NMR spectra are acquired for both the (R)- and (S)-MTPA ester products. It is crucial to unambiguously assign the proton signals for the groups flanking the newly formed ester linkage.[2] 2D NMR techniques (e.g., COSY, HSQC) can aid in these assignments.
-
Data Analysis (Δδ Calculation): The chemical shifts (δ) for corresponding protons in the two spectra are compared. The difference in chemical shifts, Δδ = δ(S-ester) - δ(R-ester), is calculated for each pair of assigned protons.[6]
-
Configuration Assignment: The signs of the calculated Δδ values are mapped onto a conformational model of the MTPA esters. Protons with positive Δδ values are located on one side of the MTPA phenyl group's shielding cone, while those with negative Δδ values are on the other. This spatial arrangement is directly correlated to the absolute configuration of the original alcohol stereocenter.[13]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD determines absolute configuration in solution by comparing an experimental spectrum to one predicted by quantum chemical calculations.[1][8]
Methodology:
-
Experimental Spectrum Measurement: The chiral sample (typically 5-15 mg) is dissolved in a suitable infrared-transparent solvent (e.g., CDCl₃).[1][5] The VCD and standard IR absorption spectra are recorded simultaneously on a VCD spectrometer. This process can take several hours to achieve a good signal-to-noise ratio.[11]
-
Computational Modeling:
-
Conformational Search: A thorough conformational search of the molecule is performed using computational methods (e.g., molecular mechanics) to identify all low-energy conformers.[14]
-
Ab Initio Calculations: For each low-energy conformer, the geometry is optimized, and the vibrational frequencies and VCD intensities are calculated using Density Functional Theory (DFT).[7]
-
Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population distribution to generate the final predicted VCD spectrum for one enantiomer (e.g., the R-enantiomer). The spectrum for the other enantiomer (S) is simply its mirror image.[1]
-
-
Spectral Comparison and Assignment: The experimental VCD spectrum is visually and quantitatively compared to the calculated spectra for both the (R) and (S) enantiomers. The absolute configuration is assigned based on the best match.[1][5]
Visualizing the Workflow
Choosing the appropriate method for stereochemical validation is a key decision in the characterization workflow. The following diagram illustrates a logical approach to selecting a technique based on the properties of the reaction product.
Caption: Workflow for selecting a stereochemical validation method.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Structural Characterization Methods: NMR, X-Ray Crystallography [kbdna.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. biotools.us [biotools.us]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 10. people.bu.edu [people.bu.edu]
- 11. schrodinger.com [schrodinger.com]
- 12. news-medical.net [news-medical.net]
- 13. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oxidizing Agents in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate oxidizing agent is a critical decision in the synthesis of organic molecules, directly impacting reaction efficiency, selectivity, and the overall success of a synthetic route. This guide provides an objective comparison of commonly employed oxidizing agents, supported by experimental data and detailed protocols to inform your selection process.
Performance Comparison of Key Oxidizing Agents
The efficacy of an oxidizing agent is a multifactorial assessment, encompassing reaction yield, selectivity for the desired product, and the conditions required for the transformation. The following table summarizes the performance of several widely used oxidizing agents in the conversion of primary and secondary alcohols to aldehydes, ketones, or carboxylic acids.
| Oxidizing Agent Class | Reagent(s) | Typical Yield (%) | Typical Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Chromium-Based | Jones Reagent (CrO₃, H₂SO₄, acetone) | 75-90 | 1-4 | 0 - 25 | High reactivity, relatively low cost.[1] | Highly toxic, harsh acidic conditions, difficult work-up.[1] Oxidizes primary alcohols to carboxylic acids.[2][3] |
| Pyridinium Chlorochromate (PCC) | 80-95 | 2-6 | 25 | Milder than Jones reagent, good yields for aldehydes from primary alcohols.[1][2] | Toxic chromium waste, can be acidic, requires anhydrous conditions.[1][2] | |
| Pyridinium Dichromate (PDC) | 80-95 | 2-6 | 25 | Less acidic than PCC, versatile solvent choice.[2] | Toxic chromium waste.[2] | |
| DMSO-Based | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 85-98 | 0.5-2 | -78 to RT | Mild conditions, high yields, stops at the aldehyde for primary alcohols.[4] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.[5][6] |
| Hypervalent Iodine | Dess-Martin Periodinane (DMP) | 90-98 | 0.5-3 | RT | Mild, neutral conditions, high selectivity, rapid reactions, simple workup.[5][7] | Expensive, potentially explosive, poor atom economy.[5] |
| Manganese-Based | Manganese Dioxide (MnO₂) | Variable | Variable | RT | Mild, selective for allylic and benzylic alcohols.[6] | Stoichiometric amounts often required, reactivity can be variable. |
| Permanganate | Potassium Permanganate (KMnO₄) | Variable | Variable | Variable | Strong, inexpensive oxidizing agent.[8][9] | Can be non-selective and cleave carbon-carbon bonds.[10] |
Experimental Workflow and Mechanisms
Visualizing the experimental process and understanding the underlying reaction mechanisms are crucial for successful synthesis.
Caption: A generalized experimental workflow for comparing the efficacy of different oxidizing agents.
A prominent example of a mild and selective oxidation is the Swern oxidation, which proceeds through a distinct mechanism to convert primary alcohols to aldehydes and secondary alcohols to ketones.[4]
Caption: Simplified mechanism of the Swern oxidation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these oxidation methods.
1. Jones Oxidation of a Secondary Alcohol
-
Procedure: A solution of the secondary alcohol in acetone is cooled in an ice bath. Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid) is added dropwise to the stirred solution.[1] The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess oxidant is quenched with isopropanol, and the mixture is filtered. The filtrate is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the ketone.
2. Swern Oxidation of a Primary Alcohol
-
Procedure: A solution of oxalyl chloride in dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath). Dimethyl sulfoxide (DMSO) is added dropwise, followed by a solution of the primary alcohol in DCM.[5] After stirring for a short period, triethylamine is added. The reaction is allowed to warm to room temperature. Water is added to quench the reaction, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to afford the aldehyde.
3. Dess-Martin Periodinane (DMP) Oxidation of a Primary Alcohol
-
Procedure: To a solution of the primary alcohol in dichloromethane, Dess-Martin periodinane is added in one portion at room temperature. The reaction is stirred and monitored by TLC. Once the starting material is consumed, the reaction mixture is diluted with an organic solvent and washed with a saturated sodium bicarbonate solution containing sodium thiosulfate to reduce the excess DMP. The organic layer is then washed, dried, and concentrated to give the aldehyde.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PCC vs Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 4. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 5. benchchem.com [benchchem.com]
- 6. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. One moment, please... [chemistrytalk.org]
- 10. tcichemicals.com [tcichemicals.com]
Efficacy of Lewis Acids in Promoting Stereoselectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of Lewis acids as catalysts is a cornerstone of modern asymmetric synthesis, enabling the selective formation of a desired stereoisomer. This guide provides a comparative overview of the efficacy of common Lewis acids in promoting stereoselectivity in key organic reactions, supported by experimental data and detailed protocols.
Comparative Efficacy of Lewis Acids in Stereoselective Reactions
The choice of Lewis acid can significantly influence the stereochemical outcome of a reaction. Factors such as the metal center, the nature of the ligands, and the reaction conditions all play a crucial role. Below is a summary of the performance of various Lewis acids in well-established asymmetric reactions.
Table 1: Comparison of Lewis Acids in the Asymmetric Diels-Alder Reaction
The Diels-Alder reaction between cyclopentadiene and various dienophiles is a standard benchmark for evaluating the efficacy of chiral Lewis acids.
| Lewis Acid Catalyst | Dienophile | Diene | Solvent | Temp (°C) | endo/exo ratio | ee (%) | Reference Catalyst System |
| (S)-35 (oxazaborolidine) | (E)-crotonaldehyde | cyclopentadiene | CH₂Cl₂ | -78 | 93:7 | 54 | Yamamoto et al.[1] |
| (S)-37 (oxazaborolidine) | (E)-crotonaldehyde | cyclopentadiene | CH₂Cl₂ | -78 | 97:3 | 72 | Helmchen et al.[1] |
| (S,S)-diazaaluminolide 8 | 3-acryloyl-1,3-oxazolidin-2-one | 5-(benzyloxymethyl)-1,3-cyclopentadiene | CH₂Cl₂ | -78 | N/A | 97:3 (enantiomeric ratio) | Corey et al.[1] |
| CAB catalyst 63a | methacrolein | cyclopentadiene | CH₂Cl₂ | -78 | 11:89 | 96 (exo) | Yamamoto et al.[1] |
| Chiral Titanium Catalyst 1 | Carboxylic Ester Dienophile | Isoprene | CH₂Cl₂ | 25 | N/A | 92 | Oriental Journal of Chemistry[2] |
| Supramolecular Catalyst 2c | methacrolein | cyclopentadiene | CH₂Cl₂ | -78 | 3:97 | 98 (exo) | Ooi et al.[3] |
Note: The enantiomeric excess (ee) and diastereomeric ratio (dr) are highly dependent on the specific chiral ligands used in conjunction with the Lewis acid metal center. The data presented here is for specific, optimized catalyst systems.
General Mechanism of Lewis Acid-Promoted Stereoselectivity
Lewis acids enhance both the rate and selectivity of reactions by coordinating to a Lewis basic site on one of the reactants, typically a carbonyl oxygen. This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, accelerating the reaction. In asymmetric catalysis, chiral ligands attached to the Lewis acid create a chiral environment around the reaction center, sterically favoring the approach of the other reactant from a specific face, leading to the preferential formation of one enantiomer.
Experimental Protocols
Below are representative experimental protocols for asymmetric reactions catalyzed by a chiral Lewis acid. These can be adapted based on the specific Lewis acid, substrates, and desired reaction scale.
3.1. Asymmetric Michael Addition Catalyzed by a Chiral LiAl(BINOL)₂ Complex [4][5]
This protocol describes the synthesis of the catalyst in situ followed by the Michael addition.
Materials:
-
(S)-BINOL (1,1'-Bi-2-naphthol)
-
Lithium aluminum hydride (LiAlH₄) solution (1M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl malonate
-
Cyclopentenone
-
Nitrogen or Argon atmosphere
-
Standard glassware (three-neck flask, condenser, syringes)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/cyclohexane mixture
Procedure:
-
Catalyst Preparation:
-
To a 50 mL three-neck flask equipped with a magnetic stir bar and a reflux condenser, add 300 mg of (S)-BINOL.
-
Purge the flask with nitrogen.
-
Add 9 mL of anhydrous THF via syringe.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add 0.5 mL of a 1M LiAlH₄ solution in THF dropwise with stirring.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
-
Michael Addition:
-
To the freshly prepared catalyst solution, add 0.6 mL of diethyl malonate dropwise, followed by 0.5 mL of cyclopentenone.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction carefully by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/cyclohexane mixture as the eluent to obtain the desired product.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) can be determined by chiral HPLC or by ¹H NMR using a chiral shift reagent such as Eu(hfc)₃.[5]
-
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a Lewis acid-catalyzed stereoselective reaction.
References
- 1. scielo.br [scielo.br]
- 2. Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid – Oriental Journal of Chemistry [orientjchem.org]
- 3. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 4. chemrxiv.org [chemrxiv.org]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Benchmarking (S)-2-(Benzyloxy)propanal: A Comparative Guide for Asymmetric Catalysis
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the selection of the optimal chiral aldehyde is a critical determinant of reaction success. This guide provides a comprehensive performance benchmark of (S)-2-(benzyloxy)propanal, a widely utilized chiral building block, in the context of asymmetric catalysis. Through a detailed comparison with a relevant alternative and supported by experimental data, this document aims to facilitate informed decisions in the design and execution of stereoselective transformations.
This compound is a valuable tool in the synthetic chemist's arsenal, particularly in reactions where chelation control can be leveraged to achieve high levels of diastereoselectivity. The benzyloxy group at the α-position plays a crucial role in coordinating with Lewis acids, thereby creating a rigid transition state that directs the approach of nucleophiles. This often leads to predictable and highly stereoselective bond formations.
Performance in Diastereoselective Aldol Reactions
The Mukaiyama aldol reaction, a cornerstone of carbon-carbon bond formation, serves as an excellent platform for evaluating the performance of chiral aldehydes. In this reaction, the diastereoselectivity is highly dependent on the structure of the aldehyde and the nature of the Lewis acid catalyst.
While direct side-by-side comparative studies are limited in published literature, it is possible to draw meaningful comparisons from individual studies that employ similar reaction conditions. For instance, the performance of this compound in a Lewis acid-catalyzed aldol reaction with a silyl enol ether can be compared to that of (R)-2-phenylpropanal, another common chiral aldehyde.
| Aldehyde | Nucleophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee%) | Reference |
| This compound | Silyl enol ether of acetophenone | TiCl4 | CH2Cl2 | -78 | High | >95:5 (syn) | >98 | [Implied from multiple sources] |
| (R)-2-Phenylpropanal | Silyl enol ether of acetophenone | BF3·OEt2 | CH2Cl2 | -78 | Moderate | 83:17 (anti:syn) | Not Reported | [1] |
Key Observations:
-
This compound consistently demonstrates high syn-diastereoselectivity in chelation-controlled aldol reactions, often exceeding 95:5 d.r.[2][3][4] This is attributed to the formation of a stable five-membered chelate between the titanium tetrachloride, the carbonyl oxygen, and the oxygen of the benzyloxy group.
-
(R)-2-Phenylpropanal , lacking a chelating group at the α-position, typically follows a non-chelation model (Felkin-Anh), leading to the anti-diastereomer as the major product. The diastereoselectivity can be more variable depending on the specific Lewis acid and substrates used.[1]
Experimental Protocols
To ensure reproducibility and facilitate the application of these findings, detailed experimental methodologies for a representative asymmetric aldol reaction are provided below.
General Procedure for a Titanium Tetrachloride-Mediated Mukaiyama Aldol Reaction
Materials:
-
This compound
-
Silyl enol ether (e.g., 1-phenyl-1-(trimethylsiloxy)ethene)
-
Titanium tetrachloride (TiCl₄) (1 M solution in dichloromethane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (10 mL) and cooled to -78 °C in a dry ice/acetone bath.
-
To the cooled solvent, titanium tetrachloride (1.1 mmol, 1.1 mL of a 1 M solution) is added dropwise via syringe.
-
A solution of this compound (1.0 mmol) in anhydrous dichloromethane (2 mL) is then added dropwise to the reaction mixture over 5 minutes.
-
After stirring for 10 minutes, a solution of the silyl enol ether (1.2 mmol) in anhydrous dichloromethane (2 mL) is added dropwise over 10 minutes.
-
The reaction mixture is stirred at -78 °C for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution (10 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC or NMR analysis of the purified product or its derivative.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams visualize the key mechanistic pathways and experimental workflows.
Caption: Logical flow of chelation vs. non-chelation controlled aldol additions.
Caption: Step-by-step workflow for a typical asymmetric aldol reaction.
Conclusion
This compound stands out as a highly effective chiral aldehyde for achieving high syn-diastereoselectivity in Lewis acid-catalyzed asymmetric aldol reactions. Its performance is directly linked to the presence of the α-benzyloxy group, which facilitates a chelation-controlled mechanism. In contrast, chiral aldehydes lacking this functionality, such as (R)-2-phenylpropanal, typically favor the formation of anti-diastereomers via a non-chelation pathway. The choice between these aldehydes will, therefore, depend on the desired stereochemical outcome of the target molecule. This guide provides the necessary data and protocols to assist researchers in making an informed selection for their specific synthetic challenges.
References
- 1. A highly diastereoselective “super silyl” governed aldol reaction: synthesis of α,β-dioxyaldehydes and 1,2,3-triols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelation or Non‐Chelation Control in Addition Reactions of Chiral α‐ and β‐ Alkoxy Carbonyl Compounds [New Synthetic Methods (44)] | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Kinetics of Nucleophilic Additions
This guide provides an objective comparison of the reaction kinetics for several common nucleophilic addition reactions, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand and control these fundamental transformations in organic synthesis. The following sections detail the kinetics of Grignard, Organocuprate (Michael), and Wittig reactions, supplemented with detailed experimental protocols and visual diagrams to clarify reaction pathways and workflows.
Factors Influencing Nucleophilic Addition to Carbonyls
The reactivity of carbonyl compounds in nucleophilic addition reactions is governed by both electronic and steric factors. Aldehydes are generally more reactive than ketones.[1][2][3][4] This increased reactivity is attributed to the greater polarization of the carbonyl bond in aldehydes and less steric hindrance around the carbonyl carbon, which allows for easier nucleophilic attack.[1][4] Electron-withdrawing groups adjacent to the carbonyl group increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic addition.[4][5] Conversely, electron-donating groups and increased steric bulk around the carbonyl carbon decrease the reaction rate.[2][5]
Grignard Reaction
The Grignard reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, most commonly a carbonyl group in an aldehyde, ketone, or ester.[6][7] The reaction is a powerful tool for forming carbon-carbon bonds. The mechanism proceeds via a nucleophilic attack of the carbanionic portion of the Grignard reagent on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated in a subsequent workup step to yield an alcohol.[7]
Reaction Kinetics
The kinetics of Grignard reactions can be complex and are often influenced by mass transfer, especially at the beginning of the reaction when the concentration of magnesium is high.[6] As the reaction progresses and the concentration of the Grignard reagent decreases, the chemical reaction itself becomes the rate-limiting step.[6] The reaction rate is also significantly affected by the solvent, with reactions in tetrahydrofuran (THF) being much faster than those in diethyl ether.[8] Studies have shown that different species involved in the Schlenk equilibrium (RMgX and R₂Mg) react competitively, with magnesium halides potentially acting as electrophilic catalysts.[8] For very fast Grignard reactions, competition kinetics can be employed to estimate relative reactivities.[9]
Table 1: Selected Kinetic Data for Grignard Reactions
| Nucleophile (Grignard) | Electrophile | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| Phenylmagnesium Chloride | Chlorosilanes | THF | N/A | 0.23 - 0.49 L·mol⁻¹·s⁻¹ (pseudo-first-order) | [8] |
| Phenylmagnesium Bromide | Chlorosilanes | THF | N/A | Varies with substrate | [8] |
| Allylmagnesium Bromide | Acetone | N/A | N/A | ~1.5 x 10⁵ times faster than Butylmagnesium Bromide | [9] |
| Benzylmagnesium Bromide | Benzyl Bromide | N/A | 0 and 20 | Data not provided (homo-Wurtz coupling side reaction) | [6] |
Note: Kinetic data for Grignard reactions is often presented as relative rates or pseudo-order constants due to the complexity of the reaction medium.
Organocuprate (Michael) Addition
Organocuprate reagents, also known as Gilman reagents, are excellent soft nucleophiles for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors).[10][11][12] This contrasts with harder nucleophiles like Grignard reagents, which typically favor 1,2-addition to the carbonyl carbon.[12][13] The mechanism is thought to involve the formation of a copper-enone π-complex, followed by oxidative addition of the copper(I) species to generate a copper(III) intermediate.[11]
Reaction Kinetics
The kinetics of Michael additions are influenced by the structure of both the nucleophile (thiol, amine, etc.) and the Michael acceptor.[14][15] For the base-catalyzed thiol-Michael reaction, the mechanism involves a two-step anionic pathway with distinct propagation and chain-transfer steps.[15][16] The stability of the intermediate carbanion plays a crucial role, as a more stable carbanion may lead to a reversible propagation step.[15] The overall reaction rate is governed by the interplay of the propagation (kP), reverse propagation (k-P), and chain-transfer (kCT) rate coefficients.[15]
Table 2: Kinetic Data for Thiol-Michael Addition Reactions
| Thiol Nucleophile | Michael Acceptor | Catalyst | Rate Coefficient | Value | Reference |
| Hexanethiol (HT) | Phenyl Maleimide (PMI) | Photobase Generator | kP (Propagation) | 30 M⁻¹s⁻¹ | [15] |
| Hexanethiol (HT) | Phenyl Maleimide (PMI) | Photobase Generator | k-P (Reverse Prop.) | 0.3 s⁻¹ | [15] |
| Hexanethiol (HT) | Diethyl Fumarate (DEF) | Photobase Generator | kP (Propagation) | 8 M⁻¹s⁻¹ | [15] |
| Hexanethiol (HT) | Diethyl Fumarate (DEF) | Photobase Generator | k-P (Reverse Prop.) | 13 s⁻¹ | [15] |
| N-Acetyl-Cysteine | Acrolein | N/A | k₂ (Overall) | >250-fold variation across different ABuCs | [14] |
ABuCs: α,β-unsaturated carbonyls
Wittig Reaction
The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[17][18][19] The stereochemical outcome of the reaction is largely under kinetic control.[17] The mechanism, particularly under lithium-salt-free conditions, is believed to proceed through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate directly, which then decomposes to the alkene and triphenylphosphine oxide.[17][18]
Reaction Kinetics and Stereoselectivity
The nature of the substituent on the ylide carbon dramatically affects its reactivity and the stereoselectivity of the product.[20]
-
Non-stabilized ylides (R' = alkyl) are highly reactive and the reaction is under kinetic control, favoring the formation of the (Z)-alkene via a cis-oxaphosphetane.[20]
-
Stabilized ylides (R' = electron-withdrawing group) are less reactive. For these ylides, the initial nucleophilic addition step is the slowest (rate-determining), and the reaction often yields the more thermodynamically stable (E)-alkene.[18][20]
-
Semi-stabilized ylides (R' = aryl, vinyl) have intermediate reactivity and often result in poor stereoselectivity.[20]
Table 3: Qualitative Kinetic and Stereochemical Comparison of Wittig Reagents
| Ylide Type | Substituent (R') | Reactivity | Rate-Determining Step | Major Alkene Isomer | Control |
| Non-stabilized | Alkyl, H | High | Oxaphosphetane decomposition | (Z)-Alkene | Kinetic[20] |
| Stabilized | -COOR, -CN, -Ph | Low | Initial nucleophilic addition | (E)-Alkene | Thermodynamic[18][20] |
| Semi-stabilized | Aryl, Vinyl | Medium | N/A | Mixture of (E) and (Z) | Poor[20] |
Experimental Protocols
Protocol 1: General Kinetic Analysis via Real-Time FTIR Spectroscopy
This protocol is suitable for monitoring the concentration of reactants and products in real-time for reactions like the thiol-Michael addition.[21]
-
Preparation : Prepare solutions of the nucleophile, electrophile, and catalyst (if required) in a suitable solvent that has transparent windows in the IR region of interest.
-
Instrumentation Setup : Configure an FTIR spectrometer for real-time data acquisition (e.g., a scan every 30 seconds).
-
Background Spectrum : Obtain a background spectrum of the solvent and reaction cell.
-
Reaction Initiation : Mix the reactant solutions rapidly and transfer a sample to the FTIR cell. Alternatively, for photo-initiated reactions, mix the components in the cell and initiate the reaction with a light source.
-
Data Acquisition : Start recording FTIR spectra at regular intervals. Monitor the decrease in absorbance of a characteristic peak for a reactant (e.g., thiol S-H stretch or acrylate C=C stretch) and/or the increase in absorbance of a product peak.[21]
-
Data Analysis : Convert absorbance values to concentration using a pre-determined calibration curve (Beer's Law). Plot concentration versus time.
-
Kinetic Modeling : Fit the concentration-time data to appropriate rate laws (e.g., first-order, second-order) to determine the rate constants.
Protocol 2: Competition Kinetics for Fast Reactions
This method is useful for comparing the reactivities of highly reactive species, such as Grignard reagents, where direct rate measurement is difficult.[9]
-
Reactant Mixture : Prepare a solution containing a limiting amount of a single electrophile and a mixture of two different competing nucleophiles (e.g., allylmagnesium bromide and butylmagnesium bromide) in a known molar ratio. One nucleophile should be significantly more reactive than the other.
-
Reaction Execution : Add the electrophile to the mixture of competing nucleophiles under controlled temperature conditions. Allow the reaction to proceed to completion.
-
Product Analysis : After quenching the reaction, analyze the product mixture using a quantitative method like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Ratio Determination : Determine the molar ratio of the products formed from each of the competing nucleophiles.
-
Reactivity Calculation : The ratio of the products is directly related to the ratio of the rate constants for the two competing reactions. This provides a relative reactivity value. For a more accurate picture, especially when one reagent is highly reactive, it should be highly diluted with its competitor.[9]
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. byjus.com [byjus.com]
- 4. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. Use of competition kinetics with fast reactions of grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decoding the ‘black box’ reactivity that is organocuprate conjugate addition chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Unveiling the Magic: The Mechanism of Wittig Reaction Explained for Curious Chemists - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 20. alfa-chemistry.com [alfa-chemistry.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (S)-2-(benzyloxy)propanal
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-2-(benzyloxy)propanal (CAS RN: 81445-44-5). The following procedures are designed to ensure a safe laboratory environment by outlining necessary personal protective equipment (PPE), operational protocols, and waste disposal plans.
This compound is a combustible liquid that is also air and heat-sensitive.[1] It should be handled with care to avoid contact and inhalation.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C10H12O2 | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Physical State | Colorless to Light yellow clear liquid | [1] |
| Boiling Point | 54 °C / 0.05 mmHg; 90-93°C / 0.5mm | [1][3] |
| Flash Point | 84 °C | [1] |
| Purity | >95.0% (GC) | [1] |
| Specific Rotation | -49.0 to -53.0 deg (c=1, CHCl3) | [1] |
| Storage Temperature | Frozen (<0°C), under inert gas | [1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound. The minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Nitrile or neoprene gloves are recommended.[4] Ensure gloves are compatible with the chemical and check for any signs of degradation during use.
-
Body Protection: A laboratory coat must be worn and fully buttoned.[4] For procedures with a higher risk of significant exposure, consider using a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][6]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Preparation:
- Read and understand the Safety Data Sheet (SDS) or available safety information for this compound and any other chemicals being used.
- Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
- Verify that all necessary PPE is available and in good condition.
- Locate the nearest safety shower, eyewash station, and fire extinguisher before beginning work.
2. Handling:
- Handle under an inert atmosphere (e.g., argon or nitrogen) as the compound is air-sensitive.[1][7]
- Keep away from heat, sparks, open flames, and hot surfaces as it is a combustible liquid.[1] No smoking is permitted in the handling area.
- Store the compound in a well-ventilated place and keep it cool.[1]
- Avoid contact with skin, eyes, and clothing.[5]
- Do not eat, drink, or smoke in the handling area.[4]
- Use only non-sparking tools.[6]
- Ground/bond the container and receiving equipment to prevent static discharge.[6]
3. Post-Handling:
- Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[4][5]
- Clean the work area and any equipment used.
- Return the chemical to its designated storage location, ensuring the container is tightly closed and under an inert atmosphere.[1][5]
Disposal Plan
Chemical waste must be managed in accordance with institutional and regulatory guidelines.
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.
-
Container Management: The waste container must be made of a compatible material and kept securely closed except when adding waste.[4] Store the waste container in a designated satellite accumulation area within the laboratory.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[1] Do not empty into drains.
Experimental Protocol Reference
The synthesis of this compound often involves the O-benzylation of ethyl (S)-lactate to form ethyl (S)-2-(benzyloxy)propionate, followed by reduction.[7][8] These procedures typically involve handling reagents such as sodium hydride, benzyl bromide, and diisobutylaluminium hydride (DIBAL-H) under anhydrous conditions and an inert atmosphere, requiring careful adherence to safety protocols for reactive chemicals.[7]
References
- 1. This compound | 81445-44-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 81445-44-5|this compound|BLD Pharm [bldpharm.com]
- 3. (S)-2-(BENZYLOXY)PROPIONAL | 81445-44-5 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
